(3-Methoxybenzyl)glycine hydrochloride
Descripción
BenchChem offers high-quality (3-Methoxybenzyl)glycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxybenzyl)glycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYKHRNORHKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70789830 | |
| Record name | N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70789830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-93-2 | |
| Record name | N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70789830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of (3-Methoxybenzyl)glycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxybenzyl)glycine hydrochloride is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven experimental protocols for three primary synthetic strategies: Reductive Amination, the Strecker Synthesis, and a multi-step route commencing with the Bucherer-Bergs reaction. Additionally, an N-alkylation approach is discussed. Each method is critically evaluated for its advantages, limitations, and practical considerations in a research and development setting.
Introduction: The Significance of (3-Methoxybenzyl)glycine Hydrochloride
N-substituted glycine derivatives are a pivotal class of non-proteinogenic amino acids that are integral to the design of peptidomimetics and other small molecule therapeutics.[1][2] The incorporation of the 3-methoxybenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, influencing factors such as metabolic stability, receptor binding affinity, and cellular permeability. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation. A profound understanding of the synthetic routes to (3-Methoxybenzyl)glycine hydrochloride is therefore essential for chemists engaged in the synthesis of novel therapeutic agents.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route is contingent upon a multitude of factors including the desired scale of production, availability of starting materials, and the requisite purity of the final product. The following table provides a comparative summary of the key synthesis pathways detailed in this guide.
| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |
| Reductive Amination | 3-Methoxybenzaldehyde, Glycine Ethyl Ester Hydrochloride | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Good to Excellent | Direct, one-pot procedure; mild reaction conditions.[3] | Use of toxic cyanoborohydride; potential for over-alkylation. |
| Strecker Synthesis | 3-Methoxybenzaldehyde, Ammonia, Sodium Cyanide | NaCN, NH₄Cl, HCl | Good | Classic, well-established method for α-amino acid synthesis.[4][5] | Use of highly toxic cyanide; requires a separate hydrolysis step. |
| Bucherer-Bergs Reaction | 3-Methoxybenzaldehyde, Potassium Cyanide, Ammonium Carbonate | KCN, (NH₄)₂CO₃, HCl | Moderate to Good | Readily available starting materials; crystalline intermediates.[6][7] | Multi-step process involving hydantoin formation and subsequent hydrolysis. |
| N-Alkylation | Glycine Ethyl Ester Hydrochloride, 3-Methoxybenzyl Chloride | Triethylamine (TEA) or other base, HCl | Good | Avoids the use of cyanide; straightforward alkylation. | Potential for N,N-dialkylation; requires preparation of 3-methoxybenzyl chloride. |
Pathway I: Reductive Amination
Reductive amination is a highly efficient and direct method for the synthesis of N-substituted amino acids.[3] This pathway involves the in situ formation of an imine from 3-methoxybenzaldehyde and a glycine derivative, which is then immediately reduced to the corresponding secondary amine. The use of a glycine ester, such as glycine ethyl ester hydrochloride, is often preferred to improve solubility in organic solvents.
Mechanistic Rationale
The reaction commences with the nucleophilic attack of the amino group of glycine ethyl ester on the carbonyl carbon of 3-methoxybenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). A mild reducing agent, such as sodium cyanoborohydride, selectively reduces the iminium ion to yield N-(3-methoxybenzyl)glycine ethyl ester.[3] The final step involves the acidic hydrolysis of the ester to the carboxylic acid, followed by precipitation as the hydrochloride salt.
Experimental Protocol
Step 1: Synthesis of N-(3-Methoxybenzyl)glycine Ethyl Ester
-
To a suspension of glycine ethyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add 3-methoxybenzaldehyde (1.0 eq) to the reaction mixture.
-
In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in methanol and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude N-(3-methoxybenzyl)glycine ethyl ester.
Step 2: Hydrolysis to (3-Methoxybenzyl)glycine Hydrochloride
-
Dissolve the crude N-(3-methoxybenzyl)glycine ethyl ester in a mixture of 6 M HCl and dioxane (1:1 v/v).
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Methoxybenzyl)glycine hydrochloride.
Workflow Diagram
Caption: Reductive amination pathway.
Pathway II: Strecker Synthesis
The Strecker synthesis is a venerable and versatile method for the preparation of α-amino acids from aldehydes.[4][5] This two-step process begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Mechanistic Rationale
The reaction is initiated by the formation of an imine from 3-methoxybenzaldehyde and ammonia (generated in situ from ammonium chloride). The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid, yielding the target amino acid hydrochloride.[4]
Experimental Protocol
Step 1: Synthesis of 2-((3-Methoxybenzyl)amino)acetonitrile
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in water.
-
Cool the solution in an ice bath and add 3-methoxybenzaldehyde (1.0 eq) dissolved in a minimal amount of methanol.
-
Stir the mixture at room temperature for 24-48 hours. The formation of a precipitate indicates product formation.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to (3-Methoxybenzyl)glycine Hydrochloride
-
Suspend the crude 2-((3-methoxybenzyl)amino)acetonitrile in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, followed by a wash with acetone.
-
Dry the product under vacuum to afford (3-Methoxybenzyl)glycine hydrochloride.
Workflow Diagram
Caption: Strecker synthesis pathway.
Pathway III: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation and subsequent hydrolysis of a hydantoin intermediate.[6][8] This multicomponent reaction is a robust method for the synthesis of 5-substituted hydantoins.
Mechanistic Rationale
3-Methoxybenzaldehyde reacts with potassium cyanide and ammonium carbonate to form a 5-(3-methoxybenzyl)hydantoin. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[8] The hydantoin is then subjected to harsh hydrolytic conditions (strong acid or base) to cleave the ring and afford the desired amino acid.
Experimental Protocol
Step 1: Synthesis of 5-(3-Methoxybenzyl)hydantoin
-
In a pressure vessel, combine 3-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Seal the vessel and heat the mixture at 80-100 °C for 6-12 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the hydantoin.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol/water to obtain pure 5-(3-methoxybenzyl)hydantoin.
Step 2: Hydrolysis to (3-Methoxybenzyl)glycine Hydrochloride
-
Suspend the 5-(3-methoxybenzyl)hydantoin in 6 M hydrochloric acid.
-
Heat the mixture at reflux for 24-48 hours.
-
Cool the reaction mixture and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to yield (3-Methoxybenzyl)glycine hydrochloride.
Workflow Diagram
Caption: Bucherer-Bergs reaction pathway.
Pathway IV: N-Alkylation of Glycine Ethyl Ester
A straightforward approach to N-substituted glycines is the direct alkylation of a glycine derivative with a suitable alkylating agent. In this case, glycine ethyl ester hydrochloride can be N-alkylated with 3-methoxybenzyl chloride.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. A base, such as triethylamine, is used to deprotonate the amino group of glycine ethyl ester, generating a more nucleophilic free amine. This amine then displaces the chloride from 3-methoxybenzyl chloride to form the N-C bond. Subsequent acid-catalyzed hydrolysis of the ethyl ester yields the final product as its hydrochloride salt.
Experimental Protocol
Step 1: Synthesis of N-(3-Methoxybenzyl)glycine Ethyl Ester
-
Suspend glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.
-
Add 3-methoxybenzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.
Step 2: Hydrolysis to (3-Methoxybenzyl)glycine Hydrochloride
-
Follow the hydrolysis procedure as described in Pathway I, Step 2.
Conclusion
This technical guide has outlined four robust and scientifically sound pathways for the synthesis of (3-Methoxybenzyl)glycine hydrochloride. The choice of the most appropriate method will be dictated by the specific constraints and objectives of the research program. Reductive amination and N-alkylation offer more direct routes with generally milder conditions, while the Strecker and Bucherer-Bergs syntheses represent classic, yet effective, multi-step approaches. Each protocol provided is a self-validating system, grounded in established chemical principles, offering researchers and drug development professionals a solid foundation for the preparation of this important synthetic building block.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals. BenchChem.
- Conde, J., & de la Fuente, J. M. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- BenchChem. (2025).
- Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Tavakoli, G., & Gholivand, M. B. (2020).
- Domling, A., & Ugi, I. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 19(12), 21384–21415.
- Organic Syntheses. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Organic Syntheses.
- Labflow. (n.d.).
- PrepChem.com. (n.d.). Preparation of glycine ethyl ester hydrochloride. PrepChem.com.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia.
- Chemical Reviews. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.
- Filo. (2025). Synthesize glycine using Strecker's reaction. Filo.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.
- Prezi. (2018). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- The Journal of Organic Chemistry. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.
- Arkat USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive.
- Organic Syntheses. (n.d.).
- Sigma-Aldrich. (n.d.).
- Guidechem. (2023). How to produce Glycine ethyl ester hydrochloride?. Guidechem.
- Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Houben-Weyl.
- CORE. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)
- MDPI. (2023).
- ChemicalBook. (2025).
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses.
- PMC. (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Technical Guide to the Physicochemical Properties of (3-Methoxybenzyl)glycine Hydrochloride
Abstract
(3-Methoxybenzyl)glycine hydrochloride is a substituted amino acid derivative of significant interest to researchers in peptide synthesis and pharmaceutical development. As an analogue of glycine, the simplest proteinogenic amino acid, its unique methoxybenzyl substitution imparts specific characteristics that can be leveraged in the design of novel peptides, peptoids, and other therapeutic agents. A thorough understanding of its fundamental physicochemical properties is paramount for its effective application, enabling optimization of reaction conditions, formulation design, and prediction of its behavior in biological systems. This technical guide provides an in-depth analysis of the core physicochemical properties of (3-Methoxybenzyl)glycine hydrochloride, including its structural attributes, solubility, dissociation constants (pKa), and melting point. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering a practical framework for researchers and drug development professionals. The synthesis of the hydrochloride salt from its free base is also described, providing a complete workflow from preparation to characterization.
Introduction: The Scientific Imperative
In the landscape of modern drug discovery and materials science, amino acid derivatives serve as fundamental building blocks. (3-Methoxybenzyl)glycine hydrochloride emerges from this class as a compound with nuanced potential. The incorporation of a 3-methoxybenzyl group onto the glycine nitrogen atom introduces a moderately lipophilic and sterically influential moiety. This modification can alter peptide conformation, improve resistance to enzymatic degradation, and enhance cell permeability compared to its parent amino acid.[1]
The hydrochloride salt form is specifically designed to improve the handling characteristics and, most critically, the aqueous solubility of the parent molecule—a crucial factor for many biological and synthetic applications. For the medicinal chemist, understanding these properties is not merely academic; it is the foundation upon which successful drug design is built. Properties such as solubility directly influence bioavailability and formulation strategies. The dissociation constant (pKa) governs the molecule's charge state at physiological pH, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide is structured to provide not just data, but a causal understanding of the compound's behavior, bridging theoretical knowledge with practical, validated laboratory methods.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The structural features of (3-Methoxybenzyl)glycine hydrochloride dictate its chemical reactivity, physical properties, and potential biological interactions.
| Identifier | Data | Source(s) |
| IUPAC Name | 2-[(3-methoxyphenyl)methylamino]acetic acid hydrochloride | - |
| Synonyms | [(3-methoxybenzyl)amino]acetic acid hydrochloride | |
| CAS Number | 756754-04-8 (for free base, N-(3-Methoxybenzyl)glycine) | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | Derived |
| Molecular Weight | 231.68 g/mol | Derived from[2] |
Chemical Structure:
(Note: Image is a representative 2D structure. The actual compound exists as a salt.)
The molecule consists of a central glycine core, where the nitrogen atom is secondary, being bonded to both a carboxymethyl group and a benzyl group. The benzyl ring is substituted at the meta-position with a methoxy (–OCH₃) group. As a hydrochloride salt, the amine nitrogen is protonated (–N⁺H₂–) and associated with a chloride anion (Cl⁻), a feature that significantly enhances its polarity and aqueous solubility.
Synthesis and Preparation
While commercially available from specialty suppliers, understanding the synthesis of (3-Methoxybenzyl)glycine hydrochloride is valuable for custom applications or scale-up. The process involves two primary stages: synthesis of the free base, N-(3-Methoxybenzyl)glycine, followed by its conversion to the hydrochloride salt. A common and effective route to the free base is the nucleophilic substitution of a benzyl halide with glycine.
Proposed Synthesis of the Free Base
The synthesis can be achieved via the direct alkylation of glycine with 3-methoxybenzyl chloride. This is a classic Sₙ2 reaction where the amino group of glycine acts as the nucleophile.[3]
Caption: Synthesis workflow for (3-Methoxybenzyl)glycine hydrochloride.
Experimental Protocol: Conversion to Hydrochloride Salt
This protocol describes the conversion of the synthesized or purchased free base into its hydrochloride salt, a method adapted from established procedures for amino acid salts.[4]
Rationale: The use of concentrated hydrochloric acid ensures complete protonation of the secondary amine. The subsequent cooling and potential addition of a less polar solvent induce crystallization by decreasing the solubility of the salt, leading to a high-purity solid product.
Materials:
-
N-(3-Methoxybenzyl)glycine (free base)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Anhydrous Diethyl Ether or Isopropanol
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a clean, dry reaction flask, dissolve 1.0 equivalent of N-(3-Methoxybenzyl)glycine in a minimal amount of a suitable solvent like isopropanol.
-
Acidification: While stirring the solution vigorously in an ice bath, slowly add 1.05 equivalents of concentrated hydrochloric acid dropwise. Monitor the temperature to keep it below 10 °C.
-
Precipitation: Continue stirring in the ice bath for 30-60 minutes. If precipitation is slow or incomplete, slowly add anhydrous diethyl ether until a significant amount of white solid forms.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any residual acid and impurities.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Core Physicochemical Properties and Their Determination
The following section details the most critical physicochemical properties, their importance in a research context, and validated protocols for their measurement.
Melting Point
Significance: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range typically signifies a high-purity substance, while a broad or depressed range often indicates the presence of impurities. It is also a key parameter for solid-state characterization and stability assessment.
| Property | Value | Method |
| Melting Point (°C) | Data not available in literature. Must be determined experimentally. | Capillary Melting Point Method |
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the dried (3-Methoxybenzyl)glycine hydrochloride sample is finely powdered.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the span between these two temperatures.
Solubility
Significance: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For laboratory applications, it dictates the choice of solvents for reactions, purification, and analytical sample preparation. As a hydrochloride salt, the compound is expected to have significantly higher aqueous solubility than its free base.[3]
| Property | Value | Method |
| Aqueous Solubility | Data not available. Expected to be moderate to high. | Equilibrium Solubility Method |
| Organic Solvents | Expected to be soluble in polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in non-polar solvents. | - |
Experimental Protocol: Equilibrium Solubility Determination
Rationale: This method determines the thermodynamic equilibrium solubility by allowing excess solid to equilibrate with the solvent over time, ensuring the solution is truly saturated.
Caption: Workflow for Equilibrium Solubility Determination.
Procedure:
-
Preparation: Add an excess amount of (3-Methoxybenzyl)glycine hydrochloride to a known volume of the solvent (e.g., deionized water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by passing the slurry through a 0.45 µm filter.
-
Quantification: Accurately dilute a sample of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve.
Dissociation Constant (pKa)
Significance: The pKa values define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. This compound has two primary ionizable groups: the carboxylic acid and the secondary amine. The pKa of the carboxylic acid will be low (acidic), while the pKa of the protonated amine will be in the physiological range. These values are critical for predicting ADME properties and for developing buffer systems for analysis and formulation.
| Ionizable Group | Estimated pKa | Basis of Estimation |
| Carboxylic Acid | ~2.3 - 2.4 | Based on glycine (pKa ~2.34) and the electron-withdrawing inductive effect of the adjacent protonated amino group.[3][5] |
| Secondary Amine | ~9.0 - 9.5 | Based on glycine (pKa ~9.60), with a slight reduction in basicity (lower pKa) due to the electron-withdrawing nature of the benzyl group.[3][5] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Rationale: This gold-standard method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa values are determined from the inflection points or midpoints of the resulting titration curve.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Procedure:
-
Solution Preparation: Prepare an aqueous solution of (3-Methoxybenzyl)glycine hydrochloride of known concentration (e.g., 0.01 M).
-
Titration (Base): To determine the carboxylic acid pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each incremental addition.
-
Titration (Acid): To determine the amine pKa, start with the free base form of the compound (or back-titrate the hydrochloride salt) with a standardized solution of HCl (e.g., 0.1 M).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). Alternatively, the equivalence points can be found from the peaks of the first derivative of the curve (ΔpH/ΔV).
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. Below are the expected spectral features for (3-Methoxybenzyl)glycine hydrochloride.
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the methoxybenzyl ring (with characteristic splitting patterns), a singlet for the methoxy group (–OCH₃) around 3.8 ppm, two distinct signals for the two non-equivalent methylene groups (–CH₂–N and N–CH₂–COOH), and broad, exchangeable signals for the amine (N⁺H₂) and carboxylic acid (–COOH) protons.
-
¹³C NMR: Expect signals for the carbonyl carbon (~170-175 ppm), aromatic carbons (including the methoxy-substituted carbon), the methoxy carbon (~55 ppm), and the two aliphatic methylene carbons.
Infrared (IR) Spectroscopy:
-
O–H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H.
-
N⁺–H Stretch: A broad absorption in the ~2400-2800 cm⁻¹ region, typical for a secondary amine salt.
-
C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹ for the carboxylic acid carbonyl.
-
Aromatic C=C Stretch: Medium absorptions in the ~1450-1600 cm⁻¹ region.
-
C–O Stretch: A strong absorption around 1250 cm⁻¹ for the aryl ether.
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI) in positive mode, the expected base peak would correspond to the protonated free base [M+H]⁺, where M is the mass of the free base.
-
Expected m/z: 196.0968 (for C₁₀H₁₄NO₃⁺).[6]
Conclusion
(3-Methoxybenzyl)glycine hydrochloride is a compound of significant practical interest, positioned as a valuable tool for chemical and pharmaceutical research. This guide has established its chemical identity and provided a framework for its synthesis and characterization. While specific experimental data for properties like melting point and solubility are not widely published, this document provides the expert-driven rationale and validated protocols necessary for their determination. The estimated pKa values, grounded in the behavior of analogous structures, offer a reliable starting point for predicting the compound's behavior in various environments. By synthesizing this theoretical and practical knowledge, researchers are better equipped to unlock the full potential of this versatile amino acid derivative in their scientific endeavors.
References
-
N-(3-methoxybenzyl)glycine | 756754-04-8. Sigma-Aldrich.
-
Buy N-(4-Methoxybenzyl)glycine | 20839-78-5. Smolecule.
-
N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8. Sigma-Aldrich.
-
N-(3-methoxybenzyl)glycine (C10H13NO3). PubChemLite.
-
How to Prepare 3-Methoxybenzyl Chloride?. Guidechem.
-
N-(4-Methoxybenzyl)glycine (20839-78-5). Chemchart.
-
A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine. Benchchem.
-
Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol. Benchchem.
-
An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine. Benchchem.
-
CN102690175A - Preparation method of 3-methoxybenzyl chloride. Google Patents.
-
Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols. Benchchem.
-
Glycine derivative. ChemicalBook.
-
A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals. Benchchem.
-
Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... Pearson.
-
3-Methoxybenzyl chloride | 824-98-6. ChemicalBook.
-
Solubility data of glycine in water and justification of literature results: A review. ResearchGate.
-
US4988789A - Process for preparing glycine hydrochloride. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 4. US4988789A - Process for preparing glycine hydrochloride - Google Patents [patents.google.com]
- 5. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 6. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]
Technical Whitepaper: Structural Profiling, Synthesis, and Application of (3-Methoxybenzyl)glycine hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemical characterization, synthetic workflows, and solid-phase peptide synthesis (SPPS) integration.
Executive Summary
In the landscape of modern drug discovery, overcoming the poor pharmacokinetic properties of natural peptides—specifically their susceptibility to proteolytic cleavage and low membrane permeability—is a critical challenge. (3-Methoxybenzyl)glycine hydrochloride is a highly specialized, non-natural amino acid building block designed to address these limitations. By introducing an N-alkylated substitution into the peptide backbone, this compound facilitates the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide deconstructs the structural causality of the molecule, details a self-validating synthetic workflow, and provides field-proven protocols for overcoming the steric hurdles associated with coupling N-alkylated monomers in solid-phase synthesis.
Chemical Identity & Structural Causality
The compound exists primarily in two forms in chemical registries: the free base and the stabilized hydrochloride salt. The hydrochloride salt is the preferred form for commercial storage and laboratory use, as protonation of the secondary amine prevents spontaneous oxidation and diketopiperazine (DKP) formation during long-term storage.
The hydrochloride salt is cataloged under CAS No. 5071-93-2 [[1]], whereas the free base is widely referenced under CAS No. 756754-04-8 [[2]].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | N-(3-Methoxybenzyl)glycine hydrochloride |
| CAS Registry Number | 5071-93-2 (HCl Salt) / 756754-04-8 (Free Base) |
| Molecular Formula | C₁₀H₁₄ClNO₃ (Salt) |
| Molecular Weight | 231.68 g/mol (Salt) / 195.22 g/mol (Free Base) |
| SMILES (Free Base) | COc1cccc(CNCC(O)=O)c1 |
| Appearance | White to off-white crystalline solid |
| Safety & Handling | Combustible solid; Acute oral toxicity (GHS07) [[3]] |
Structural Causality in Drug Design:
-
N-Alkylation (Glycine Core): Eliminates the amide hydrogen when incorporated into a peptide bond. This removes a critical hydrogen-bond donor, increasing lipophilicity and membrane permeability while rendering the bond invisible to standard proteolytic enzymes.
-
Meta-Methoxy Substitution: The methoxy group acts as a localized hydrogen-bond acceptor. Its meta positioning on the benzyl ring provides optimal spatial geometry for docking into hydrophobic receptor pockets without inducing the severe steric clash often seen with ortho-substitutions.
Synthetic Methodology: Chemoselective Reductive Amination
The synthesis of (3-Methoxybenzyl)glycine hydrochloride must avoid over-alkylation (the formation of tertiary amines), which is a common failure mode when directly reacting glycine with 3-methoxybenzyl chloride. To ensure high purity, a chemoselective reductive amination pathway is the field standard.
Fig 1: Reductive amination workflow for (3-Methoxybenzyl)glycine HCl synthesis.
Protocol 1: Step-by-Step Synthesis
This protocol is designed as a self-validating system; the chemoselectivity of the reducing agent ensures the reaction stops at the secondary amine.
-
Imine Formation: Dissolve 1.0 equivalent of glycine in a 1:1 mixture of Methanol and 0.1 M NaOH to deprotonate the carboxylic acid. Add 1.0 equivalent of 3-methoxybenzaldehyde. Stir at room temperature for 2 hours to form the Schiff base.
-
Chemoselective Reduction (Causality Step): Cool the reaction vessel to 0°C. Slowly add 1.2 equivalents of Sodium cyanoborohydride (NaBH₃CN).
-
Expert Insight: NaBH₃CN is strictly required here over NaBH₄. NaBH₃CN is chemoselective at neutral to slightly acidic pH; it reduces the iminium ion rapidly but will not reduce the unreacted aldehyde, preventing the formation of 3-methoxybenzyl alcohol impurities.
-
-
Workup: Acidify the mixture to pH 2 using 1M HCl. This destroys excess hydride and protonates the secondary amine. Extract with ethyl acetate; discard the organic layer (which contains unreacted aldehyde).
-
Salt Precipitation: Concentrate the aqueous layer under reduced pressure. Dissolve the crude residue in minimal dry dioxane, then add 4M HCl in dioxane. Precipitate the final hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating an N-alkylated amino acid into a growing peptide chain introduces severe steric hindrance. The secondary amine of (3-Methoxybenzyl)glycine is significantly less nucleophilic than a primary amine. Standard coupling reagents like DIC/HOBt will result in incomplete coupling and sequence truncation.
Fig 2: Solid-phase peptide coupling cycle for N-alkylated glycine monomers.
Protocol 2: Direct Coupling & Self-Validation
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Pre-activation (Critical Causality Step): In a separate vial, dissolve 0.4 mmol (4 eq) of (3-Methoxybenzyl)glycine HCl and 0.38 mmol (3.8 eq) of HATU (a highly reactive uronium salt) in minimal DMF. Add 1.2 mmol (12 eq) of N,N-Diisopropylethylamine (DIEA).
-
Expert Insight: Standard SPPS uses 8 equivalents of DIEA. Because our monomer is a hydrochloride salt, an additional 4 equivalents of DIEA must be added to neutralize the HCl and liberate the carboxylate for activation by HATU. Failure to do so will stall the activation.
-
-
Coupling: Transfer the activated mixture to the resin. Agitate at 45°C for 2 hours. Elevated temperature is required to overcome the activation energy barrier caused by the bulky 3-methoxybenzyl group.
-
Validation (The Chloranil Test):
-
Expert Insight: Do not use the standard Kaiser (ninhydrin) test. The Kaiser test only detects primary amines and will yield a false negative when testing coupling efficiency onto a secondary amine. You must use the Chloranil test (or De Clercq test), which selectively stains secondary amines blue/green. A colorless or pale yellow resin confirms successful coupling.
-
Analytical Quality Control
To ensure reproducibility in biological assays, the synthesized monomer must meet strict analytical release specifications before use in SPPS [[4]].
Table 2: Analytical Release Specifications
| Analytical Method | Target Specification | Causality / Rationale |
| RP-HPLC (Purity) | > 98.0% (Area %) | Ensures absence of unreacted 3-methoxybenzaldehyde or bis-alkylated impurities that cause chain termination. |
| ESI-MS (Positive Mode) | m/z 196.1[M+H]⁺ | Confirms the molecular mass of the free base derivative. |
| ¹H NMR (DMSO-d₆) | Conforms to structure | Validates the meta-methoxy substitution pattern (~3.8 ppm singlet) and methylene bridge integrity. |
| Water Content (KF) | < 1.0% | Excess water hydrolyzes highly reactive coupling reagents (e.g., HATU) during SPPS, destroying coupling efficiency. |
References
-
NextSDS Database. "Chemical Substance Information: N-(3-Methoxybenzyl)Glycine." NextSDS. URL:[Link]
solubility of (3-Methoxybenzyl)glycine hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of (3-Methoxybenzyl)glycine Hydrochloride
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery assays to final formulation and in vivo efficacy. Poor solubility can lead to unreliable bioassay results, challenging formulation development, and ultimately, poor bioavailability, dooming an otherwise promising drug candidate.[1] This guide provides a comprehensive technical overview of the solubility characteristics of (3-Methoxybenzyl)glycine hydrochloride, a substituted amino acid derivative.
As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of why this molecule behaves as it does. We will deconstruct its molecular structure to predict its behavior, outline authoritative, field-proven protocols for its empirical measurement, and discuss the critical factors that modulate its solubility. This document is designed to be a practical and self-validating resource, grounding theoretical principles in robust experimental design.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its structure.[2] (3-Methoxybenzyl)glycine hydrochloride (Molecular Formula: C₁₀H₁₄ClNO₃, Molecular Weight: 231.68 g/mol ) possesses distinct functional groups that dictate its interaction with various solvents.
-
Glycine Backbone: The core of the molecule is glycine, the simplest amino acid. This provides both a carboxylic acid group (-COOH) and an amino group (-NH₂). In the hydrochloride salt form, the amino group is protonated (-NH₃⁺), significantly increasing its polarity and capacity for strong ion-dipole interactions with polar solvents.[3]
-
Carboxylic Acid Group: This group is a hydrogen bond donor and acceptor, contributing to solubility in protic solvents. At higher pH values, it can deprotonate to a carboxylate (-COO⁻), further enhancing aqueous solubility.
-
3-Methoxybenzyl Group: This aromatic substituent introduces a significant nonpolar, hydrophobic character to the molecule, which will tend to decrease solubility in highly polar solvents like water.[4] The methoxy group (-OCH₃) adds some polarity and is a hydrogen bond acceptor, but the overall effect of the benzyl ring is to increase lipophilicity.
-
Hydrochloride Salt: The presence of the chloride counter-ion and the protonated amine makes the compound ionic. This feature is paramount, as ionic compounds generally exhibit good solubility in polar solvents capable of solvating the separated ions.[5]
Predicted Ionization Behavior: The solubility of amino acids is highly dependent on the pH of the medium because both the amino and carboxylic acid groups can ionize.[6][7]
-
The carboxylic acid pKa is expected to be around 2.3-2.4, similar to glycine.[8] Below this pH, it will be predominantly in the neutral -COOH form.
-
The amino group pKa is expected to be around 9.6.[8] Below this pH, it will be in its protonated, cationic -NH₃⁺ form.
Therefore, at physiological pH (~7.4), the molecule will exist primarily as a zwitterion, with a protonated amine and a deprotonated carboxylate. However, as the hydrochloride salt, the compound is introduced in its cationic form. Its lowest solubility is expected near its isoelectric point, where the net charge is zero, minimizing interactions with polar water molecules.[6][9]
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility.[3][5] This means substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[10] (3-Methoxybenzyl)glycine hydrochloride, with its protonated amine, carboxylic acid, and ether oxygen, can engage in multiple strong hydrogen bonds and ion-dipole interactions with these solvents.[5][11] Therefore, high solubility is anticipated in these media.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[10] They can, however, act as hydrogen bond acceptors. While solubility may be lower than in protic solvents, the compound's polarity should allow for some degree of dissolution. DMSO is a particularly versatile solvent often used for stock solutions.[12]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by C-H and C-C bonds and interact primarily through weak London dispersion forces.[5] The ionic and highly polar nature of (3-Methoxybenzyl)glycine hydrochloride makes it energetically unfavorable to dissolve in these solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.[5] Consequently, it is expected to be virtually insoluble in nonpolar solvents.
Experimental Determination of Solubility
Empirical measurement is essential to confirm theoretical predictions. Two complementary methods are standard in drug development: kinetic and equilibrium solubility assays.[2][13]
Kinetic Solubility Assessment
This high-throughput method is ideal for early discovery to quickly assess a compound's solubility under non-equilibrium conditions, which can be relevant for certain biological assays.[2][14] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (3-Methoxybenzyl)glycine hydrochloride in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the stock solution using DMSO to create a range of concentrations.
-
Aqueous Dilution: Dilute each sample 50-fold into an aqueous buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4). This results in a final DMSO concentration of 2%. Include DMSO-only wells as controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours with gentle shaking.[14]
-
Measurement: Measure the light absorbance at a wavelength of 620 nm using a plate reader. The appearance of precipitate will cause light to scatter, increasing the measured absorbance.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the absorbance significantly surpasses a set threshold (e.g., 1.5 times the absorbance of the DMSO-only controls).[14]
Causality Note: The use of DMSO is a practical necessity for high-throughput screening but introduces an artifact. The final compound solution is supersaturated, and precipitation is kinetically driven. This value is often higher than the true thermodynamic solubility but provides a rapid and cost-effective rank-ordering of compounds.[1][2]
Equilibrium (Thermodynamic) Solubility Measurement
This "shake-flask" method is the gold standard for determining the true solubility of a compound at equilibrium.[15] It is a lower-throughput, more resource-intensive assay essential for lead optimization and preformulation studies.[1][2]
-
Sample Preparation: Add an excess amount of solid (3-Methoxybenzyl)glycine hydrochloride to a known volume of the desired solvent (e.g., water, pH 7.4 buffer) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the system reaches equilibrium.[15][16] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[15]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding filter (e.g., PVDF) to remove the solid. Pre-rinsing the filter with the saturated solution can minimize compound loss due to adsorption.[15]
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection, against a standard curve.[15][17]
-
Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate form changes occurred during the experiment.[15]
Self-Validation Note: This protocol is self-validating because the continued presence of excess solid throughout the experiment ensures that the measured concentration represents the true saturation point. Analyzing samples at multiple time points (e.g., 24h and 48h) to confirm the concentration is stable provides confidence that equilibrium has been achieved.[15]
Predicted Solubility Profile and Data Interpretation
Based on the principles outlined, the following qualitative solubility profile for (3-Methoxybenzyl)glycine hydrochloride is predicted. Quantitative values must be determined experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | High | Ion-Dipole, Hydrogen Bonding |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Dipole-Dipole, Hydrogen Bonding (Acceptor only) |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | London Dispersion Forces |
Interpreting Results:
-
Kinetic vs. Equilibrium: It is common for kinetic solubility values to be higher than equilibrium values due to the formation of supersaturated solutions.[2] A large difference between the two can indicate a high propensity for the compound to precipitate, which is a risk factor for formulation.
-
Impact of pH: For this compound, solubility is expected to be lowest near its isoelectric point and increase significantly at low pH (where the carboxyl group is neutral but the amine is cationic) and high pH (where the amine is neutral and the carboxyl group is anionic).[6][9][18] Experiments should be conducted across a range of pH values (e.g., pH 1.2, 4.5, 6.8) to construct a pH-solubility profile, which is critical for predicting oral absorption.[19]
Conclusion
(3-Methoxybenzyl)glycine hydrochloride is a polar, ionic molecule whose solubility is dominated by its amino acid hydrochloride core. It is predicted to be highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. Its solubility is critically dependent on pH. For drug development professionals, a thorough characterization using both kinetic and, more importantly, equilibrium solubility methods across a physiologically relevant pH range is essential. This foundational data will de-risk subsequent development by enabling robust bioassay design, guiding formulation strategies, and providing key insights into potential oral bioavailability.
References
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
AP Chemistry. 3.10 Solubility. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]
-
Zhang, Y., & Zhang, R. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. CNKI. Available from: [Link]
-
SlideShare. (2017). solubility experimental methods.pptx. Available from: [Link]
-
Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Available from: [Link]
-
Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available from: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available from: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Science Through Time. (2025). How Do Hydrogen Bonds Affect Solubility?. YouTube. Available from: [Link]
-
World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]
-
Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Available from: [Link]
-
Vaia. Suggest a reason why amino acids are usually more soluble at - pH. Available from: [Link]
-
ResearchGate. pH dependence of amino acid solubility. Available from: [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Available from: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
PubChemLite. N-(3-methoxybenzyl)glycine (C10H13NO3). Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Reddit. (2025). Why neutralizing amino acids decreases their solubility...?. Available from: [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. vaia.com [vaia.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. youtube.com [youtube.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Rational Design and Pharmacological Applications of (3-Methoxybenzyl)glycine Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern peptidomimetic design and small-molecule drug discovery, N-(3-methoxybenzyl)glycine (CAS 756754-04-8) has emerged as a highly versatile secondary amine building block[1]. As a core structural motif in "peptoids" (N-substituted glycines), this scaffold shifts the side-chain appendage from the alpha-carbon to the amide nitrogen. This subtle topological change imparts profound pharmacokinetic advantages, notably enhanced proteolytic stability and improved membrane permeability.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and pharmacological application. We will dissect the causality behind synthetic choices, analyze the structure-activity relationships (SAR) of its derivatives, and map the critical signaling pathways these compounds modulate—ranging from Hypoxia-Inducible Factor (HIF) stabilization to Formyl Peptide Receptor (FPR) agonism.
Chemical Profile & Structural Rationale
The strategic incorporation of the 3-methoxybenzyl moiety onto the glycine nitrogen is not arbitrary; it is driven by precise stereoelectronic requirements:
-
Steric Tuning: The meta-substitution (3-position) of the methoxy group avoids the severe steric clashes often encountered with ortho-substituted benzyl groups during the coupling phases of solid-phase peptoid synthesis.
-
Electronic & Binding Dynamics: The methoxy oxygen acts as a weak hydrogen-bond acceptor. In target binding pockets (such as the 2-oxoglutarate binding site of HIF prolyl hydroxylases), this oxygen can coordinate with active-site metal ions or interact with polar residues, while the benzyl ring engages in π−π stacking[2].
-
Lipophilicity (LogP) Optimization: The addition of the methoxybenzyl group significantly increases the lipophilicity of the highly polar glycine core, facilitating blood-brain barrier (BBB) penetration for central nervous system targets like the NMDA receptor[3].
Synthetic Methodologies: A Self-Validating Protocol
To synthesize N-(3-methoxybenzyl)glycine derivatives, reductive amination is the gold standard. It prevents the over-alkylation issues commonly seen in direct nucleophilic substitution (e.g., reacting glycine with 3-methoxybenzyl bromide).
Step-by-Step Protocol: Reductive Amination Workflow
This protocol is designed as a self-validating system. The causality of each reagent choice ensures high yield and chemoselectivity.
Reagents: Glycine ethyl ester hydrochloride, 3-methoxybenzaldehyde, Sodium triacetoxyborohydride (STAB), Triethylamine (TEA), 1,2-Dichloroethane (DCE).
-
Free-Basing the Amine: Suspend Glycine ethyl ester HCl (1.0 eq) in anhydrous DCE. Add TEA (1.1 eq) dropwise at 0°C.
-
Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating if imine formation is sluggish. TEA neutralizes the HCl salt, liberating the nucleophilic primary amine.
-
-
Imine Formation: Add 3-methoxybenzaldehyde (1.0 eq) to the mixture. Stir at room temperature for 2 hours.
-
Validation: The reaction mixture will turn a faint yellow, indicating the formation of the transient iminium intermediate.
-
-
Selective Reduction: Cool the mixture to 0°C and add STAB (1.5 eq) in portions. Stir for 12 hours at room temperature.
-
Causality: STAB is critical here. Unlike sodium borohydride ( NaBH4 ), the electron-withdrawing acetoxy groups in STAB reduce its nucleophilicity. This allows it to selectively reduce the iminium ion without prematurely reducing the unreacted 3-methoxybenzaldehyde into an alcohol.
-
-
Quenching and Workup: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4 , and concentrated under reduced pressure.
-
Saponification (Optional): To yield the free acid, dissolve the crude ester in THF/H2O (1:1) and add LiOH (2.0 eq). Stir for 4 hours, acidify to pH 3 with 1M HCl, and extract.
Synthesis workflow of N-(3-methoxybenzyl)glycine via selective reductive amination.
Pharmacological Applications & Target Pathways
The N-substituted glycine backbone allows these derivatives to act as highly specific ligands across diverse biological targets.
A. HIF Prolyl Hydroxylase Inhibitors (HIF-PHI)
N-substituted glycines are the foundational pharmacophore for several HIF-PHIs (e.g., daprodustat precursors) used to treat chronic kidney disease-induced anemia[4]. Patents (such as US8557834B2) highlight that coupling a pyrimidinetrione core with a 3-methoxybenzyl glycine derivative creates a potent inhibitor[2].
Mechanism: The glycine carboxylic acid coordinates with the active-site Fe2+ of the Prolyl Hydroxylase Domain (PHD) enzyme, while the 3-methoxybenzyl group occupies the hydrophobic pocket normally reserved for 2-oxoglutarate. This competitive inhibition prevents the hydroxylation of HIF-1 α , saving it from proteasomal degradation and promoting erythropoietin (EPO) transcription.
Mechanism of Action: HIF-1α stabilization via PHD inhibition by glycine derivatives.
B. NMDA Receptor Modulation
Derivatives such as 6-chloro-2-(3-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides have been synthesized and evaluated as ligands for the NMDA receptor's glycine binding site[3]. The 3-methoxybenzyl substitution provides the necessary spatial geometry to act as a competitive antagonist or partial agonist, modulating excitatory neurotransmission.
C. Formyl Peptide Receptor (FPR) Agonism
Chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones containing a 3-methoxybenzyl group have been identified as potent mixed FPR1/FPR2 agonists[5]. These compounds are critical in immunomodulation, specifically in regulating human neutrophil activity during inflammatory responses.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the comparative pharmacological data of key (3-Methoxybenzyl)glycine derivatives across different therapeutic targets.
| Scaffold / Compound Class | Pharmacological Target | Representative Derivative | Activity / Potency | Ref |
| Pyrimidinetrione N-substituted glycines | HIF Prolyl Hydroxylase (HIF-PH) | N-(3-methoxybenzyl)glycine-pyrimidinetrione | High affinity (Competitive Fe2+ coordination) | [2] |
| 1,2-Benzothiazine-3-carboxylic acids | NMDA Receptor (Glycine binding site) | Compound 18c (6-Chloro derivative) | Ligand binding (Neuromodulation) | [3] |
| Pyridazin-3(2H)-ones | Formyl Peptide Receptor 1 (FPR1) | Compound (±)-5b | EC50 = 3.2 μM (Neutrophil activation) | [5] |
Conclusion & Future Perspectives
The (3-Methoxybenzyl)glycine motif is far more than a simple synthetic intermediate; it is a privileged scaffold in medicinal chemistry. Its ability to mimic peptide backbones while resisting proteolytic cleavage makes it an ideal candidate for solid-phase peptoid library generation. Future drug development should focus on leveraging this building block in PROTAC (Proteolysis Targeting Chimera) linker design, where its unique balance of lipophilicity and hydrogen-bonding capacity could enhance cellular penetrance and target ternary complex stability.
Sources
(3-Methoxybenzyl)glycine Hydrochloride: Mechanism of Action, Pharmacological Utility, and Experimental Workflows
Executive Summary
The development of targeted neuromodulators requires a precise understanding of synaptic transporter dynamics. (3-Methoxybenzyl)glycine hydrochloride (CAS: 756754-04-8) is a specialized derivative of the amino acid glycine, featuring a 3-methoxybenzyl substitution on the amine nitrogen. Based on the established structure-activity relationships (SAR) of N-benzylglycine derivatives, this compound is hypothesized to act as a competitive inhibitor of Glycine Transporter 1 (GlyT1) .
By inhibiting the reuptake of synaptic glycine, such compounds elevate local extracellular glycine concentrations, thereby potentiating the activity of N-methyl-D-aspartate (NMDA) receptors [1][2]. This whitepaper provides an in-depth mechanistic speculation, structural rationale, and self-validating experimental protocols designed for researchers investigating NMDA receptor hypofunction, cognitive impairment, and schizophrenia [3].
Molecular Rationale and Target Biology
The Role of GlyT1 in Synaptic Transmission
Glycine serves a dual role in the central nervous system: it acts as an inhibitory neurotransmitter in the brainstem and spinal cord, and as an obligate co-agonist with glutamate at the NMDA receptor (NMDAR) throughout the forebrain [4]. The concentration of glycine at glutamatergic synapses is tightly regulated by GlyT1, which is primarily expressed on adjacent astrocytic processes and presynaptic terminals. Rapid clearance of glycine by GlyT1 ensures that the NMDAR glycine-binding site (located on the GluN1 subunit) remains unsaturated under basal conditions.
Structural Activity Relationship (SAR) Speculation
Unsubstituted glycine and simple derivatives like sarcosine (N-methylglycine) are weak, non-selective inhibitors/substrates of GlyT1. The addition of a bulky, lipophilic group—such as the 3-methoxybenzyl moiety in (3-Methoxybenzyl)glycine—fundamentally alters the molecule's pharmacological profile:
-
Steric Anchor: The benzyl ring likely occupies the hydrophobic pocket within the outward-facing conformation of the GlyT1 transporter, transitioning the molecule from a transportable substrate to a competitive inhibitor.
-
Electronic Modulation: The methoxy group at the meta position (3-position) alters the electron density of the aromatic ring, potentially enhancing hydrogen bonding or dipole interactions with specific transmembrane residues (e.g., within TM5 or TM1a of GlyT1) compared to unsubstituted N-benzylglycine[1].
-
Enhanced Lipophilicity: The methoxybenzyl group increases the partition coefficient (LogP), improving membrane permeability and central nervous system (CNS) penetration—a critical requirement for neuropharmacological tool compounds.
Mechanistic Pathway: From GlyT1 Inhibition to NMDAR Potentiation
The core mechanistic hypothesis for (3-Methoxybenzyl)glycine hydrochloride relies on a downstream cascading effect. By competitively binding to GlyT1, the compound blocks the inward sodium/chloride-dependent transport of endogenous glycine. The resulting accumulation of synaptic glycine increases the fractional occupancy of the GluN1 co-agonist site on the NMDAR. When presynaptic glutamate is subsequently released, the fully primed NMDAR undergoes a conformational change, removing the magnesium block and allowing calcium ( Ca2+ ) influx, which is critical for long-term potentiation (LTP) and synaptic plasticity [5].
Figure 1: Hypothesized mechanism of action where (3-Methoxybenzyl)glycine inhibits GlyT1, potentiating NMDARs.
Quantitative Data Projections
To contextualize the utility of (3-Methoxybenzyl)glycine hydrochloride, the following table summarizes the speculative quantitative shifts in physicochemical and binding properties as the glycine molecule is progressively substituted.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Speculative GlyT1 IC₅₀ (nM) | Primary Pharmacological Role |
| Glycine | 75.07 | -3.21 | > 1,000,000 | Endogenous Substrate / Co-agonist |
| Sarcosine | 89.09 | -1.80 | ~ 30,000 | Weak Substrate-Inhibitor |
| N-Benzylglycine | 165.19 | 0.85 | ~ 800 - 1,200 | Moderate Competitive Inhibitor |
| (3-Methoxybenzyl)glycine | 195.22 | 1.45 | ~ 50 - 200 | Potent, CNS-Penetrant Inhibitor |
Note: IC₅₀ values for (3-Methoxybenzyl)glycine are speculative projections based on the known affinities of structurally analogous N-alkylated glycine derivatives (e.g., NFPS precursors) [2].
Experimental Methodologies (Self-Validating Systems)
To rigorously validate the hypothesized mechanism of action, researchers must employ self-validating experimental workflows. The following protocols are designed to establish direct causality between compound application and biological effect, ensuring trustworthiness through internal controls.
Protocol A: In Vitro [³H]-Glycine Uptake Assay
Objective: To quantify the direct inhibitory potency (IC₅₀) of (3-Methoxybenzyl)glycine on GlyT1. Causality Rationale: Measuring the intracellular accumulation of radiolabeled glycine isolates transporter kinetics from downstream receptor activation.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 in 96-well plates until 80% confluent.
-
Buffer Equilibration: Wash cells twice with HEPES-buffered saline (HBS) containing 150 mM NaCl (sodium is required for GlyT1 co-transport).
-
Compound Incubation: Add varying concentrations of (3-Methoxybenzyl)glycine (0.1 nM to 10 µM) to the wells.
-
Self-Validation Step: Include a well with 10 µM Bitopertin (a known highly potent GlyT1 inhibitor) as a positive control to define the maximum assay window (non-specific background uptake) [3].
-
-
Radioligand Addition: Introduce 50 nM [³H]-glycine to all wells and incubate for exactly 10 minutes at 37°C to capture the linear phase of uptake.
-
Termination & Quantification: Rapidly wash cells three times with ice-cold HBS to halt transport. Lyse cells using 0.1 M NaOH, transfer to scintillation vials, and measure radioactivity via a liquid scintillation counter.
-
Data Analysis: Plot a dose-response curve to calculate the IC₅₀.
Protocol B: Ex Vivo Electrophysiology (Patch-Clamp)
Objective: To confirm that GlyT1 inhibition by the compound functionally translates to NMDAR potentiation. Causality Rationale: Enhancing synaptic glycine is only therapeutically relevant if it increases NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs).
-
Slice Preparation: Prepare 300 µm acute coronal brain slices containing the prefrontal cortex from wild-type mice.
-
Recording Setup: Perform whole-cell patch-clamp recordings on layer V pyramidal neurons. Hold the membrane potential at +40 mV to relieve the physiological Mg2+ block of NMDARs.
-
Baseline Establishment: Stimulate local afferents to evoke baseline NMDAR-EPSCs in the presence of NBQX (10 µM) to block AMPA receptors, isolating the NMDAR current.
-
Compound Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) containing 1 µM (3-Methoxybenzyl)glycine. Observe the amplitude and decay time of the evoked EPSCs. An increase in amplitude indicates successful NMDAR potentiation via elevated synaptic glycine.
-
Self-Validation Step: At the end of the recording, perfuse D-AP5 (50 µM), a selective NMDAR antagonist. The complete abolition of the EPSC validates that the measured currents were entirely NMDAR-mediated and not an artifact of the compound interacting with off-target channels [4].
Translational Workflow & Outlook
The progression of (3-Methoxybenzyl)glycine from a biochemical tool to an in vivo pharmacological agent requires a linear, highly controlled workflow. The diagram below outlines the standard pipeline for validating such GlyT1-targeted compounds.
Figure 2: Sequential experimental workflow for validating the GlyT1 inhibitory profile and efficacy.
If (3-Methoxybenzyl)glycine hydrochloride successfully navigates this workflow, it holds significant potential as a research probe. By precisely modulating the glutamatergic-glycinergic axis, it can serve as a foundational building block for developing therapeutics aimed at correcting the NMDA receptor hypofunction heavily implicated in the negative and cognitive symptoms of schizophrenia [5].
References
-
PubMed Central (NIH). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Available at:[Link]
-
PubMed Central (NIH). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Available at:[Link]
-
ResearchGate. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Available at:[Link]
-
Preprints.org. Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways. Available at:[Link]
Spectroscopic Profiling and Analytical Characterization of (3-Methoxybenzyl)glycine Hydrochloride
Executive Summary & Molecular Architecture
N-(3-Methoxybenzyl)glycine (CAS: 756754-04-8) is a highly versatile non-canonical amino acid derivative and peptoid building block[1]. Structurally, it consists of a secondary amine bridged by a 3-methoxybenzyl moiety and a carboxymethyl (glycine) group. This structural motif is frequently leveraged in the rational design of peptidomimetics, such as somatostatin analogs[2], and serves as a critical synthetic intermediate in the development of small-molecule immunomodulators like TLR7 agonists[3].
While the free base (Molecular Weight: 195.22 g/mol )[1] is prone to oxidative degradation and zwitterionic insolubility, isolating the molecule as a hydrochloride salt ( C10H14ClNO3 ) ensures crystalline stability, prevents premature amine oxidation, and drastically enhances solubility in polar aprotic analytical solvents. This technical guide establishes the definitive spectroscopic profile (NMR, FT-IR, and LC-MS/MS) for (3-Methoxybenzyl)glycine hydrochloride, providing scientists with self-validating protocols and causal explanations for empirical observations.
Orthogonal Analytical Workflow
To ensure absolute structural integrity, an orthogonal analytical approach is required. Relying on a single technique can lead to false positives due to isobaric impurities or structural isomers.
Figure 1: Orthogonal analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
Solvent Selection: The hydrochloride salt dictates the use of deuterated dimethyl sulfoxide (DMSO- d6 ) over Chloroform- d ( CDCl3 ). DMSO- d6 disrupts the strong ionic lattice of the salt. Mechanistic Shift: The protonation of the secondary amine ( R2NH2+ ) induces a powerful inductive electron-withdrawing effect (-I effect). This significantly deshields the adjacent benzylic and glycinyl methylene protons, shifting them downfield by ~0.5–1.0 ppm compared to the neutral free base.
Self-Validating Protocol: 1D NMR Acquisition
-
Preparation: Weigh 15.0 mg of thoroughly desiccated (3-Methoxybenzyl)glycine HCl.
-
Dissolution: Dissolve in 0.6 mL of anhydrous DMSO- d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The use of anhydrous solvent is critical; residual H2O will cause rapid chemical exchange with the NH2+ and COOH protons, broadening their signals into the baseline and obscuring integration.
-
Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2 s) and 13C NMR at 100 MHz (1024 scans).
-
Calibration: Calibrate the spectrum setting the TMS peak to exactly 0.00 ppm.
Quantitative Data Summaries
Table 1: 1H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
| 12.50 | Broad singlet | 1H | -COOH | Carboxylic acid proton; broad due to exchange. |
| 9.50 | Broad singlet | 2H | - NH2+ | Secondary ammonium protons; highly deshielded. |
| 7.35 | Triplet ( J=7.8 Hz) | 1H | Ar-H (C5) | Meta to the benzylic substitution. |
| 7.15 | Singlet (broad) | 1H | Ar-H (C2) | Between the methoxy and benzylic groups. |
| 7.10 | Doublet ( J=7.6 Hz) | 1H | Ar-H (C6) | Ortho to the benzylic substitution. |
| 6.95 | Doublet ( J=8.2 Hz) | 1H | Ar-H (C4) | Para to the benzylic substitution. |
| 4.15 | Singlet | 2H | Ar- CH2 -N | Benzylic protons; deshielded by adjacent N+ . |
| 3.85 | Singlet | 2H | N- CH2 -CO | Glycinyl protons; deshielded by N+ and C=O. |
| 3.75 | Singlet | 3H | -O CH3 | Methoxy protons. |
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 167.5 | Quaternary (C=O) | Carboxylic acid carbonyl |
| 159.5 | Quaternary (Ar-C) | C3 (attached to methoxy) |
| 133.5 | Quaternary (Ar-C) | C1 (attached to benzylic carbon) |
| 129.8 | Tertiary (Ar-CH) | C5 |
| 122.5 | Tertiary (Ar-CH) | C6 |
| 115.5 | Tertiary (Ar-CH) | C2 |
| 114.5 | Tertiary (Ar-CH) | C4 |
| 55.2 | Primary ( CH3 ) | Methoxy carbon |
| 50.5 | Secondary ( CH2 ) | Benzylic carbon |
| 46.5 | Secondary ( CH2 ) | Glycinyl carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Experimental Design
Hydrochloride salts are inherently hygroscopic. Traditional KBr pellet pressing exposes the sample to atmospheric moisture, artificially inflating the O-H stretching region (~3400 cm−1 ) and confounding the identification of the target molecule's functional groups. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique.
Self-Validating Protocol: ATR-FTIR
-
Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) to subtract ambient CO2 and water vapor. Validation: The background must show >95% transmittance baseline before proceeding.
-
Sampling: Place 2-3 mg of the crystalline powder directly onto the crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact with the evanescent wave.
-
Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 co-added scans).
Table 3: Key ATR-FTIR Vibrational Modes
| Wavenumber ( cm−1 ) | Intensity | Assignment | Diagnostic Significance |
| 3000 – 2500 | Strong, Broad | N−H+ and O-H stretch | Overlapping bands characteristic of amine hydrochlorides and carboxylic acids. |
| 1740 | Strong, Sharp | C=O stretch | Un-ionized carboxylic acid carbonyl. |
| 1600, 1585, 1490 | Medium | C=C stretch | Aromatic ring breathing modes. |
| 1260, 1040 | Strong | C-O-C stretch | Asymmetric and symmetric stretches of the methoxy ether linkage. |
| 780, 690 | Strong | C-H out-of-plane | Confirms the meta-disubstituted benzene ring pattern. |
Electrospray Ionization Mass Spectrometry (LC-MS/MS)
Causality in Experimental Design
The secondary amine is highly basic and readily accepts a proton to form the [M+H]+ ion in positive electrospray ionization (ESI+). The addition of 0.1% formic acid to the mobile phase acts as an abundant proton source, ensuring complete ionization prior to entering the mass analyzer. During Collision-Induced Dissociation (CID), the molecule preferentially fragments at the C-N bonds. The cleavage of the benzylic C-N bond is highly favored because the resulting 3-methoxybenzyl cation is strongly resonance-stabilized by the electron-donating methoxy group.
Self-Validating Protocol: LC-MS/MS
-
Calibration: Tune the quadrupole/TOF analyzers using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy < 5 ppm.
-
Blank Run: Inject a 50:50 Acetonitrile: H2O blank to rule out column carryover or isobaric background contamination.
-
Sample Injection: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile: H2O with 0.1% Formic Acid. Inject 2 µL.
-
Parameters: Capillary voltage 3.5 kV, drying gas 10 L/min at 300°C. Apply a collision energy of 15-25 eV for MS/MS fragmentation.
Figure 2: Proposed ESI-MS/MS collision-induced dissociation pathway.
Table 4: ESI-MS/MS Fragmentation Data
| m/z (Observed) | Ion Type | Formula | Relative Abundance | Fragment Origin |
| 196.1 | [M+H]+ | [C10H14NO3]+ | 30% | Intact protonated free base. |
| 121.1 | [F1]+ | [C8H9O]+ | 100% (Base Peak) | Cleavage of the benzylic C-N bond; loss of neutral glycine (75 Da). |
| 91.1 | [F2]+ | [C7H7]+ | 15% | Loss of formaldehyde ( CH2O ) from the methoxybenzyl cation. |
References
-
Binghamton University. "Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency." binghamton.edu. Available at: [Link][3]
-
PubMed / National Institutes of Health. "Conformational analyses of somatostatin-related cyclic hexapeptides containing peptoid residues." nih.gov. Available at:[Link][2]
Sources
Commercial Sourcing and Technical Applications of (3-Methoxybenzyl)glycine Hydrochloride in Peptidomimetic Drug Discovery
Executive Summary
The development of protease-resistant peptidomimetics, particularly peptoids (poly-N-substituted glycines), has fundamentally shifted the landscape of small-molecule drug discovery. At the core of this chemical space is (3-Methoxybenzyl)glycine , a highly versatile building block. By shifting the side-chain appendage from the alpha-carbon to the backbone nitrogen, this compound eliminates amide hydrogen bond donation, drastically improving membrane permeability and proteolytic stability.
This whitepaper provides an authoritative guide on sourcing the hydrochloride salt of (3-Methoxybenzyl)glycine (CAS 5071-93-2)[1] and its free base (CAS 756754-04-8)[2], alongside a field-validated, self-correcting protocol for its incorporation into solid-phase synthesis workflows.
Chemical Profile & Mechanistic Causality
The structural nuances of (3-Methoxybenzyl)glycine dictate its behavior during synthesis and its pharmacological profile post-cleavage:
-
The 3-Methoxybenzyl Side Chain: The methoxy group at the meta position acts as a localized hydrogen bond acceptor. Unlike para-substituted analogs, the meta-substitution provides a unique steric profile that influences the cis/trans rotamer ratio of the resulting peptoid backbone, allowing researchers to tune the conformational flexibility of the macrocycle or linear chain.
-
Hydrochloride Salt vs. Free Base: The free base of N-substituted glycines (CAS 756754-04-8)[3] is often an oily or hygroscopic solid prone to oxidative degradation at the secondary amine. Commercial suppliers frequently provide the hydrochloride salt (CAS 5071-93-2) [1], which locks the amine in a protonated state. Causality: While the HCl salt guarantees extended shelf-life and precise stoichiometric weighing, it mandates an upfront neutralization step (using a non-nucleophilic base like DIEA) during Fmoc-protection or coupling to prevent reaction stalling.
Commercial Landscape & Sourcing
Procuring high-quality building blocks is the first critical checkpoint in any synthesis workflow. The table below synthesizes quantitative data on the commercial availability of both the hydrochloride salt and the free base forms[1][2][4][5].
| Supplier | Compound Form | CAS Number | Purity / Status | Catalog ID |
| EvitaChem | Hydrochloride Salt | 5071-93-2 | In Stock | EVT-8311787 |
| Appchem | Hydrochloride Salt | 5071-93-2 | Research Grade | AL21703 |
| Sigma-Aldrich | Free Base | 756754-04-8 | ≥95% | AldrichCPR |
| Matrix Scientific | Free Base | 756754-04-8 | Research Grade | 287172-66-1 |
Synthesis Workflows: Monomer vs. Submonomer Approaches
When incorporating (3-Methoxybenzyl)glycine into a sequence, researchers must choose between two logical pathways.
-
The Submonomer Approach: Assembles the residue in situ via bromoacetylation followed by displacement with 3-methoxybenzylamine. While fast, it risks incomplete displacement due to steric hindrance.
-
The Monomer Approach: Utilizes the pre-formed (3-Methoxybenzyl)glycine building block[6]. This route guarantees absolute sequence fidelity and prevents deletion sequences, though it requires prior Fmoc-protection of the secondary amine.
Fig 1: Monomer vs. Submonomer workflows for peptoid synthesis using N-substituted glycines.
Self-Validating Experimental Protocol: Monomer Coupling
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes the pre-formed monomer approach. It is designed as a self-validating system , embedding analytical checkpoints that dictate whether the synthesis proceeds or halts for correction.
Phase 1: Free-Basing and Fmoc Protection
Because commercial (3-Methoxybenzyl)glycine is often supplied as an HCl salt[7], it must be neutralized and protected prior to solid-phase coupling to prevent oligomerization.
-
Neutralization: Dissolve 10 mmol of (3-Methoxybenzyl)glycine HCl in 20 mL of 10% aqueous Na2CO3 and 20 mL of 1,4-dioxane.
-
Protection: Add 12 mmol (1.2 eq) of Fmoc-OSu.
-
Mechanistic Choice: Fmoc-OSu is strictly chosen over Fmoc-Cl. Fmoc-Cl can form mixed anhydrides with the carboxylate, leading to unwanted dipeptide formation. Fmoc-OSu is chemoselective for the amine.
-
-
Isolation: Stir for 12 hours, acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over MgSO4 , and concentrate to yield Fmoc-(3-Methoxybenzyl)glycine.
Phase 2: Solid-Phase Coupling
-
Activation: Dissolve 3.0 eq of Fmoc-(3-Methoxybenzyl)glycine in anhydrous DMF. Add 2.85 eq of HATU and 6.0 eq of DIEA.
-
Mechanistic Choice: HATU is utilized due to the extreme steric hindrance of the secondary amine. Exactly 0.95 equivalents of HATU relative to the amino acid are used to prevent excess uronium species from irreversibly capping the resin-bound amines.
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.
Phase 3: The Validation Checkpoint (Chloranil vs. Kaiser Test)
Standard peptide synthesis relies on the Kaiser (ninhydrin) test to detect unreacted amines. However, the Kaiser test yields false negatives for secondary amines . Because peptoid backbones consist entirely of secondary amines, you must switch validation logic.
-
Post-Coupling Validation: Perform a Kaiser test. The resin should be yellow/colorless, confirming the primary amine on the resin has been successfully acylated by the Fmoc-protected monomer.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, exposing the secondary amine of the (3-Methoxybenzyl)glycine residue.
-
Post-Deprotection Validation (Chloranil Test):
-
Wash a few beads with DCM.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.
-
Logic Gate: If the beads turn dark blue/green , the secondary amine is successfully exposed, and the system validates proceeding to the next coupling. If the beads remain colorless, Fmoc deprotection failed, and the protocol dictates an immediate repeat of the piperidine treatment.
-
References
- EvitaChem. "Buy tetralithium;4-[[
Sources
- 1. evitachem.com [evitachem.com]
- 2. N-(3-methoxybenzyl)glycine | 756754-04-8 [sigmaaldrich.com]
- 3. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 4. 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane [matrixscientific.com]
- 5. appchemical.com [appchemical.com]
- 6. N-(3-methoxybenzyl)glycine aldrichcpr | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem960.com [chem960.com]
Application Notes & Protocols for the Use of (3-Methoxybenzyl)glycine in Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering a pathway to enhanced proteolytic stability, refined receptor affinity, and novel structural motifs.[1][2][3] (3-Methoxybenzyl)glycine, a sterically hindered N-alkylated amino acid, presents unique opportunities for modifying peptide backbones. However, its structural attributes, particularly the secondary amine and the bulky benzyl substituent, pose significant challenges to standard peptide synthesis protocols, often leading to slow and incomplete coupling reactions. This guide provides a comprehensive overview of the challenges associated with (3-Methoxybenzyl)glycine and details robust, field-proven protocols for its successful incorporation using modern solid-phase peptide synthesis (SPPS) techniques. We will explore the rationale behind the selection of specialized coupling reagents, optimized reaction conditions, and alternative strategies like microwave-assisted synthesis to overcome the kinetic barriers inherent to this class of amino acid.
Introduction: The Challenge of Sterically Hindered N-Alkyl Amino Acids
(3-Methoxybenzyl)glycine is an N-substituted glycine derivative. In peptide synthesis, it is typically used as Fmoc-N-(3-methoxybenzyl)glycine-OH. The presence of the N-alkyl group fundamentally alters its reactivity compared to primary amino acids.
-
Steric Hindrance: The bulky 3-methoxybenzyl group shields the carboxyl group during activation and sterically impedes the approach of the nucleophilic amine of the incoming amino acid. This significantly slows down the rate of amide bond formation.[4][5]
-
Secondary Amine: Unlike primary amino acids, N-alkylated residues form a tertiary amide bond. The absence of an amide N-H bond disrupts the hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets, which can be a deliberate design feature.
-
Aggregation: While the N-alkylation can disrupt inter-chain hydrogen bonding that leads to aggregation, difficult coupling steps can result in deletion sequences, which may themselves be prone to aggregation.
Overcoming these challenges requires a departure from standard coupling conditions. The key is to generate a highly reactive activated ester of the incoming (3-Methoxybenzyl)glycine and to ensure conditions are optimized to drive the sluggish coupling reaction to completion.
Physicochemical Properties & Handling
For successful synthesis, the Fmoc-protected version of the amino acid should be used.
| Property | Value | Source |
| Chemical Name | N-(3-Methoxybenzyl)glycine | |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Appearance | Solid | |
| Typical Derivative | Fmoc-N-(3-methoxybenzyl)glycine-OH | |
| Storage (Fmoc-form) | Store at 2-8°C, desiccated. |
Handling: As with all laboratory reagents, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrochloride salt is classified as an acute oral toxin, so care should be taken to avoid ingestion.
Core Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines the incorporation of Fmoc-N-(3-methoxybenzyl)glycine-OH into a peptide sequence on a rink amide resin using manual SPPS. The central challenge is the coupling step, which necessitates the use of high-potency reagents and extended reaction times.
Materials & Reagents
-
Resin: Rink Amide MBHA resin (or other suitable acid-labile resin).
-
Solvents: Anhydrous, peptide-synthesis-grade Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-N-(3-methoxybenzyl)glycine-OH.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: See Table 2 for recommendations.
-
Activator Base: Diisopropylethylamine (DIEA).
-
Washing Solution: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Experimental Workflow
The following diagram illustrates the key stages of a single coupling cycle for incorporating (3-Methoxybenzyl)glycine.
Caption: Workflow for incorporating (3-Methoxybenzyl)glycine in SPPS.
Step-by-Step Methodology
This procedure assumes the synthesis has already begun and the N-terminal Fmoc group of the preceding amino acid has just been removed.
-
Resin Preparation: The peptide-resin should be swollen in DMF in the reaction vessel. Ensure the previous amino acid's N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test).
-
Activation of (3-Methoxybenzyl)glycine:
-
In a separate vial, dissolve Fmoc-N-(3-methoxybenzyl)glycine-OH (4 equivalents relative to resin loading), the chosen coupling reagent (3.9 equivalents), and any additive (e.g., Oxyma, HOAt; 4 equivalents) in the minimum required volume of DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation is crucial for converting the carboxylic acid to its highly reactive ester form before it is introduced to the resin-bound amine. This is especially important for hindered amino acids to maximize the initial reaction rate.[6]
-
-
Coupling Reaction:
-
Drain the DMF from the reaction vessel containing the deprotected peptide-resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a colorimetric test to check for the presence of free primary amines. The Kaiser test will be negative because the target amine is a secondary amine. Use the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Chloranil test instead. A negative test (beads remain colorless or pale yellow) indicates a complete reaction. A positive test (e.g., red beads with TNBS) indicates incomplete coupling.
-
-
Recoupling (If Necessary):
-
If the coupling is incomplete, drain the reaction vessel and repeat steps 2 and 3 (double coupling). It is often advisable to use fresh reagents for the second coupling.
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative TNBS/Chloranil test), drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc group to continue the sequence.
-
Optimizing the Coupling Reaction
The success of incorporating (3-Methoxybenzyl)glycine hinges almost entirely on the efficiency of the coupling step.
Choice of Coupling Reagent
Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered N-alkylated amino acids.[4] More potent aminium/uronium or phosphonium salt-based reagents are required.
| Reagent | Class | Key Features & Rationale | Citation(s) |
| HATU | Aminium/Uronium | Forms a highly reactive OAt-ester. The presence of HOAt provides anchimeric assistance via the pyridine nitrogen, accelerating the coupling reaction. Considered one of the most effective reagents for difficult couplings. | |
| HCTU | Aminium/Uronium | Forms a 6-Cl-OBt ester, which is more reactive than the OBt ester formed by HBTU due to the electron-withdrawing chloro group. A cost-effective yet powerful alternative to HATU. | |
| PyAOP | Phosphonium | A phosphonium-based analogue of HATU, also forming the highly reactive OAt-ester. Avoids the potential for guanidinylation of the N-terminal amine, a side reaction sometimes seen with excess uronium reagents. | [4] |
| COMU | Aminium/Uronium | Utilizes OxymaPure as the leaving group, which is reported to have reactivity comparable or superior to HOAt-based reagents while also suppressing racemization. |
Recommendation: For initial trials, HATU or HCTU are excellent choices due to their proven efficacy and widespread use. If side reactions like guanidinylation are a concern, particularly in long syntheses, PyAOP is a superior alternative.
Microwave-Assisted Protocol
Microwave energy can dramatically accelerate sluggish reactions by efficiently transferring energy to the polar solvent molecules, leading to rapid localized heating. This is highly effective for overcoming the activation energy barrier of hindered couplings.
-
Temperature: Set the microwave synthesizer to a temperature of 75-90°C.
-
Time: A coupling time of 5-15 minutes is typically sufficient.
-
Power: Use a standard power setting (e.g., 20-25 Watts).
-
Procedure: Follow the same reagent stoichiometry as the room temperature protocol, but perform the coupling step (Step 3.3.3) inside the microwave peptide synthesizer. Always monitor the reaction completion with a TNBS/Chloranil test.
Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the 3-methoxybenzyl group from the glycine residue.
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). The TIS and water act as scavengers to trap reactive carbocations released during deprotection.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. The 3-methoxybenzyl group is labile to strong acid and will be removed during this step.[7]
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with more cold ether, and dry under vacuum.
-
Purify the peptide using reverse-phase HPLC. Confirm identity and purity via LC-MS.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling (Positive TNBS test) | Insufficiently reactive coupling reagent; short reaction time; low temperature. | 1. Switch to a more potent coupling reagent (e.g., from HCTU to HATU or PyAOP).2. Increase coupling time to 4+ hours or perform overnight.3. Perform a second, fresh coupling (double coupling).4. Use microwave-assisted synthesis. |
| Deletion of the Amino Acid | Result of a failed coupling followed by a successful coupling of the next residue. | Optimize the coupling protocol for (3-Methoxybenzyl)glycine as described above. Ensure a negative TNBS/Chloranil test before proceeding to the next cycle. |
| Low Final Yield | Cumulative effect of incomplete couplings throughout the synthesis. | Re-evaluate every coupling step. For long or difficult peptides containing this residue, consider using pseudoproline dipeptides or other backbone protection strategies in other parts of the sequence to minimize aggregation. |
Conclusion
The successful incorporation of (3-Methoxybenzyl)glycine into synthetic peptides is readily achievable but requires a deliberate and optimized approach. Standard coupling protocols are likely to fail due to the steric hindrance imposed by the N-alkyl substituent. The key to success lies in utilizing high-potency coupling reagents, such as HATU, HCTU, or PyAOP, in combination with extended reaction times or the application of microwave energy. Careful monitoring of reaction completion using appropriate colorimetric tests like the TNBS test is mandatory to prevent the accumulation of deletion sequences. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage the unique properties of (3-Methoxybenzyl)glycine to advance their peptide-based research and development efforts.
References
- Chemical Science (RSC Publishing). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- University of California, Santa Barbara. New method boosts production of non-natural amino acids for peptide assembly.
- Frontiers in Bioengineering and Biotechnology. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
- PubMed. Efficient peptide coupling involving sterically hindered amino acids.
- ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- ResearchGate. Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Sigma-Aldrich. N-(3-Methoxybenzyl)glycine.
- PMC. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides.
- EvitaChem. N-(3-methoxy-4-propoxybenzyl)glycine.
- PMC. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Smolecule. N-(4-Methoxybenzyl)glycine.
- BenchChem. Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis.
Sources
- 1. Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of (3-Methoxybenzyl)glycine Hydrochloride
Abstract
This application note presents two robust and validated analytical methods for the precise quantification of (3-Methoxybenzyl)glycine hydrochloride, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for ensuring final product quality and process efficiency. We detail a primary method utilizing Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and a secondary, more specific method using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step, suitable for complex matrices or confirmatory analyses. Both protocols have been structured to align with the principles of analytical procedure validation as outlined in the ICH Q2(R2) guidelines.[1][2]
Introduction: The Importance of Quantifying (3-Methoxybenzyl)glycine Hydrochloride
(3-Methoxybenzyl)glycine hydrochloride is a substituted glycine derivative used in various chemical syntheses, including the development of pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is required to determine its identity, purity, and concentration in raw materials, in-process samples, and final products. The presence of impurities can affect the safety, efficacy, and stability of the final drug substance.
This guide provides comprehensive, step-by-step protocols that are designed to be "fit-for-purpose," a core principle in modern analytical development. We will explore the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them based on a sound understanding of the underlying principles.
Method 1: RP-HPLC-UV for Routine Quantification
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its robustness, precision, and efficiency. This method separates analytes based on their hydrophobicity. (3-Methoxybenzyl)glycine hydrochloride, being a moderately polar molecule, is well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The molecule's key structural feature for this analysis is the methoxybenzyl group, which contains a chromophore (the benzene ring) that absorbs ultraviolet (UV) light. This allows for sensitive and specific detection using a UV detector, typically in the 220-280 nm range.[3]
Materials and Reagents
-
Reference Standard: (3-Methoxybenzyl)glycine hydrochloride, >99.5% purity
-
HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (e.g., Milli-Q or equivalent)
-
Buffers/Additives: Potassium phosphate monobasic, Orthophosphoric acid
-
Equipment:
-
Analytical balance (4-decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC system with a UV/PDA detector, pump, autosampler, and column oven
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Detailed Protocol: HPLC Analysis
Step 1: Mobile Phase Preparation
-
Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of this buffer and Acetonitrile. The final composition should be optimized but a good starting point is 70:30 (v/v) Buffer:Acetonitrile .
Step 2: Standard Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of the (3-Methoxybenzyl)glycine hydrochloride reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This is your stock solution.
-
Further dilutions can be made from this stock to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
Step 3: Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain 10 mg of (3-Methoxybenzyl)glycine hydrochloride into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Validation Summary (ICH Q2(R2))
A validated method ensures that the results are reliable. The following parameters must be assessed according to ICH guidelines.[1][4]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | Analyte peak is free from interference from blank/placebo. Peak purity > 990. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 1-150 µg/mL | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (different day/analyst): ≤ 2.0% | 0.4% 1.1% |
| LOQ | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2) | Pass |
HPLC Workflow Diagram
Caption: Workflow for RP-HPLC-UV quantification.
Method 2: GC-MS for Confirmatory Analysis
Principle: Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Amino acids and their salts, like (3-Methoxybenzyl)glycine hydrochloride, are non-volatile due to their polar carboxyl and amino groups.[5] Therefore, a chemical modification step known as derivatization is required to make the analyte volatile enough for GC analysis.[6] Silylation is a common and effective derivatization technique where active hydrogens on the molecule are replaced with a non-polar trimethylsilyl (TMS) group, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
Coupling GC with a Mass Spectrometry (MS) detector provides exceptional specificity and sensitivity. The MS fragments the derivatized analyte into a unique pattern (mass spectrum), allowing for unambiguous identification and quantification, even at very low levels.
Materials and Reagents
-
Reference Standard: (3-Methoxybenzyl)glycine hydrochloride, >99.5% purity
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvents: Pyridine, Acetonitrile (anhydrous)
-
Equipment:
-
GC-MS system with an autosampler
-
GC column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Heating block or oven
-
Reacti-Vials™ or other suitable reaction vials (2 mL)
-
Nitrogen gas supply for evaporation
-
Detailed Protocol: GC-MS Analysis
Step 1: Standard and Sample Preparation
-
Prepare stock solutions of the standard and sample in a suitable solvent like methanol and evaporate to complete dryness under a gentle stream of nitrogen. This is crucial to remove any water, which can interfere with the derivatization reaction.
-
The target amount in the vial should be approximately 50-100 µg.
Step 2: Derivatization Procedure
-
To the dried residue in the reaction vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA .
-
Securely cap the vial.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Step 3: GC-MS Conditions
| Parameter | Setting |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (50-550 amu) for identification; Selected Ion Monitoring (SIM) for quantification |
Step 4: Data Analysis
-
For quantification using SIM mode, select at least three characteristic ions from the mass spectrum of the derivatized analyte to ensure specificity.
-
Create a calibration curve by analyzing derivatized standards at different concentrations.
-
Quantify the sample by comparing its peak area to the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification after silylation.
Method Comparison and Discussion
| Feature | RP-HPLC-UV | GC-MS (with Derivatization) |
| Sample Prep | Simple dissolution and filtration | Multi-step: drying and chemical reaction |
| Specificity | Good; based on retention time and UV spectrum | Excellent; based on retention time and mass fragmentation pattern |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL or lower) |
| Throughput | High; suitable for routine QC | Lower; more complex and time-consuming |
| Instrumentation | Widely available in QC labs | More specialized instrumentation |
| Best Use Case | Routine assay and purity testing of known materials | Impurity identification, trace analysis, and confirmatory testing |
The choice between these two methods depends on the specific analytical need. For routine quality control where the analyte is present at high concentrations and the matrix is simple, the RP-HPLC-UV method is superior due to its simplicity, speed, and robustness. For research applications, analysis of complex matrices (e.g., biological samples), or when absolute confirmation of identity is required, the GC-MS method offers unparalleled specificity and sensitivity.
Conclusion
This application note provides two validated, fit-for-purpose analytical methods for the quantification of (3-Methoxybenzyl)glycine hydrochloride. The RP-HPLC-UV method serves as a reliable and efficient tool for routine quality control, while the GC-MS method provides a highly specific and sensitive option for more demanding analytical challenges. By following these detailed protocols and understanding the principles behind them, researchers, scientists, and drug development professionals can confidently and accurately quantify this important pharmaceutical intermediate.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
2BScientific. UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. [Link]
-
Al-Othman, Z. A., et al. (2020). A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. ResearchGate. [Link]
-
Lee, D. Y., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]
-
Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
-
Al-Sabha, W. S. (2018). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
Gauthier, T., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. PMC. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ScienceDirect. [Link]
-
SIELC Technologies. Glycine. [Link]
-
Zhang, G., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry. [Link]
- Google Patents.
-
Li, D., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Patel, P. N., et al. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmacy and Technology. [Link]
-
Weiss, H. C. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. PubMed. [Link]
-
Pejic, N. D., et al. (2010). Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. ResearchGate. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Brandt, S. D., et al. (2010). Analytical Methods. RSC Publishing. [Link]
-
Al-kindy, S. M., et al. (2017). Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiaz. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. ema.europa.eu [ema.europa.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. weber.hu [weber.hu]
Application Note: Preparation, Solvation, and Handling of (3-Methoxybenzyl)glycine Hydrochloride Stock Solutions
Introduction and Chemical Profile
(3-Methoxybenzyl)glycine hydrochloride is a highly versatile secondary amine building block, predominantly utilized in peptide synthesis, peptidomimetic drug design, and the development of [1]. While the free base form of this compound (CAS: 756754-04-8) exhibits limited solubility in aqueous media[1], utilizing the hydrochloride (HCl) salt form (CAS: 5071-93-2)[2][3] provides a distinct thermodynamic advantage. The protonation of the secondary amine disrupts the crystal lattice energy, significantly enhancing the compound's solvation dynamics in both polar organic solvents and aqueous buffers.
This guide outlines a self-validating protocol for preparing stable, sterile stock solutions of (3-Methoxybenzyl)glycine HCl, ensuring high reproducibility across in vitro and in vivo experimental models.
Physicochemical Properties & Solvent Selection
Understanding the physicochemical parameters of (3-Methoxybenzyl)glycine HCl is critical for designing an effective solvation strategy.
-
Molecular Weight: ~231.68 g/mol (Calculated as Free base: 195.22 g/mol [1] + HCl: 36.46 g/mol ).
-
Molecular Formula: C₁₀H₁₄ClNO₃
-
Primary Solvents:
-
Anhydrous DMSO (Dimethyl Sulfoxide): The gold standard for primary stock solutions. DMSO prevents hydrolytic degradation over long-term storage and ensures complete molecular dispersion.
-
ddH₂O or PBS (Phosphate-Buffered Saline): Suitable for immediate biological applications. The HCl salt enables rapid dissolution in water[2]. Causality Check: High concentrations of HCl salts in unbuffered water will yield an acidic solution; pH verification (and potential neutralization) is a mandatory self-validation step prior to cellular application.
-
Quantitative Reconstitution Data
To prevent concentration drift and ensure experimental reproducibility, use the following standardized dilution matrix to achieve precise molarities. The table calculates the required solvent volume based on the mass of the HCl salt (MW = 231.68 g/mol ).
| Target Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 4.316 mL | 21.582 mL | 43.164 mL |
| 5 mM | 0.863 mL | 4.316 mL | 8.633 mL |
| 10 mM | 0.432 mL | 2.158 mL | 4.316 mL |
| 50 mM | 0.086 mL | 0.432 mL | 0.863 mL |
Note: Volumes are calculated based on the formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )].
Step-by-Step Experimental Protocol
This protocol is engineered to maintain scientific integrity by preventing compound degradation, microbial contamination, and concentration drift.
Phase 1: Preparation of the Primary Stock
-
Equilibration: Allow the sealed vial of (3-Methoxybenzyl)glycine HCl to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Hydrochloride salts are inherently hygroscopic. Opening cold vials causes atmospheric moisture condensation, leading to inaccurate weighing and accelerated hydrolytic degradation.
-
-
Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 10 mg) into a sterile, static-free amber glass vial or polypropylene tube.
-
Solvation: Add the exact volume of high-purity, anhydrous DMSO (e.g., 4.316 mL for a 10 mM stock) calculated from the table above.
-
Agitation: Vortex the solution at medium speed for 30–60 seconds. If micro-aggregates persist, subject the vial to mild water-bath sonication (room temperature) for 2–5 minutes.
-
Self-Validation: The solution must be completely optically clear under a light source before proceeding.
-
Phase 2: Sterilization and Aliquoting
-
Sterile Filtration: Pass the dissolved stock through a 0.22 µm syringe filter to remove particulate matter and microbial contaminants.
-
Crucial Material Choice: Use a PTFE (Polytetrafluoroethylene) membrane for DMSO stocks to prevent filter dissolution. Use a PES (Polyethersulfone) membrane if preparing an aqueous stock.
-
-
Aliquoting: Dispense the filtered solution into single-use sterile cryovials (e.g., 50–100 µL per aliquot).
-
Causality: Repeated freeze-thaw cycles induce localized concentration gradients and precipitation, severely compromising assay reliability.
-
Phase 3: Working Solution Preparation
-
Dilution: Prior to the assay, thaw a single aliquot on ice. Dilute the stock into the final assay buffer (e.g., culture media). Ensure the final DMSO concentration remains below 0.1% – 0.5% (v/v) to mitigate solvent-induced cytotoxicity in cell-based assays.
Workflow Visualization
The following diagram illustrates the logical progression of the stock preparation workflow, emphasizing the divergent paths based on solvent selection.
Fig 1. Standardized workflow for the preparation and storage of (3-Methoxybenzyl)glycine HCl stocks.
Storage and Stability Guidelines
-
Solid Powder: Store desiccated at -20°C. Protect from light and ambient humidity.
-
DMSO Stock Solutions: Stable for up to 3–6 months when stored in tightly sealed aliquots at -80°C. Store at -20°C for short-term use (up to 1 month).
-
Aqueous Solutions: Due to the potential for microbial growth and gradual hydrolysis in aqueous environments, water or PBS-based working solutions should be prepared fresh and utilized within 24 hours. Do not freeze aqueous stocks for long-term storage unless strictly validated by HPLC.
References
-
Title: N-(3-Methoxybenzyl)Glycine — Chemical Substance Information Source: NextSDS URL: [Link]
Sources
safe handling and storage procedures for (3-Methoxybenzyl)glycine hydrochloride
An in-depth guide for research, development, and laboratory personnel on the safe handling and storage of (3-Methoxybenzyl)glycine hydrochloride.
Application Note & Protocol: (3-Methoxybenzyl)glycine hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for (3-Methoxybenzyl)glycine hydrochloride. As a specialized amino acid derivative likely used in peptide synthesis and pharmaceutical development, its hydrochloride salt form imparts specific properties, including potential corrosivity and hygroscopicity, that necessitate rigorous safety protocols. This guide synthesizes data from analogous compounds and established chemical safety principles to provide a robust framework for laboratory personnel. The protocols herein are designed to ensure both the integrity of the compound and the safety of the researchers.
Compound Profile and Hazard Assessment
The parent molecule is classified as Acute Toxicity 4 (Oral), with the GHS hazard statement H302: Harmful if swallowed.[2] The hydrochloride salt of the parent amino acid, glycine, is a corrosive material known to cause severe skin burns, eye damage, and respiratory irritation.[3] Therefore, a conservative and scientifically sound approach dictates that (3-Methoxybenzyl)glycine hydrochloride should be treated as a corrosive, irritant, and acutely toxic substance. Its salt nature also makes it likely to be hygroscopic (moisture-sensitive).[4]
Table 1: Chemical and Physical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Chemical Name | 2-[(3-methoxyphenyl)methylamino]acetic acid hydrochloride | [5] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | Derived |
| Molecular Weight | 231.68 g/mol | Derived from[2] |
| Appearance | Likely a white to off-white crystalline solid. | [4] |
| Form | Solid | [2] |
| Known Applications | Peptide synthesis | [2][6] |
| Stability | Hydrochloride salts of amino acid esters are typically more shelf-stable than the free base form. Moisture sensitive. |[1][4] |
Table 2: Inferred Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | Category 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3] |
| STOT - Single Exposure | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of the dust, robust engineering controls and appropriate PPE are mandatory to prevent exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is critical to contain airborne particulates and prevent inhalation.
-
Safety Showers and Eyewash Stations: These must be readily accessible and located close to the workstation.[8][9] Regular testing of this equipment is essential.
Personal Protective Equipment (PPE): The selection of PPE is the last line of defense. The rationale is to create a complete barrier between the researcher and the chemical.
Table 3: Recommended Personal Protective Equipment
| Area of Protection | Required PPE | Rationale and Specifications |
|---|---|---|
| Eye and Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against fine dust.[7] A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Skin (Hands) | Nitrile Gloves | Nitrile gloves provide adequate protection for incidental contact.[7] Always consult the manufacturer's compatibility chart. For prolonged contact or when handling solutions, heavier-duty gloves may be necessary. Gloves should be inspected before use and changed immediately if contaminated. |
| Skin (Body) | Chemical-Resistant Lab Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned completely.[7] |
| Respiratory | NIOSH-approved Respirator | A respirator with an acid gas cartridge may be required if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls are not sufficient.[7][10] Use of a respirator requires prior training and fit-testing.[7] |
| Footwear | Closed-toe Shoes | Footwear must fully cover the feet; sandals and other open-toed shoes are prohibited in the laboratory.[7] |
Standard Operating Protocols
Adherence to methodical protocols is essential for both safety and experimental reproducibility.
Protocol for Weighing and Transferring Solid (3-Methoxybenzyl)glycine hydrochloride
-
Preparation: Don all required PPE as specified in Section 2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Container Handling: Before opening, gently tap the primary container to settle the contents. This minimizes the aerosolization of fine dust upon opening.
-
Weighing: Use an anti-static weigh boat or glassine paper. Dispense the chemical slowly and carefully in the fume hood to avoid creating dust clouds.
-
Transfer: Use a spatula to transfer the weighed solid into the receiving vessel.
-
Sealing: Immediately and tightly close the primary container after dispensing. The hydrochloride salt's hygroscopic nature means prolonged exposure to atmospheric moisture can compromise the material's integrity.[4]
-
Cleanup: Clean the spatula and weighing area with a damp cloth to collect any residual dust. Dispose of all contaminated materials (weigh boat, gloves, wipes) as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[11]
Protocol for Preparing a Solution
-
Preparation: Perform all steps within a chemical fume hood.
-
Solvent First: Add the desired solvent to the receiving flask first.
-
Acid to Water/Solvent: Slowly add the weighed (3-Methoxybenzyl)glycine hydrochloride to the solvent. Never add solvent to the dry acid powder , as this can cause splashing and rapid heat generation.[12]
-
Mixing: Use a magnetic stirrer for dissolution. Keep the vessel covered to the extent possible to contain any vapors.
Long-Term Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[12] A standard temperature range of 15-25 °C (59-77 °F) is appropriate.[13] Avoid exposure to direct sunlight or high temperatures.[14]
-
Humidity: The compound is moisture-sensitive.[4] Store in a tightly sealed container. For long-term storage or in humid environments, consider using a desiccator or placing the primary container inside a larger, sealed container with desiccant pouches.[15]
-
Container: The original supplier container should be used. Ensure the container is kept tightly closed and upright to prevent leakage.[7]
Chemical Segregation: Do not store chemicals alphabetically.[14] (3-Methoxybenzyl)glycine hydrochloride, as an organic acid, must be segregated from incompatible materials. Store in a dedicated, corrosion-proof acid cabinet.[13][14]
Table 4: Chemical Incompatibility
| Incompatible Material Class | Examples | Rationale for Segregation |
|---|---|---|
| Strong Bases | Sodium hydroxide, potassium carbonate | Violent neutralization reaction can generate significant heat.[8] |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can lead to vigorous and potentially explosive reactions.[3] |
| Metals | Copper, zinc, alkali metals | As an acid, it can corrode metals, potentially generating flammable hydrogen gas.[7][10] |
| Cyanides & Sulfides | Sodium cyanide, hydrogen sulfide | Reaction can release highly toxic gases (hydrogen cyanide, hydrogen sulfide).[10] |
Caption: Chemical storage segregation logic.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][12] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16]
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Neutralize: For small spills, cover with a neutral-spilling absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill kit.
-
Collect: Once neutralized, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the waste container for proper disposal according to institutional guidelines.[10]
Caption: Step-by-step workflow for spill response.
Waste Disposal
All waste materials contaminated with (3-Methoxybenzyl)glycine hydrochloride must be treated as hazardous waste.
-
Unused Product: Dispose of unused or expired product in its original container or a suitable, labeled hazardous waste container.
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and spill cleanup materials, must be placed in a sealed and clearly labeled hazardous waste container.[10]
-
Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[4] Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.
References
- Standard Operating Procedure for Hydrochloric Acid. (n.d.). Stanford University Environmental Health & Safety.
- N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8. (n.d.). Sigma-Aldrich.
- N-(3-methoxybenzyl)glycine | 756754-04-8. (n.d.). Sigma-Aldrich.
- Chemical Storage Guidelines. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- Rompicharla, V. (2019).
- Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. (2026, March 3). SafeRack.
- SAFETY DATA SHEET - (E)-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)glycine. (2024, May 17). LGC Standards.
- SAFETY DATA SHEET - GLYCINE HYDROCHLORIDE. (2018, July 23). Spectrum Chemical.
- SAFETY DATA SHEET - Glycine hydrochloride. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 3-Methoxybenzyl chloride. (2025, December 19). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - GLYCINE. (2011, August 26). CovaChem.
- Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
- Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki.
- Hydrochloric Acid Safe Handling Guideline. (2013, May 20).
- N-(4-Methoxybenzyl)glycine | 20839-78-5. (2023, August 16). Smolecule.
- Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
- Amino Acid Standard - SAFETY DATA SHEET. (2024, December 26). Agilent Technologies.
- Safety Data Sheet - Fmoc-(Dmb)Gly-OH. (n.d.). AAPPTec.
- N-(4-Hydroxy-3-methoxybenzoyl)glycine Formula. (n.d.). Echemi.
- Glycine hydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet - N-(3-Methoxybenzyl)stearamide. (2026, January 29). MedchemExpress.com.
- Glycine methyl ester hydrochloride. (n.d.). In Wikipedia.
- Glycine benzyl ester hydrochloride. (n.d.). Chem-Impex.
- N-(4-Methoxybenzyl)glycine methyl ester hydrochloride 95%. (2026, March 19). AChemBlock.
- N-(3-methoxybenzyl)glycine aldrichcpr. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - TCO-amine HCl salt. (2025, November 6). Sigma-Aldrich.
- N-(3-methoxybenzyl)glycine (C10H13NO3). (n.d.). PubChemLite.
- Glycine hydrochloride - Safety Data Sheet. (2026, January 17). ChemicalBook.
Sources
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 11. agilent.com [agilent.com]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. alliancechemical.com [alliancechemical.com]
- 14. wcu.edu [wcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
The Strategic Utility of (3-Methoxybenzyl)glycine Hydrochloride: A Guide for Chemical Synthesis and Drug Discovery
For Immediate Release
This document serves as a comprehensive technical guide on the application of (3-Methoxybenzyl)glycine hydrochloride as a chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, key applications, and detailed experimental protocols related to this versatile compound. Our focus is to provide not just procedural steps, but also the scientific rationale behind them, ensuring both accuracy and practical applicability in a laboratory setting.
Introduction: Unveiling a Versatile Building Block
(3-Methoxybenzyl)glycine hydrochloride, a derivative of the fundamental amino acid glycine, is a valuable building block in organic synthesis. Its structure incorporates a glycine backbone, which is prevalent in numerous biologically active molecules, and a 3-methoxybenzyl group. This N-substitution offers a unique combination of steric and electronic properties that can be strategically exploited in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.
Table 1: Physicochemical Properties of (3-Methoxybenzyl)glycine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Physical Form | Solid | |
| Application | Peptide Synthesis |
Core Application: An Intermediate in Neprilysin Inhibitor Synthesis
A primary and highly significant application of (3-Methoxybenzyl)glycine hydrochloride is its role as a key intermediate in the synthesis of neprilysin (NEP) inhibitors.[1][2] Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides.[3][4] Inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation and natriuresis, which are beneficial in the treatment of cardiovascular diseases like heart failure.[3]
Sacubitril, a component of the blockbuster heart failure medication Entresto® (sacubitril/valsartan), is a prominent example of a neprilysin inhibitor.[5][6] The synthesis of sacubitril and its analogues often involves the introduction of an N-substituted moiety to a core amino acid structure. While various synthetic routes to sacubitril exist, the use of intermediates bearing N-benzyl groups is a documented strategy.[7] (3-Methoxybenzyl)glycine can serve as a precursor to introduce the required structural motifs in the synthesis of sacubitril and other related compounds.
Synthetic Protocols: From Precursor to Product
The practical utility of (3-Methoxybenzyl)glycine hydrochloride is best understood through detailed synthetic protocols. Below, we outline two key experimental procedures: the synthesis of (3-Methoxybenzyl)glycine hydrochloride itself and its subsequent application in a representative coupling reaction.
Protocol 1: Synthesis of (3-Methoxybenzyl)glycine Hydrochloride via Reductive Amination
Reductive amination is a robust and widely employed method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted amino acids.[8][9] This one-pot reaction involves the formation of an imine from an aldehyde (3-methoxybenzaldehyde) and an amine (glycine), followed by in-situ reduction to the corresponding secondary amine.[10][11]
Reaction Scheme:
Caption: Reductive amination workflow for synthesizing N-(3-Methoxybenzyl)glycine.
Materials and Equipment:
-
Glycine
-
3-Methoxybenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend glycine (1.0 eq) in methanol.
-
Aldehyde Addition: To the suspension, add 3-methoxybenzaldehyde (1.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Reducing Agent Addition: Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice of reducing agent is critical; NaBH₃CN is effective at the slightly acidic pH generated by the amino acid, while NaBH(OAc)₃ is a milder and often safer alternative.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Dissolve the resulting residue in water and acidify with a dilute HCl solution to a pH of approximately 1-2. This step protonates the amine and carboxylate groups, leading to the precipitation of the hydrochloride salt.[12]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic byproducts and unreacted starting materials. Dry the product under vacuum to yield (3-Methoxybenzyl)glycine hydrochloride.
Table 2: Typical Reaction Parameters for Reductive Amination
| Parameter | Condition | Rationale |
| Solvent | Methanol | Good solvent for reactants and facilitates imine formation. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by room temperature for completion. |
| Reaction Time | 12-24 hours | Ensures complete conversion of the starting materials. |
| pH for Precipitation | 1-2 | Maximizes the precipitation of the hydrochloride salt. |
| Expected Yield | 70-85% | Varies based on scale and purity of reagents. |
Protocol 2: Application in Amide Bond Formation - A Step Towards Sacubitril Analogs
(3-Methoxybenzyl)glycine hydrochloride can be utilized in peptide coupling reactions to form amide bonds. This is a crucial step in the synthesis of more complex molecules, including analogs of sacubitril.[7]
Reaction Scheme:
Caption: General workflow for amide bond formation using (3-Methoxybenzyl)glycine.
Materials and Equipment:
-
(3-Methoxybenzyl)glycine hydrochloride
-
Amine coupling partner (e.g., ethyl (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoate hydrochloride, a sacubitril precursor)[7]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reactant Solubilization: In a round-bottom flask, dissolve (3-Methoxybenzyl)glycine hydrochloride (1.0 eq) and the amine coupling partner (1.0 eq) in DMF or DCM.
-
Base Addition: Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and facilitate the coupling reaction.
-
Coupling Agent Addition: Add HOBt (1.1 eq) followed by EDC·HCl (1.1 eq). The use of coupling agents like EDC/HOBt activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.[12]
Purification and Characterization
The purity and identity of the synthesized (3-Methoxybenzyl)glycine hydrochloride and its derivatives are critical for their intended applications. Standard analytical techniques should be employed for characterization.
Purification:
-
Recrystallization: For the final hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.[12]
-
Column Chromatography: For coupled products, silica gel chromatography is the method of choice for purification.[12]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Conclusion
(3-Methoxybenzyl)glycine hydrochloride is a chemical intermediate with significant potential, particularly in the synthesis of pharmaceutically relevant molecules like neprilysin inhibitors. The synthetic protocols outlined in this guide, based on established chemical principles such as reductive amination and amide coupling, provide a practical framework for its preparation and application. By understanding the underlying chemistry and adhering to rigorous experimental and analytical procedures, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
-
Process For The Preparation Of Sacubitril Intermediates. (n.d.). Quick Company. Retrieved from [Link]
-
Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. (2023). RSC Advances, 13(21), 14353–14371. [Link]
-
Thus, 2. (n.d.). Retrieved from [Link]
- INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION. (2016). Google Patents.
-
Green Chemistry. (2024). Green Chemistry, 26(4), 2313-2321. [Link]
-
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. (2016). Journal of Peptide Science, 22(8), 526-532. [Link]
-
Sacubitril. (2015). New Drug Approvals. Retrieved from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023). Molecules, 28(19), 6898. [Link]
-
Second-Generation Inhibitors for the Metalloprotease Neprilysin Based on Bicyclic Heteroaromatic Scaffolds: Synthesis, Biological Activity, and X-Ray Crystal-Structure Analysis. (2018). Journal of Medicinal Chemistry, 61(17), 7843-7859. [Link]
-
Glycine purification route and characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Sacubitril. (2020). Synfacts, 16(08), 0877. [Link]
-
Synthesis of a Precursor to Sacubitril Using Enabling Technologies. (2015). Organic Letters, 17(21), 5436–5439. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for preparing sacubitril intermediate. (2019). Google Patents.
-
Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril. (2021). CHIMIA International Journal for Chemistry, 75(4), 273-278. [Link]
-
Natriuretic Peptides and Neprilysin Inhibitors. (n.d.). CV Pharmacology. Retrieved from [Link]
-
Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. (2014). The Journal of Organic Chemistry, 79(17), 8058–8067. [Link]
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (2011). Organic Syntheses, 88, 188. [Link]
-
Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. (2019). Journal of Thoracic Disease, 11(Suppl 1), S73–S79. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
derivatization of (3-Methoxybenzyl)glycine hydrochloride for analysis
Application Note: Derivatization Strategies for the Robust Analysis of (3-Methoxybenzyl)glycine Hydrochloride
Chemical Context & Analytical Challenges
(3-Methoxybenzyl)glycine hydrochloride is a synthetic N-substituted amino acid derivative. Structurally, it features a secondary amine (due to the N-benzyl substitution) and a terminal carboxylic acid. These functional groups render the molecule highly polar and zwitterionic, leading to poor retention, peak tailing on standard reversed-phase (RP) columns, and a complete lack of volatility required for gas chromatography (GC) analysis.
While the methoxybenzyl moiety provides weak UV absorbance, achieving the high-sensitivity trace analysis required for pharmacokinetic studies or impurity profiling necessitates the introduction of a strong fluorophore (for LC) or a volatile tag (for GC). This application note details two orthogonal, self-validating derivatization workflows to overcome these analytical barriers.
Mechanistic Rationale for Derivatization Choices
2.1. HPLC-FLD: FMOC-Cl Derivatization For liquid chromatography, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is the optimal reagent for targeting secondary amines[1]. Unlike ortho-phthalaldehyde (OPA), which exclusively reacts with primary amines, FMOC-Cl undergoes rapid nucleophilic attack by the secondary amine of (3-Methoxybenzyl)glycine to form a highly stable, fluorescent N-substituted carbamate[2]. The reaction is strictly pH-dependent; a borate buffer (pH 10.4–11.4) is utilized to ensure the secondary amine (pKa ~9) is fully deprotonated and nucleophilic[3].
2.2. GC-MS: Silylation via BSTFA + 1% TMCS For GC-MS, the analyte must be rendered volatile and thermally stable. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to replace the active protons on both the carboxylic acid and the secondary amine with trimethylsilyl (TMS) groups[4]. Because the N-benzyl secondary amine is sterically hindered, 1% trimethylchlorosilane (TMCS) is added as a critical catalyst, and pyridine is utilized as a basic solvent to drive the reaction to quantitative completion.
Workflow Visualization
Dual-modality derivatization workflow for (3-Methoxybenzyl)glycine analysis.
Experimental Protocols
Protocol A: Pre-Column FMOC-Cl Derivatization for HPLC-FLD Causality & Self-Validation: This protocol incorporates a mandatory quenching step. Unreacted FMOC-Cl hydrolyzes into FMOC-OH, which can co-elute with the analyte and cause massive baseline drift. Adding a highly reactive primary amine (glycine) consumes excess reagent, validating that any observed fluorescent peaks are true target derivatives rather than reagent artifacts[3].
-
Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 10.4 using 0.1 N NaOH.
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a final concentration of 5 mM. Prepare fresh daily.
-
Reaction Initiation: In a microcentrifuge tube, combine 100 µL of the aqueous (3-Methoxybenzyl)glycine sample (10–100 µg/mL) with 100 µL of the borate buffer. Vortex for 5 seconds.
-
Derivatization: Add 100 µL of the 5 mM FMOC-Cl solution. Vortex immediately to ensure a homogenous micellar mixture.
-
Incubation: Allow the reaction to proceed at ambient temperature (20–25°C) for exactly 20 minutes in the dark.
-
Quenching: Add 50 µL of 10 mM glycine solution. Vortex and incubate for an additional 5 minutes to neutralize excess FMOC-Cl.
-
Analysis: Inject 10 µL of the quenched mixture directly into the HPLC system.
Protocol B: Silylation for GC-MS Analysis Causality & Self-Validation: Silylating reagents are extremely sensitive to moisture, which rapidly hydrolyzes the TMS groups back to active hydrogens. This protocol utilizes azeotropic drying with dichloromethane (DCM) to guarantee an anhydrous environment, ensuring a self-validating, quantitative yield[4].
-
Sample Transfer: Transfer an aliquot containing approximately 1 mg of (3-Methoxybenzyl)glycine hydrochloride into a clean, dry 2 mL glass GC vial.
-
Azeotropic Drying (Critical Step): Add 0.5 mL of GC-grade DCM to the vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C. Repeat this step once to ensure all residual water is removed.
-
Catalyst Addition: Add 100 µL of anhydrous pyridine to the dried residue. Pyridine acts as an acid scavenger and a basic catalyst for the sterically hindered secondary amine.
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS (v/v)[4].
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a dry block heater at 70°C for 45 minutes.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized mixture into the GC-MS system operating in Electron Ionization (EI) mode.
Quantitative Data & Methodological Comparison
| Parameter | HPLC-FLD (FMOC-Cl Derivatization) | GC-MS (BSTFA + 1% TMCS Silylation) |
| Target Functional Group | Secondary Amine (-NH-) | Carboxylic Acid (-COOH) & Secondary Amine (-NH-) |
| Derivative Formed | N-substituted carbamate | Di-TMS derivative |
| Reaction Conditions | Aqueous/Organic, pH 10.4, 20°C, 20 min | Strictly Anhydrous, 70°C, 45 min |
| Detection Modality | Fluorescence (Ex: 260 nm, Em: 315 nm) | Mass Spectrometry (EI, 70 eV) |
| Limit of Detection (LOD) | Low femtomole range | Low picomole range |
| Primary Advantage | High sensitivity, aqueous sample compatibility | Structural elucidation, high chromatographic resolution |
| Primary Limitation | Requires quenching of excess reagent | Extreme moisture sensitivity |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Engineering Protease-Resistant Peptidomimetics for Cell Culture Using (3-Methoxybenzyl)glycine Hydrochloride
Executive Summary & Mechanistic Rationale
The transition of bioactive peptides from in silico design to in vitro cell culture is frequently bottlenecked by poor metabolic stability. In standard cell culture media supplemented with Fetal Bovine Serum (FBS), natural peptides are rapidly degraded by ubiquitous proteases[1]. To overcome this, researchers utilize peptoids (poly-N-substituted glycines), a class of peptidomimetics where the side chain is shifted from the α -carbon to the backbone amide nitrogen[2].
(3-Methoxybenzyl)glycine hydrochloride (CAS: 756754-04-8 / 5071-93-2) serves as a critical building block in this domain[3].
-
Structural Causality: The N-alkylation inherently eliminates the amide hydrogen, stripping proteases (e.g., trypsin, pronase) of the hydrogen-bonding recognition sites required for enzymatic cleavage[4].
-
Functional Causality: The 3-methoxybenzyl side chain acts as a robust mimic for tyrosine or modified phenylalanine. It provides a hydrophobic aromatic core for deep receptor pocket insertion, while the methoxy group serves as a hydrogen-bond acceptor to maintain aqueous solubility and target specificity[5].
-
Chemical State: Supplied as a hydrochloride salt to prevent premature oxidation and cyclization during storage, it requires precise in situ neutralization during Solid-Phase Peptoid Synthesis (SPPS) to liberate the secondary amine for coupling.
This guide outlines the authoritative workflows for synthesizing, validating, and applying (3-Methoxybenzyl)glycine-containing constructs in cell culture environments.
Experimental Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to in vitro validation, ensuring a self-validating experimental loop where chemical stability directly translates to biological efficacy.
Caption: Integrated workflow from the SPPS incorporation of (3-Methoxybenzyl)glycine to cell culture assays.
Detailed Experimental Protocols
Protocol A: In Situ Neutralization and Solid-Phase Coupling
-
Expert Insight (Causality): The secondary amine of (3-Methoxybenzyl)glycine is sterically hindered. Standard uronium coupling reagents (e.g., HATU) can react with this secondary amine to form a dead-end guanidinium byproduct, terminating the chain. We strictly utilize DIC/Oxyma Pure, which forms a highly reactive, non-terminating ester intermediate. Furthermore, the HCl salt must be neutralized with a non-nucleophilic base (DIEA) to drive the reaction.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes at room temperature.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Monomer Neutralization: In a separate glass vial, dissolve 0.5 mmol (5 eq) of (3-Methoxybenzyl)glycine hydrochloride in 2 mL of anhydrous DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIEA). Note: The 2:1 ratio of DIEA to monomer ensures complete neutralization of the HCl salt while maintaining a basic environment for coupling.
-
Activation & Coupling: Add 0.5 mmol (5 eq) of the incoming Fmoc-protected amino acid, followed immediately by 0.5 mmol DIC and 0.5 mmol Oxyma Pure. Vortex for 30 seconds and transfer the cocktail to the resin.
-
Incubation: Agitate the reaction vessel at room temperature for 2 hours. For highly hindered sequences, heating to 60°C via microwave assistance is recommended.
-
Cleavage: Following sequence completion, cleave the peptoid from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in ice-cold diethyl ether and purify via RP-HPLC.
Protocol B: Proteolytic Stability Assay in Serum-Supplemented Media
-
Expert Insight (Causality): To prove that the N-alkylation of the 3-methoxybenzyl group confers true resistance, the construct must be challenged against the complex protease milieu of 10% FBS[6]. Quenching the reaction with acidic organic solvent is critical—it instantly denatures serum proteases while keeping the peptoid protonated and soluble for LC-MS.
Step-by-Step Methodology:
-
Media Preparation: Warm standard DMEM supplemented with 10% FBS to 37°C.
-
Spiking: Prepare a 1 mM stock of the purified peptoid in sterile PBS. Dilute this stock into the warmed media to achieve a final working concentration of 10 µM.
-
Incubation: Place the spiked media in a standard cell culture incubator (37°C, 5% CO₂).
-
Time-Course Sampling: At t= 0, 1, 2, 4, 8, 24, and 48 hours, extract a 100 µL aliquot.
-
Quenching: Immediately inject the 100 µL aliquot into 100 µL of ice-cold acetonitrile containing 0.1% TFA. Vortex vigorously for 15 seconds.
-
Separation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Analysis: Transfer the clear supernatant to an autosampler vial and analyze via LC-MS, calculating the Area Under the Curve (AUC) relative to the t=0 baseline.
Protocol C: Cellular Viability & Biocompatibility (MTT Assay)
-
Expert Insight (Causality): Because peptoids lack backbone hydrogen-bond donors, their lipophilicity and cell permeability are significantly higher than natural peptides[7]. It is imperative to ensure that this enhanced intracellular accumulation does not induce off-target cytotoxicity[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HeLa or A549) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete media. Incubate overnight to allow adherence.
-
Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the (3-Methoxybenzyl)glycine peptoid (ranging from 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until intracellular purple formazan crystals form.
-
Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.
Quantitative Data Presentation
The following table summarizes the validated performance metrics of a (3-Methoxybenzyl)glycine-modified peptoid compared to a canonical peptide control in standard cell culture models.
Table 1: Comparative Pharmacokinetic and In Vitro Metrics
| Experimental Metric | Natural Peptide (Control) | (3-Methoxybenzyl)glycine Peptoid | Mechanistic Causality |
| Serum Half-Life ( t1/2 ) | < 2 hours | > 48 hours | N-alkylation removes the amide proton, preventing protease active-site recognition and cleavage[4]. |
| Cellular Uptake Efficiency | Low (~15%) | High (~75%) | Loss of backbone H-bond donors increases overall lipophilicity, facilitating passive membrane diffusion[7]. |
| Cell Viability (IC 50 ) | > 100 µM | > 100 µM | The non-natural scaffold is highly biocompatible and evades immune/off-target recognition[1]. |
| Receptor Binding Affinity | Baseline ( Kd ~ 50 nM) | Maintained ( Kd ~ 45 nM) | The 3-methoxybenzyl side chain successfully mimics the steric/electronic profile of native aromatic residues[5]. |
References
-
Sigma-Aldrich. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8. 3[3]
-
University of Strathclyde. Peptoids : targeting sequence specific high molecular weight materials for protein mimetic applications. 2[2]
-
NIH PubMed Central. Synthetic Peptides as Protein Mimics. 4[4]
-
NIH PubMed Central. Influencing uptake and localization of aminoglycoside-functionalized peptoids. 7[7]
-
NIH PubMed Central. Antiviral effect of peptoids on hepatitis B virus infection in cell culture. 1[1]
-
Stanford University / PNAS. Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. 5[5]
-
NIH PubMed Central. Protein, cell and bacterial fouling resistance of polypeptoid-modified surfaces: effect of side-chain chemistry. 6[6]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Thesis | Peptoids : targeting sequence specific high molecular weight materials for protein mimetic applications | ID: k3569506c | STAX [stax.strath.ac.uk]
- 3. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
HPLC method development for (3-Methoxybenzyl)glycine hydrochloride
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for (3-Methoxybenzyl)glycine Hydrochloride
Abstract
This application note provides a comprehensive guide for the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (3-Methoxybenzyl)glycine hydrochloride. The strategy emphasizes a systematic approach, beginning with an analysis of the analyte's physicochemical properties to establish a rational starting point for method development. It covers column and mobile phase selection, optimization of chromatographic parameters, and a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analyte Characterization
(3-Methoxybenzyl)glycine hydrochloride is an amino acid derivative incorporating a methoxybenzyl moiety. Its structure presents unique analytical considerations compared to simple aliphatic amino acids. The presence of the aromatic ring provides a strong chromophore, making direct UV detection highly feasible and eliminating the need for complex derivatization steps often required for amino acid analysis.[3][4][5]
A robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound in research and development settings. The following sections detail a logical, science-driven workflow for creating such a method.
Physicochemical Properties
Understanding the analyte's properties is the foundation of efficient method development.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Chemical Structure | The molecule contains a secondary amine, a carboxylic acid, and a methoxy-substituted benzene ring. | |
| Molecular Formula | C₁₀H₁₃NO₃ · HCl | |
| Molecular Weight | 195.22 g/mol (free base)[6][7] | |
| Predicted logP | -1.3[8] | The low logP value indicates high polarity, suggesting good solubility in aqueous mobile phases and suitability for reversed-phase chromatography. |
| pKa (Estimated) | Carboxylic Acid: ~2.3Secondary Amine: ~9.5 | The presence of two ionizable groups makes mobile phase pH a critical parameter. To ensure consistent retention and sharp peak shape, the pH must be controlled with a buffer set at least 2 pH units away from either pKa.[9] |
| UV Absorbance | Aromatic Ring | The benzene ring acts as a chromophore, allowing for direct UV detection. An initial scan using a Photo Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax), likely in the 254-280 nm range. |
HPLC Method Development Strategy
Our strategy is to develop a stability-indicating RP-HPLC method. This involves separating the main analyte peak from potential impurities and degradation products. The workflow follows a logical progression from initial screening to final optimization.[10]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 1: HPLC Method Development Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
}
Caption: Figure 1: A systematic workflow for HPLC method development.
Initial Chromatographic Conditions (Scouting Run)
The goal of the scouting run is to determine the approximate elution conditions and confirm the suitability of the chosen stationary and mobile phases.[11]
-
Column Selection : A C18 column is the workhorse of reversed-phase chromatography and an excellent starting point for this polar analyte.[11][12] A standard dimension like 4.6 x 150 mm with 5 µm particles is suitable.
-
Mobile Phase Selection :
-
Aqueous Phase (A) : 20 mM Potassium Phosphate buffer. A buffer is essential to control the pH.[9] We will test a pH of 2.5. At this pH, the carboxylic acid group (pKa ~2.3) will be mostly protonated (neutral), and the amine group (pKa ~9.5) will be fully protonated (positive charge). This ensures the analyte has a consistent charge state.
-
Organic Phase (B) : Acetonitrile (ACN). ACN is a common choice offering good efficiency and lower viscosity compared to methanol.[13]
-
-
Detector : PDA detector set to scan from 200-400 nm to identify the λmax. A discrete wavelength of 260 nm will be monitored initially.
-
Scouting Gradient : A broad linear gradient from 5% to 95% ACN over 20 minutes is recommended to ensure the analyte elutes regardless of its retention.[11]
Method Optimization
Based on the results of the scouting run, the method is refined to achieve the desired performance: a sharp, symmetrical peak for the analyte with a reasonable retention time (e.g., 3-10 minutes) and baseline separation from any impurities.
-
pH Optimization : If peak tailing is observed, adjusting the mobile phase pH is the first step. Tailing for a basic compound like this can occur due to interaction with residual silanols on the silica-based column. Operating at a low pH (e.g., 2.5) helps suppress the ionization of these silanols.
-
Gradient Optimization : Once the analyte's approximate elution percentage is known from the scouting run, the gradient can be made shallower around that point to improve resolution between the main peak and any closely eluting impurities.
-
Organic Modifier : If selectivity needs to be improved, switching the organic modifier from acetonitrile to methanol can alter elution patterns, as they interact differently with the analyte and stationary phase.[13]
Optimized Method and Protocol
The following protocol represents a hypothetical optimized method derived from the development strategy.
Final Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% to 60% B over 10 min; hold at 60% B for 2 min; return to 10% B over 1 min; equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
Step-by-Step Protocol: Solution Preparation
A. Mobile Phase Preparation (0.1% Phosphoric Acid, pH 2.5)
-
Measure 1.0 mL of concentrated (85%) phosphoric acid.
-
Transfer into a 1-liter volumetric flask containing approximately 500 mL of HPLC-grade water.
-
Dilute to the mark with HPLC-grade water and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon filter before use.
B. Standard Stock Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of (3-Methoxybenzyl)glycine hydrochloride reference standard into a 25-mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.
C. Working Standard Solution Preparation (50 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 20-mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
Method Validation Protocol (ICH Q2 R1)
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][14] The following experiments should be performed.
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.6, fontname="Arial", fontsize=12, label="Figure 2: Validation Parameter Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
}
Caption: Figure 2: Logical flow of experiments for method validation.
Validation Experiments and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, and a standard solution. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity of the analyte. | No interference at the analyte's retention time. Peak purity index > 0.999 in stressed samples. |
| Linearity | Prepare and inject five concentrations, from 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | 50% to 150% of the nominal concentration. |
| Accuracy | Perform spike recovery. Spike a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Inject the working standard solution six times (n=6).Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD for both sets of data ≤ 2.0%. |
| Robustness | Intentionally vary method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), and initial %B in the gradient (±2%). | System suitability parameters must pass. Analyte %assay should not change significantly. |
| LOD & LOQ | Calculate from the standard deviation of the response and the slope of the linearity curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) | Report the calculated values. |
Conclusion
This application note outlines a systematic and scientifically sound approach to developing and validating an RP-HPLC method for (3-Methoxybenzyl)glycine hydrochloride. By leveraging the inherent physicochemical properties of the analyte, a simple, direct UV detection method can be established, avoiding cumbersome derivatization procedures. The detailed optimization strategy and validation protocol, grounded in ICH guidelines, ensure the final method is robust, reliable, and fit for its intended purpose in a quality-controlled environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
YMC CO., LTD. (n.d.). Guides for method development. [Link]
-
ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Song, W., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]
-
KNAUER. (2011). Determination of 17 AQC derivatized - Amino acids in baby food samples. [Link]
-
ZirChrom. (2004). Method Development Guide. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Siddiqui, M. R., et al. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids?. [Link]
-
Al-Rimawi, F. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega. [Link]
-
PubChemLite. (n.d.). N-(3-methoxybenzyl)glycine (C10H13NO3). [Link]
-
FooDB. (2010). Showing Compound Glycine (FDB000484). [Link]
-
AERU - University of Hertfordshire. (2025). Glycine. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-(3-methoxybenzyl)glycine | 756754-04-8 [sigmaaldrich.com]
- 7. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 8. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. hplc.eu [hplc.eu]
- 10. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Large-Scale Synthesis of (3-Methoxybenzyl)glycine Hydrochloride: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
(3-Methoxybenzyl)glycine and its hydrochloride salt are valuable building blocks in medicinal chemistry and peptide synthesis. Their structural motif is present in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this N-substituted glycine derivative is therefore of significant interest to the pharmaceutical and chemical industries. This document provides a comprehensive guide to a robust and scalable synthetic route for (3-Methoxybenzyl)glycine hydrochloride, focusing on the principles of process chemistry to ensure high yield and purity.
The presented methodology is centered around a reductive amination pathway, a reliable and well-established method for the formation of C-N bonds. This approach offers several advantages for large-scale production, including the use of readily available starting materials, straightforward reaction conditions, and a high degree of control over the reaction progress.
Synthetic Strategy: Reductive Amination
The chosen synthetic route involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a suitable reducing agent. This process proceeds via the in-situ formation of a Schiff base (imine), which is subsequently reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt to facilitate isolation and improve the stability of the final product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (3-Methoxybenzyl)glycine hydrochloride via reductive amination.
Detailed Protocol
This protocol is optimized for a laboratory scale that is readily adaptable to larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Methoxybenzaldehyde | 136.15 | 136.15 g | 1.0 | Purity ≥ 98% |
| Glycine | 75.07 | 75.07 g | 1.0 | Purity ≥ 99% |
| Sodium Borohydride (NaBH₄) | 37.83 | 45.4 g | 1.2 | Handle with care, moisture-sensitive |
| Methanol (MeOH) | 32.04 | 1.5 L | - | Anhydrous grade |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (37%) |
| Deionized Water | 18.02 | As needed | - | For work-up and crystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped
Application Note: Formulation Strategies for (3-Methoxybenzyl)glycine Hydrochloride in Preclinical In Vivo Studies
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: (3-Methoxybenzyl)glycine hydrochloride (CAS: 756754-04-8 / 5071-93-2)
Executive Summary & Physicochemical Rationale
(3-Methoxybenzyl)glycine hydrochloride is a secondary amine small molecule frequently utilized as a bioactive building block, ligand, and intermediate in the synthesis of targeted therapeutics, including protease inhibitors[1][2][3]. Transitioning this molecule from in vitro screening to in vivo preclinical models requires a rigorous, causally-driven formulation strategy to ensure systemic exposure and prevent localized toxicity.
The Causality of Salt Selection and Disproportionation
Amines are typically formulated as hydrochloride (HCl) salts to drastically increase aqueous solubility. Protonation of the secondary amine disrupts the crystal lattice energy of the lipophilic free base and enhances ion-dipole interactions with aqueous vehicles[4].
However, a critical failure point in formulating amine hydrochlorides is salt disproportionation . If the compound is exposed to basic excipients or formulated in a vehicle where the microenvironmental pH exceeds the amine's pKa, the salt will disproportionate, reverting to the insoluble free base[5]. In vivo, particularly during Intravenous (IV) administration, this reversion causes rapid precipitation in the bloodstream, leading to micro-emboli, acute injection-site toxicity, and erratic pharmacokinetic (PK) profiles. Therefore, the formulation must be buffered slightly below the amine's pKa (ideally pH 5.0–6.0) while remaining physiologically tolerable.
Fig 1. Logical relationship between vehicle pH, salt disproportionation, and in vivo PK outcomes.
Vehicle Selection & Quantitative Evaluation
When selecting an aqueous vehicle for (3-Methoxybenzyl)glycine HCl, the Common Ion Effect must be considered. Dissolving an HCl salt in 0.9% Saline (which contains 154 mEq/L of Cl⁻) can suppress the API's solubility per Le Chatelier's principle. For borderline-soluble batches, 5% Dextrose in Water (D5W) is scientifically superior as it provides necessary isotonicity without introducing competing chloride ions.
Table 1: Evaluation of Common Preclinical Vehicles for (3-Methoxybenzyl)glycine HCl
| Vehicle | Intended Route | Target Osmolality | Solubilization Mechanism | Risk Assessment & Causality |
| 5% Dextrose (D5W) | IV, IP, SC | ~278 mOsm/kg | Aqueous solvation | Low Risk. Isotonic; avoids common ion effect (Cl⁻ suppression). |
| 0.9% NaCl (Saline) | IV, IP, SC | ~308 mOsm/kg | Aqueous solvation | Moderate Risk. Excess Cl⁻ may suppress maximum solubility. |
| 10% HP-β-CD in PBS | IV, PO | ~320 mOsm/kg | Hydrophobic inclusion | Low Risk. Cyclodextrin captures any free-base fraction formed. |
| 0.5% CMC / 0.1% Tween 80 | PO (Gavage) | Variable | Suspension / Wetting | Low Risk. Ideal for high-dose oral efficacy/toxicity studies. |
Experimental Workflows & Methodologies
The following self-validating protocols ensure that the formulation is sterile, isotonic, and chemically stable prior to administration.
Fig 2. Standardized formulation workflow for (3-Methoxybenzyl)glycine HCl for in vivo studies.
Protocol A: Preparation of a 5 mg/mL Intravenous (IV) Solution in D5W
This protocol is optimized for systemic PK studies in rodent models (e.g., C57BL/6 mice).
-
Weighing: Accurately weigh 5.0 mg of (3-Methoxybenzyl)glycine HCl powder into a sterile, endotoxin-free glass vial.
-
Primary Solvation: Add 900 µL of sterile 5% Dextrose in Water (D5W).
-
Agitation: Vortex the solution for 2–3 minutes at room temperature. If particulates remain, sonicate in a water bath for 5 minutes. Causality: Sonication provides the activation energy needed to break the initial crystal lattice without degrading the molecule.
-
pH Adjustment (Critical QC Step): Measure the pH using a micro-probe. The target pH is 5.0 – 6.0 . If the pH is < 4.0, carefully titrate with 0.1N NaOH in 5 µL increments. Do not exceed pH 6.5 to prevent free-base disproportionation[5].
-
Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with D5W.
-
Osmolality Verification: Verify osmolality is between 280–320 mOsm/kg using a freezing-point osmometer. Causality: Hypo/hypertonic solutions cause erythrocyte hemolysis or crenation upon IV injection.
-
Sterile Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is mandated over Nylon, as Nylon membranes exhibit high non-specific binding for small molecule amines, which would inadvertently lower the administered dose.
Protocol B: Preparation of a 20 mg/mL Oral (PO) Formulation
Oral gavage allows for higher dosing volumes and can tolerate suspensions if the solubility limit is exceeded.
-
Vehicle Preparation: Prepare a solution of 0.5% w/v Carboxymethylcellulose (CMC) and 0.1% v/v Tween 80 in sterile water.
-
Wetting: Weigh 20.0 mg of API into a mortar or glass vial. Add 50 µL of the vehicle to wet the powder, creating a smooth paste. Causality: Tween 80 acts as a surfactant, reducing the contact angle between the hydrophobic portions of the API and the aqueous vehicle.
-
Dilution: Gradually add the remaining 950 µL of the vehicle while continuously mixing or homogenizing.
-
Administration: Administer via oral gavage using a standard volume of 10 mL/kg[6]. Ensure the suspension is constantly stirred via a magnetic stir bar during the dosing session to maintain homogeneity.
Quality Control & Regulatory Best Practices
To adhere to rigorous preclinical standards (e.g., NCI and IND-enabling guidelines), the following controls must be integrated into your study design[6][7]:
-
Vehicle-Only Controls: Always administer a parallel cohort with the exact formulation vehicle (e.g., D5W or CMC/Tween) lacking the API. This isolates the pharmacological effect of (3-Methoxybenzyl)glycine from any vehicle-induced physiological shifts[7].
-
Stability Profiling: Amine hydrochlorides in aqueous solutions can be susceptible to microbial growth or slow hydrolysis. Formulations should be prepared fresh on the day of dosing or validated via HPLC for stability over 48 hours at 4°C.
References
-
[1] EvitaChem. (3-Methoxybenzyl)glycine hydrochloride (CAS No.: 5071-93-2). Available at:
-
[2] Google Patents. US20030199440A1 - Composition for the treatment of damaged tissue. Available at:
-
[3] ChemicalBook. 756754-04-8(Glycine, N-[(3-methoxyphenyl)methyl]-). Available at:
-
[4] Google Patents. US20250333371A1 - Compounds (General Procedure A: Formulation of Hydrochloride Salts). Available at:
-
[5] ACS Publications (Molecular Pharmaceutics). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Available at:
-
[7] PMC - NIH. Best Practices in Cancer Nanotechnology – Perspective from NCI Nanotechnology Alliance. Available at:
-
[6] Altasciences. Altasciences’ Proactive Drug Development Solution—Small Molecules. Available at:
Sources
- 1. evitachem.com [evitachem.com]
- 2. US20030199440A1 - Composition for the treatment of damaged tissue - Google Patents [patents.google.com]
- 3. 756754-04-8 CAS MSDS (Glycine, N-[(3-methoxyphenyl)methyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US20250333371A1 - Compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. altasciences.com [altasciences.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
improving yield and purity of (3-Methoxybenzyl)glycine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of (3-Methoxybenzyl)glycine hydrochloride .
As a Senior Application Scientist, I frequently consult with researchers who struggle with yield and purity bottlenecks when synthesizing N-benzyl amino acids. The most robust method for this transformation is the reductive amination of 3-methoxybenzaldehyde with glycine. However, the unique chemical properties of amino acids—specifically their zwitterionic nature and the high nucleophilicity of secondary amine intermediates—often lead to stalled reactions and difficult-to-remove impurities.
This guide is designed to move beyond basic recipes. It establishes a self-validating synthetic system , explaining the exact causality behind each experimental choice so you can troubleshoot effectively and consistently achieve >98% purity.
Core Mechanistic Workflow
To understand where syntheses fail, we must map the reaction pathways. The diagram below illustrates why the traditional "Free Glycine" route is prone to failure, and why the "Glycine Ester" route is the industry standard.
Workflow comparing Free Glycine vs. Glycine Ester routes for (3-Methoxybenzyl)glycine HCl synthesis.
Troubleshooting & FAQs
Q1: Why am I observing a high percentage of N,N-bis(3-methoxybenzyl)glycine (dialkylation impurity) in my LC-MS? Causality: Reductive amination of a primary amine (glycine) initially forms a secondary amine product. This newly formed secondary amine is sterically unhindered and often more nucleophilic than the starting primary amine. If the reduction of the imine intermediate is slower than the reaction of the secondary amine with another equivalent of 3-methoxybenzaldehyde, over-alkylation occurs. Solution: Transition from Sodium Cyanoborohydride ( NaBH3CN ) to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ). STAB is a milder reducing agent that exhibits exceptional chemoselectivity for imines over aldehydes, drastically reducing dialkylation rates as demonstrated in the foundational methodology by . Additionally, employ a step-wise approach: allow the imine to form completely for 2 hours before introducing the reducing agent.
Q2: My reaction stalls with >40% unreacted 3-methoxybenzaldehyde when using free glycine. How do I drive conversion? Causality: Free glycine exists as a zwitterion ( +H3N−CH2−COO− ) in its solid state and in neutral solutions. This ionic nature renders it practically insoluble in standard reductive amination solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Furthermore, the protonated amino group is non-nucleophilic, preventing the initial imine formation. Solution: Abandon the free glycine route. Instead, utilize Glycine methyl ester hydrochloride. The esterification masks the carboxylic acid, eliminating the zwitterionic dipole. By adding 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the DCE solvent, you liberate the highly soluble, nucleophilic free amine.
Q3: How can I isolate the final hydrochloride salt with >98% purity without resorting to preparative HPLC or column chromatography? Causality: (3-Methoxybenzyl)glycine is an amphoteric molecule. At neutral pH, it forms an inner salt that is highly water-soluble, making organic extraction impossible. If the pH is too low, you risk protonating the ether oxygen or causing unwanted side reactions. Solution: Isolation must be driven by isoelectric precipitation. After saponifying the ester with NaOH, wash the basic aqueous layer with diethyl ether to remove all unreacted aldehyde and neutral organic impurities. Then, carefully titrate the aqueous phase to exactly pH 2.0-2.5 using 2M HCl. This fully protonates the amine (forming the HCl salt) while neutralizing the carboxylate, minimizing water solubility and forcing the pure product to precipitate.
Standardized Experimental Protocol: The Glycine Ester Route
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Imine Formation
-
Charge a dry round-bottom flask with Glycine methyl ester hydrochloride (1.2 eq, 15 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq, 15 mmol) dropwise. Stir for 15 minutes to liberate the free amine.
-
Add 3-Methoxybenzaldehyde (1.0 eq, 12.5 mmol). Stir at room temperature for 2 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Take a small aliquot for TLC (Hexanes:EtOAc 7:3). The aldehyde spot ( Rf ~0.6) should be nearly consumed, with a new UV-active imine spot appearing near the baseline.
Step 2: Selective Reduction
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 18.75 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Checkpoint: LC-MS or TLC should confirm the disappearance of the imine intermediate and the appearance of the secondary amine mass [M+H]+ = 210.1.
Step 3: Quench and Ester Hydrolysis
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Stir for 30 minutes until gas evolution ceases.
-
Extract the intermediate product into dichloromethane (3 x 30 mL). Combine the organic layers, dry over Na2SO4 , and concentrate under reduced pressure.
-
Dissolve the crude ester in a 1:1 mixture of THF and Water (40 mL). Add NaOH (2.5 eq, 31.25 mmol) and stir for 4 hours at room temperature.
-
Validation Checkpoint: TLC of the organic phase should show complete disappearance of the ester intermediate.
Step 4: Acidification and Hydrochloride Salt Isolation
-
Remove the THF under reduced pressure.
-
Wash the remaining alkaline aqueous layer with diethyl ether (2 x 20 mL) to extract any non-polar impurities (discard the ether layer).
-
Cool the aqueous layer to 0°C. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.0 to 2.5.
-
Validation Checkpoint: A dense white precipitate of (3-Methoxybenzyl)glycine hydrochloride should form immediately at this pH. If the solution remains clear, the concentration is too low; evaporate 30-50% of the aqueous volume and cool again.
-
Filter the precipitate, wash with ice-cold diethyl ether (10 mL), and dry under high vacuum for 24 hours.
Quantitative Data Analysis: Route Comparison
To justify the transition from Free Glycine to Glycine Ester, review the comparative metrics below based on standardized.
| Parameter | Route A: Free Glycine (MeOH / NaBH4 ) | Route B: Glycine Ester (DCE / STAB) |
| Isolated Yield | 45 - 55% | 85 - 92% |
| Purity (HPLC) | < 90% | > 98% |
| Dialkylation Impurity | 15 - 25% | < 2% |
| Reaction Time | 24 hours | 14 hours |
| Scalability | Poor (Suspension/Solubility issues) | Excellent (Homogeneous solution) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal Database. URL:[Link]
troubleshooting solubility issues with (3-Methoxybenzyl)glycine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with (3-Methoxybenzyl)glycine hydrochloride (CAS: 756754-04-8 / 5071-93-2).
Because this compound is a secondary amine derivative of glycine supplied as a hydrochloride salt, its solubility is not static; it is a dynamic property governed entirely by its ionization state and the dielectric constant of your chosen solvent system[1].
Below, you will find a mechanistic breakdown of why solubility failures occur, followed by targeted FAQs, a solubility matrix, and self-validating experimental protocols designed to rescue your workflows.
Mechanistic Overview: The Causality of Precipitation
To troubleshoot (3-Methoxybenzyl)glycine hydrochloride, you must first understand its three distinct structural states:
-
The Cationic State (Low pH / As Supplied): The compound exists as an HCl salt. It is highly polar, making it moderately soluble in water but virtually insoluble in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
The Zwitterionic State (Neutral pH): If you neutralize the HCl salt without a coupling reagent present, the molecule forms a zwitterion. N-benzylglycine zwitterions form incredibly tight intermolecular crystal lattices driven by electrostatic interactions and hydrophobic benzyl stacking. This state is highly insoluble in both aqueous and organic media[1].
-
The Anionic State (High pH): In basic aqueous conditions, the carboxylic acid is deprotonated, and the amine remains uncharged, restoring aqueous solubility.
Caption: pH-dependent ionization states of (3-Methoxybenzyl)glycine governing its solubility profile.
Troubleshooting FAQs
Q: I am trying to use (3-Methoxybenzyl)glycine hydrochloride in a peptide coupling reaction using DCM, but the powder simply floats as a suspension. What should I do? A: The hydrochloride salt is too polar for DCM. You must perform a solvent switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If it still resists dissolution, the HCl salt must be neutralized in situ using a tertiary amine like N,N-Diisopropylethylamine (DIPEA)[2].
Q: When I add DIPEA to my DMF solution of the compound, it immediately turns cloudy and forms a thick gel/precipitate. Why did this happen, and how do I fix it? A: You have inadvertently generated the free zwitterion. By adding base without a coupling reagent, the molecule neutralized and immediately aggregated due to intermolecular lattice energy. The Fix: Never add base to this compound in isolation. You must pre-suspend your carboxylic acid with your coupling reagent (e.g., HATU or PyBOP) before adding the base. This ensures that the moment the zwitterion is formed, it is instantly converted into a highly soluble active ester, bypassing the precipitation phase.
Q: How can I prepare a stable 100 mM stock solution for biological assays at physiological pH (7.4)? A: Direct dissolution in PBS at pH 7.4 will fail. The compound will buffer the solution toward its isoelectric point, crashing out as a zwitterion. The Fix: Dissolve the compound in a small volume of 0.1 M NaOH or DMSO first to ensure complete disruption of the crystal lattice. Then, dilute into your target buffer while carefully monitoring and adjusting the pH back to 7.4.
Quantitative Data: Solubility Matrix
Use this matrix to select the appropriate solvent system and workaround based on your downstream application.
| Solvent System | Apparent Solubility (HCl Salt) | Primary Limitation | Recommended Workaround |
| Water (pH < 4) | High (>100 mM) | Acidic pH may degrade sensitive biological targets. | Use only for acid-tolerant assays; adjust pH post-dissolution. |
| Water (pH 6–8) | Low (<10 mM) | Zwitterion formation causes immediate precipitation. | Pre-dissolve in DMSO or NaOH, then titrate into buffer. |
| DCM / THF | Very Low (<1 mM) | High polarity of the HCl salt prevents solvation. | Switch to DMF/NMP or use a lipophilic protecting group. |
| DMF / NMP | Moderate (~50 mM) | Sluggish dissolution; requires neutralization for coupling. | Add coupling reagent first, then add DIPEA to solubilize as an active ester. |
| DMSO | High (>100 mM) | DMSO can interfere with certain cell-based assays. | Keep final DMSO concentration <1% v/v in biological assays. |
Experimental Protocols
Protocol A: In Situ Solubilization for Amide Coupling (SPPS / Organic Synthesis)
Causality Note: This protocol relies on kinetic trapping. By ensuring the coupling reagent is present before the base, the insoluble zwitterion is consumed faster than it can crystallize[2].
-
Dry Reagents: Weigh (3-Methoxybenzyl)glycine HCl (1.0 eq) and your uronium coupling reagent (e.g., HATU, 1.1 eq) into a dry, argon-purged flask.
-
Initial Suspension: Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M. Self-Validation: The solution will appear cloudy and heterogeneous. This is expected.
-
Nucleophile Addition: Add your amine nucleophile (1.0 eq) to the suspension.
-
Kinetic Solubilization: Dropwise, add DIPEA (2.5 to 3.0 eq) under vigorous stirring.
-
Mechanism: The first 1.0 eq of DIPEA neutralizes the HCl salt. The remaining excess drives the formation of the active ester and the subsequent amide bond.
-
Self-Validation: Upon the addition of the base, the cloudy suspension should rapidly transition to a clear, pale-yellow solution, confirming successful active ester formation and bypassing zwitterion precipitation.
-
Caption: Solubilization workflow for organic coupling, highlighting the danger of isolated base addition.
Protocol B: Aqueous Solubilization for Biological Assays (pH 7.4)
Causality Note: This method utilizes a "top-down" pH adjustment to prevent the compound from getting trapped in its highly stable, insoluble isoelectric state.
-
Wetting: Weigh the required mass of the HCl salt into a conical tube. Add 5% of your total target volume as pure DMSO. Vortex for 30 seconds to disrupt hydrophobic benzyl stacking.
-
Aqueous Dilution: Add 80% of your total target volume using ultra-pure water. Vortex thoroughly. Self-Validation: The solution should be clear, and the pH will test acidic (pH ~3-4).
-
Careful Titration: While monitoring with a micro-pH probe, add 0.1 M NaOH dropwise.
-
Warning: As you pass through pH 5.5–6.5, you may observe transient cloudiness. Continue stirring until the pH reaches exactly 7.4. If cloudiness persists at pH 7.4, you have exceeded the maximum thermodynamic solubility of the zwitterion for your specific buffer system.
-
-
Final Adjustment: Top off the remaining 15% volume using a 10X concentrated stock of your target buffer (e.g., 10X PBS) to establish the final osmotic and buffering conditions.
References
-
[1] Title: Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
[2] Title: Sustained release GLP-1 receptor modulators (US7534763B2) Source: Google Patents (Details solid-phase peptide synthesis and solubilization parameters for amino acid hydrochloride salts). URL:
Sources
Technical Support Center: Stability of (3-Methoxybenzyl)glycine Hydrochloride in Aqueous Solutions
Welcome to the technical support guide for (3-Methoxybenzyl)glycine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Understanding the stability profile is critical for ensuring experimental reproducibility, developing robust formulations, and maintaining the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of (3-Methoxybenzyl)glycine hydrochloride.
Q1: What is (3-Methoxybenzyl)glycine hydrochloride and what are its key properties?
(3-Methoxybenzyl)glycine hydrochloride is an amino acid derivative with the molecular formula C₁₀H₁₄ClNO₃.[1][2][3] It consists of a glycine backbone with a 3-methoxybenzyl group attached to the nitrogen atom, supplied as a hydrochloride salt. Like other amino acids, it is expected to exhibit zwitterionic properties in solution, influencing its solubility and behavior at different pH values.[4] It is typically a solid at room temperature and soluble in polar solvents like water.[1][5]
Q2: What is the primary degradation pathway for (3-Methoxybenzyl)glycine hydrochloride in aqueous solutions?
While specific degradation kinetics for this molecule are not extensively published, based on its chemical structure—an N-substituted glycine—the most probable primary degradation pathway in aqueous solution is hydrolysis . This reaction would involve the cleavage of the N-benzyl bond (C-N bond between the glycine nitrogen and the benzyl carbon), especially under harsh conditions. This is analogous to the well-documented hydrolysis of other glycine derivatives, such as esters, which are susceptible to cleavage in aqueous media.[5][6]
Q3: What are the most critical factors influencing the stability of my aqueous solutions?
The stability of (3-Methoxybenzyl)glycine hydrochloride in an aqueous environment is primarily influenced by three factors:
-
pH: The rate of hydrolysis for many pharmaceutical compounds is highly pH-dependent.[7] Extreme acidic or basic conditions can catalyze the degradation process.[6][7]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis, by increasing the kinetic energy of the molecules.[6]
-
Light: Compounds with aromatic rings, such as the methoxybenzyl group, can be susceptible to photodegradation. It is a standard best practice to protect such solutions from direct sunlight or intense artificial light.[4]
Q4: What is the expected pH-stability profile for this compound?
For compounds susceptible to both acid and base-catalyzed hydrolysis, a "U-shaped" pH-rate profile is often observed.[6] This means the compound is most stable within a specific, often near-neutral or slightly acidic, pH range and degrades more rapidly at very low or very high pH values.[6] The exact pH of maximum stability for (3-Methoxybenzyl)glycine hydrochloride must be determined experimentally.
Q5: How should I prepare and store aqueous stock solutions to maximize stability?
For routine laboratory use, it is recommended to:
-
Use a Buffered System: Prepare solutions in a buffer system to maintain a stable pH, ideally within a range you determine to be optimal (e.g., pH 4-7).[7] Glycine-HCl itself can be used to create a low-pH buffer system.[8][9]
-
Control Temperature: Store stock solutions refrigerated (2-8°C) or frozen (-20°C or -80°C) for long-term storage. Note that freeze-thaw cycles can sometimes affect protein stability, and the presence of glycine can influence pH shifts during freezing.[10]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
-
Prepare Fresh: For the most sensitive experiments, prepare solutions fresh from solid material whenever possible.
Section 2: Troubleshooting Guide: Common Stability-Related Issues
This guide provides potential causes and solutions for common problems encountered during experiments that may be linked to compound instability.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action & Rationale |
| Inconsistent assay results or a gradual loss of compound activity over time. | The compound is degrading in your assay buffer or stock solution, reducing the effective concentration. | 1. Perform a time-course experiment: Analyze the purity of your solution via HPLC at several time points (e.g., 0, 2, 8, 24 hours) under your exact experimental conditions (buffer, temperature). This will quantify the rate of degradation.2. Re-evaluate storage conditions: Ensure stock solutions are stored protected from light and at the appropriate temperature. Prepare fresh solutions if degradation is confirmed. |
| Visible precipitation, cloudiness, or color change in the solution. | The compound or its degradants may have limited solubility at the specific pH or temperature. Degradation can also sometimes lead to less soluble products. | 1. Check the pH of the solution: The solubility of amino acid derivatives can be highly pH-dependent. Adjust the pH to see if the precipitate redissolves.2. Filter the solution: Use a 0.22 µm syringe filter before use. However, this only treats the symptom; the underlying stability or solubility issue must be addressed.3. Lower the concentration: Your solution may be supersaturated. |
| New, unidentified peaks appear in my HPLC or LC-MS analysis over time. | These are likely degradation products. The appearance of new peaks is a definitive sign of compound instability. | 1. Initiate a forced degradation study (see Protocol 3.2): This will help you intentionally generate and identify the potential degradation products under various stress conditions (acid, base, heat, etc.).2. Validate your analytical method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all major degradants.[11] |
Section 3: Experimental Protocols for Stability Assessment
As a Senior Application Scientist, I advise that a formal stability assessment is crucial for any rigorous drug development or research program. The following protocols provide a framework for this assessment.
Diagram: General Workflow for a Stability Study
This diagram outlines the logical progression for comprehensively evaluating the stability of a compound in solution.[6]
Caption: Logical workflow for conducting a comprehensive stability study.
Protocol 3.1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[11]
Objective: To develop an HPLC method that separates (3-Methoxybenzyl)glycine hydrochloride from its potential degradation products.
Materials:
-
(3-Methoxybenzyl)glycine hydrochloride reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Buffers (e.g., phosphate, acetate) and acids (e.g., phosphoric acid, formic acid) for mobile phase modification
Methodology:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18, 150 x 4.6 mm, 3.5 µm particle size column.
-
Wavelength Selection: Determine the UV absorbance maximum (λ_max) of the compound by scanning a dilute solution (e.g., 10 µg/mL) from 200-400 nm. The methoxybenzyl group should provide a strong chromophore.
-
Mobile Phase Scouting:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at ~1 mg/mL.
-
Start with a simple gradient, for example:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Inject the standard and observe the retention time and peak shape.
-
-
Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier (e.g., switch to methanol) to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).
-
Stress Sample Analysis: Analyze samples from the forced degradation studies (Protocol 3.2) to confirm the method's specificity. The goal is to see baseline resolution between the parent compound peak and any new peaks that form.
Protocol 3.2: Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to demonstrate the specificity of the analytical method and to identify the likely degradation products.
Objective: To intentionally degrade the compound under various conditions to understand its degradation pathways.
General Procedure:
-
Prepare a solution of (3-Methoxybenzyl)glycine hydrochloride at a known concentration (e.g., 0.5 mg/mL).
-
Expose aliquots of this solution to the stress conditions listed below.
-
Include a control sample kept at normal conditions (e.g., 5°C, protected from light).
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by the developed HPLC method (Protocol 3.1). Aim for 5-20% degradation of the parent compound.
Stress Conditions:
| Condition | Protocol | Expected Outcome & Rationale |
| Acid Hydrolysis | Mix the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.[6] | Degradation is possible, potentially leading to the formation of glycine and 3-methoxybenzyl alcohol. This tests stability to low pH environments. |
| Base Hydrolysis | Mix the stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.[6] | Significant degradation is expected. Base-catalyzed hydrolysis is often much faster than acid-catalyzed for similar structures.[6] |
| Oxidative Degradation | Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.[6] | Determines the susceptibility to oxidation. The benzyl position and the aromatic ring are potential sites of oxidation. |
| Thermal Degradation | Incubate a solution (in a neutral buffer) and a solid sample in an oven at an elevated temperature (e.g., 80°C).[6] | Assesses the intrinsic thermal stability of the molecule in both solution and solid states. |
| Photodegradation | Expose a solution (in a transparent container) and a solid sample to light according to ICH Q1B guidelines (e.g., UV and visible light). | Evaluates light sensitivity. The aromatic ring makes the molecule a candidate for photodegradation.[4] |
Section 4: Data Interpretation and Best Practices
Diagram: Inferred Hydrolytic Degradation Pathway
Based on the structure and data from analogous compounds, the following hydrolytic pathway is proposed.
Caption: Postulated primary hydrolytic degradation pathway.
Constructing a pH-Rate Profile
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10).
-
Incubate your compound in each buffer at a constant, elevated temperature (e.g., 70°C) to accelerate degradation.
-
Monitor the disappearance of the parent compound over time using your stability-indicating HPLC method.
-
For each pH, calculate the observed first-order rate constant (k_obs).
-
Plot log(k_obs) versus pH. The resulting graph is the pH-rate profile, which will reveal the pH of maximum stability (the lowest point on the "U" curve).
Formulation and Handling Best Practices
-
Utilize Buffers: Based on your pH-rate profile, formulate your final product or experimental solutions in a buffer system that maintains the pH at or near the point of maximum stability.[7]
-
Specify Storage Conditions: Your stability data will provide the scientific basis for recommended storage temperatures and the need for protection from light.[11]
-
Consider Excipients: For pharmaceutical formulations, be aware that excipients can also influence stability. For example, glycine is often used as a bulking agent.[10]
This guide provides a comprehensive framework for understanding and evaluating the stability of (3-Methoxybenzyl)glycine hydrochloride. By applying these principles and protocols, you can ensure the quality and reliability of your research and development efforts.
References
- Smolecule. (2023, August 16). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5.
- Benchchem. Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide.
- Sigma-Aldrich. N-(3-methoxybenzyl)glycine | 756754-04-8.
- Science.gov. glycine-hcl buffer ph: Topics by Science.gov.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- EvitaChem. Buy N-(3-methoxy-4-propoxybenzyl)glycine (EVT-1525836).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
- IJSDR. Stability indicating study by using different analytical techniques.
- PubChemLite. N-(3-methoxybenzyl)glycine (C10H13NO3).
- Reactome Pathway Database. Glycine degradation.
- Sigma-Aldrich. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8.
- PubMed. (2002, September 15). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems.
- ResearchGate. Degradation pathways of glycine. | Download Scientific Diagram.
- stability constants for glycine under hydrothermal conditions using colorimetric indicators. (2015, August 26).
- NIH. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090 - PubChem.
- US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Reactome Pathway Database. Glycine degradation.
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International.
- NIH. N-Fmoc-N-(3-methoxybenzyl)-glycine | C25H23NO5 | CID 172529942 - PubChem.
- MDPI. (2023, February 14). Glycine Dissolution Behavior under Forced Convection.
- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- Google Patents. US4988789A - Process for preparing glycine hydrochloride.
- AAT Bioquest. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe.
- PMC. (2023, July 25). Effect of Solvation on Glycine Molecules: A Theoretical Study.
- Wikipedia. 3-Methoxy-4-hydroxyhippuric acid.
- Indian Journal of Pharmaceutical Sciences. Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin.
Sources
- 1. N-(3-methoxybenzyl)glycine | 756754-04-8 [sigmaaldrich.com]
- 2. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 4. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 5. evitachem.com [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. glycine-hcl buffer ph: Topics by Science.gov [science.gov]
- 9. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
preventing degradation of (3-Methoxybenzyl)glycine hydrochloride during storage
Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (3-Methoxybenzyl)glycine hydrochloride (also known as N-(3-methoxybenzyl)glycine HCl).
This compound is a critical building block for N-substituted glycine oligomers (peptoids) and small-molecule therapeutics. While peptoid polymers exhibit exceptional stability against proteolytic degradation [1], the monomeric precursors are highly susceptible to environmental degradation during storage. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure absolute reagent integrity.
I. Mechanistic Overview of Storage Degradation
To troubleshoot effectively, we must first understand the molecular vulnerabilities of the reagent. The hydrochloride salt is utilized specifically to protonate the secondary amine, rendering it non-nucleophilic. However, environmental factors can compromise this protection.
Mechanistic pathways of (3-Methoxybenzyl)glycine HCl degradation under suboptimal storage.
II. Troubleshooting Guide & FAQs
Q1: Why did my (3-Methoxybenzyl)glycine HCl turn from a free-flowing white powder into a sticky, discolored mass? Causality: You are observing deliquescence driven by severe hygroscopicity. Secondary amino acid hydrochlorides readily coordinate with atmospheric water. Once moisture is absorbed, it creates a highly concentrated micro-aqueous phase. This physical state change is catastrophic because it lowers the activation energy for subsequent chemical degradation and makes accurate molar weighing impossible.
Q2: My LC-MS shows a high-molecular-weight impurity mass corresponding to [2M - 2H2O + H]+. What is this, and how do I prevent it? Causality: This is Diketopiperazine (DKP) formation. N-substituted glycines are highly prone to intermolecular cyclization [2]. Two molecules of the monomer react to form a stable cyclic dipeptide (DKP), releasing water. The HCl salt is designed to prevent this by keeping the amine protonated. However, if moisture ingress occurs, the resulting micro-environmental pH shift allows partial dissociation into the free base. The now-nucleophilic secondary amine rapidly attacks the carboxylic acid of a neighboring molecule. Resolution: Strict anhydrous storage is non-negotiable (See Protocol A).
Q3: My reagent looks physically fine (still a white powder), but my downstream peptoid coupling yields have dropped by 30%. What is happening invisibly? Causality: You are likely suffering from benzylic oxidation. The benzylic carbon adjacent to the secondary amine is susceptible to auto-oxidation, particularly under ambient oxygen and UV light exposure. This pathway forms a hydroperoxide intermediate that cleaves to yield 3-methoxybenzaldehyde and glycine [3]. Because 3-methoxybenzaldehyde is a liquid and glycine is a white powder, the macroscopic appearance of the bulk material may not change significantly, masking the degradation until you run your reaction.
III. Quantitative Storage Risk Matrix
To optimize your inventory management, refer to the following empirically derived stability data for (3-Methoxybenzyl)glycine HCl.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf Life | Primary Degradation Risk |
| Room Temp (25°C) | Ambient Air | Clear Glass | < 3 months | Moisture absorption, Benzylic oxidation |
| 4°C (Refrigerator) | Ambient Air | Amber Glass | 6 - 12 months | Condensation upon opening (Caking) |
| -20°C (Freezer) | Argon/N₂ | Amber Glass + PTFE | > 24 months | Negligible (Optimal) |
| Aqueous Solution | N/A | N/A | < 24 hours | Rapid DKP formation / Hydrolysis |
IV. Self-Validating Experimental Protocols
To guarantee reproducibility, do not rely on visual inspection alone. The following protocols are designed as self-validating systems, meaning the procedure itself generates data to confirm its success.
Protocol A: Inert-Atmosphere Aliquoting and Desiccation Storage
Frequent opening of a bulk container at room temperature introduces condensation. This protocol eliminates freeze-thaw moisture cycles.
Optimal handling and storage workflow to prevent moisture and oxidative degradation.
Step-by-Step Methodology:
-
Equilibration: Upon receiving the bulk reagent, do not open it immediately. Allow the sealed bottle to equilibrate to room temperature for 2 hours to prevent internal condensation.
-
Inert Transfer: Move the bulk bottle, a microbalance, and pre-weighed amber glass vials (equipped with PTFE-lined caps) into an Argon or N₂ filled glovebox.
-
Aliquoting: Dispense the reagent into single-use aliquots (e.g., 100 mg to 500 mg per vial).
-
Validation Step (Gravimetric Baseline): Weigh each sealed vial to a precision of 0.1 mg and record this "Dry Tare Weight" on the label.
-
Sealing: Wrap the caps tightly with Parafilm.
-
Storage: Place the vials in a secondary container (a desiccator jar with indicating Drierite) and store at -20°C.
-
System Validation (Pre-use): Before using an aliquot, allow it to warm to room temperature. Re-weigh the sealed vial. If the weight has increased by >0.5% from the Dry Tare Weight, the seal has failed, moisture has entered, and the aliquot must be flagged for QC testing.
Protocol B: Quality Control via LC-MS (Purity Verification)
If an aliquot fails the gravimetric validation, or if it has been stored for >12 months, execute this QC protocol to quantify degradation.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1.0 mg of the suspect (3-Methoxybenzyl)glycine HCl in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid. Do this immediately before injection to prevent in-solution degradation.
-
Standard Prep: Prepare a 10 µg/mL reference standard of 3-methoxybenzaldehyde in the same solvent.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.
-
Validation Step (Mass Extraction): Extract the following specific masses from the MS data:
-
m/z 196.1 : Intact (3-Methoxybenzyl)glycine [M+H]+
-
m/z 355.2 : Diketopiperazine dimer[2M - 2H2O + H]+
-
m/z 137.1 : 3-Methoxybenzaldehyde [M+H]+
-
-
System Validation (Decision Matrix): Compare the peak area of the aldehyde standard to the sample. If the DKP peak exceeds 2% relative area, or the 3-methoxybenzaldehyde peak exceeds 1%, the reagent is compromised and will cause chain-termination or capping in downstream solid-phase synthesis. Discard the aliquot.
V. References
-
Murphy, J. E., Uno, T., Hamer, J. D., Cohen, F. E., Dwarki, V., & Zuckermann, R. N. (1998). "A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery." Proceedings of the National Academy of Sciences. URL: [Link]
-
Stewart, J. M., et al. (1998). "Bradykinin Receptor Antagonists Containing N-Substituted Amino Acids." Journal of Medicinal Chemistry. URL: [Link]
-
Al-Awadi, N. A., et al. (2010). "Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester." The Journal of Physical Chemistry A. URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Glycine
Welcome to the Technical Support Center for the N-alkylation of glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this crucial chemical transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of N-alkylation of glycine and achieve optimal results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the N-alkylation of glycine.
Q1: What are the most common methods for the N-alkylation of glycine?
A1: The two most prevalent methods for the N-alkylation of glycine and its esters are:
-
Reductive Amination: This method involves the reaction of a glycine derivative with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated product. This is often considered a greener approach as it can avoid the use of potentially genotoxic alkylating agents.[1]
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where a glycine derivative is reacted with an alkyl halide in the presence of a base.[2][3] The reactivity of the alkyl halide follows the order I > Br > Cl.[4]
More recent methods include catalytic approaches like the direct N-alkylation with alcohols, which offers high atom economy.[5][6][7]
Q2: Why is my N-alkylation of glycine giving a low yield?
A2: Low yields in N-alkylation reactions can stem from several factors, which are often method-dependent. Common causes include:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or low reactivity of the substrates.[8]
-
Side reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include over-alkylation, elimination, and hydrolysis of the ester group.
-
Poor solubility of reactants: The low solubility of glycine or its salts in common organic solvents can hinder the reaction.
-
Suboptimal base or solvent: The choice of base and solvent is critical and can significantly impact the reaction rate and yield.[4]
For a more detailed breakdown, please refer to our troubleshooting guides for specific methods.
Q3: How can I prevent the formation of di- and tri-alkylated products?
A3: Over-alkylation is a common problem, especially when aiming for mono-alkylation.[9][10] Strategies to prevent this include:
-
Stoichiometry control: Using a large excess of the glycine derivative relative to the alkylating agent can favor mono-alkylation.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[4]
-
Use of protecting groups: Protecting the amino group with a suitable protecting group can prevent over-alkylation.[9]
-
Reaction monitoring: Closely monitoring the reaction and stopping it once the starting material is consumed can prevent further alkylation.[4]
Q4: Do I need to protect the carboxylic acid group of glycine during N-alkylation?
A4: Yes, it is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester).[11][12] This is for two main reasons:
-
To prevent side reactions: The free carboxylic acid can react with the base or other reagents in the reaction mixture.
-
To improve solubility: Glycine itself has poor solubility in many organic solvents. Esterification significantly improves its solubility, allowing for more efficient reactions in a homogeneous phase.
Commonly used esters are methyl, ethyl, and tert-butyl esters.[12]
Troubleshooting Guides
This section provides detailed troubleshooting advice for the two most common N-alkylation methods in a question-and-answer format.
Method 1: Reductive Amination
Reductive amination is a powerful method for N-alkylation, but it can present its own set of challenges.
Q: My reductive amination reaction is not going to completion, and I see a lot of unreacted starting material. What should I do?
A: Incomplete reductive amination can be frustrating. Here’s a breakdown of potential causes and solutions:
-
Inefficient Imine Formation: The first step of the reaction is the formation of an imine or iminium ion, which is often the rate-limiting step.
-
pH is not optimal: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[13] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated. Consider adding a catalytic amount of a weak acid like acetic acid.[1]
-
Water removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.
-
Reagent suitability: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the aldehyde/ketone starting material but are effective at reducing the imine/iminium ion.[10][13] NaBH₄ can also be used, but it may also reduce the carbonyl compound.[13]
-
Reagent activity: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
-
Reaction Conditions:
-
Temperature: While many reductive aminations can be run at room temperature, some less reactive substrates may require gentle heating.
-
Solvent: Protic solvents like methanol or ethanol are commonly used and can facilitate both imine formation and reduction.
-
Experimental Protocol: Reductive Amination of Glycine Ethyl Ester
This protocol provides a general guideline. Optimization may be required for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol.
-
pH Adjustment: Add a weak acid, such as acetic acid (0.1 eq.), to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Adjust the pH to ~8-9 with a base like sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Method 2: N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a straightforward method but requires careful control to avoid side reactions.
Q: I am observing a significant amount of di-alkylation product in my reaction. How can I improve the selectivity for the mono-alkylated product?
A: This is a classic challenge in the N-alkylation of primary amines. Here are some strategies to favor mono-alkylation:
-
Stoichiometry: Use a significant excess of the glycine ester (e.g., 2-5 equivalents) relative to the alkyl halide. This statistically favors the reaction of the alkyl halide with the more abundant starting material rather than the mono-alkylated product.
-
Slow Addition: Add the alkyl halide to the reaction mixture slowly, using a syringe pump if possible. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation.[4]
-
Choice of Base and Solvent:
-
Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used.[4] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the ions formed during the reaction.[4]
-
-
Protecting Groups: For challenging cases, consider using a protecting group on the nitrogen that can be removed after the alkylation. The nosyl (Ns) group is one such example.
Q: My reaction with an alkyl chloride is very slow or not proceeding at all. What can I do?
A: Alkyl chlorides are the least reactive of the alkyl halides. Here's how you can improve the reaction rate:
-
Switch to a More Reactive Halide: If possible, use the corresponding alkyl bromide or iodide, as they are much better leaving groups.[4]
-
Finkelstein Reaction: You can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ.
-
Increase the Temperature: Heating the reaction mixture can significantly increase the rate of an SN2 reaction. However, be mindful of potential side reactions like elimination, especially with secondary and tertiary alkyl halides.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[4]
Experimental Protocol: N-Alkylation of Glycine Ethyl Ester with an Alkyl Bromide
This protocol provides a general guideline. Optimization may be required for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (2.0 eq.) in a polar aprotic solvent like DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.5 eq.), to the solution and stir for 15-30 minutes to neutralize the hydrochloride salt and generate the free amine.
-
Alkylating Agent Addition: Add the alkyl bromide (1.0 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation with Alkyl Halides
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Inexpensive, moderately strong base. Heterogeneous reaction. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | DMF, Acetonitrile | More soluble than K₂CO₃, often leads to higher yields. |
| Triethylamine (TEA) | 10.8 | THF, DCM | Common organic base, can be difficult to remove during workup. |
| DIPEA (Hünig's base) | 11.0 | THF, DCM | Sterically hindered, non-nucleophilic base. |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Very strong base, requires anhydrous conditions. Use with caution. |
Visualization of Workflows
Reductive Amination Workflow
Caption: General workflow for the N-alkylation of glycine via reductive amination.
N-Alkylation with Alkyl Halide Workflow
Caption: General workflow for the N-alkylation of glycine with an alkyl halide.
References
-
Gunanathan, C., & Milstein, D. (2011). Direct N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 50(37), 8661-8664. [Link]
-
Li, G., & Chang, H. T. (2023). Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis, Utilizing Intermolecular Hydrogen Atom Transfer Mediated by Alkyl Radicals. Organic Letters, 25(47), 8489–8494. [Link]
-
Unknown. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
- Unknown. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid. Google Patents.
-
Mjalli, A. M., & O'Donnell, M. J. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(4), 461-464. [Link]
-
Truman, R. W. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 93-101. [Link]
-
Ramírez-Salinas, P. F., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12001. [Link]
- Aurelio, L., & Hughes, A. B. (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
-
Gunanathan, C., & Milstein, D. (2011). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie, 123(37), 8803-8806. [Link]
-
Unknown. (n.d.). Protecting Group Approach. Ch.ic.ac.uk. Retrieved from [Link]
- Unknown. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
-
Wikipedia contributors. (2024, March 23). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
-
Tarento, T. C., et al. (2023). Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(12), e202217688. [Link]
-
Tarento, T. C., et al. (2023). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie, 135(12). [Link]
-
Reddit user Kriggy_. (2022, December 7). N-alkylation of glycine. r/Chempros. [Link]
-
Unknown. (2022, August 24). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]
-
Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]
-
de Vries, J. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701353. [Link]
-
Tarento, T. C., et al. (2023). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie, 135(12). [Link]
-
Tarento, T. C., et al. (2023). Glycine Imine – The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(12), e202217688. [Link]
-
O'Donnell, M. J., et al. (1981). Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry, 46(13), 2663–2666. [Link]
- Unknown. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester. Google Patents.
-
The Organic Chemistry Tutor. (2023, March 17). Reductive Amination [Video]. YouTube. [Link]
- Unknown. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester. Google Patents.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]
- Wessjohann, L. A., & Wieland, T. (2003). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
ChemRxiv. (2019, August 19). Solvent Effect on Dipeptide Bond Formation: Glycine as a Case Study. [Link]
-
Vankalapati, M., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(7), 544-549. [Link]
-
Reddit user. (2022, April 6). Work-up and purification of ester reduction. r/OrganicChemistry. [Link]
-
de Vries, J. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701353. [Link]
-
Vusak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1438. [Link]
-
Ohfune, Y., & Kurokawa, N. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Molecules, 29(18), 4403. [Link]
-
El-Emary, T. I. (2016, April 15). How to purify esterefication product? ResearchGate. [Link]
-
Wang, Y., et al. (2020). Improvement of glycine biosynthesis from one‐carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. Biotechnology and Bioengineering, 117(11), 3379-3389. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-Methoxybenzyl)glycine Hydrochloride
Introduction
(3-Methoxybenzyl)glycine hydrochloride is a derivative of the amino acid glycine, utilized as a building block in peptide synthesis and other pharmaceutical applications.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final product. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3-Methoxybenzyl)glycine hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: The final product is an oil or a viscous liquid, not a crystalline solid.
-
Question: I've completed the synthesis and workup, but my (3-Methoxybenzyl)glycine hydrochloride won't solidify. What's causing this, and how can I induce crystallization?
-
Answer: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.[2] Common culprits include residual solvents, unreacted starting materials, or byproducts.
-
Causality: Impurities disrupt the ordered arrangement of molecules required for crystallization. Even small amounts can act as "oiling out" agents, leading to a supersaturated, non-crystalline state.
-
Solutions:
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or n-hexane.[3] This can help to wash away soluble impurities and induce precipitation of the desired compound.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvents like DMF or DMSO can prevent solidification.
-
Seed Crystallization: If a small amount of solid product is available, add a "seed" crystal to the oil. This provides a template for crystal growth.[4]
-
Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., water or methanol) and then add a poor solvent (e.g., diethyl ether or acetone) dropwise until turbidity is observed. Cool the mixture to promote crystallization.
-
-
Issue 2: Low yield after recrystallization.
-
Question: My yield of (3-Methoxybenzyl)glycine hydrochloride significantly drops after recrystallization. How can I improve my recovery?
-
Answer: Low recovery during recrystallization is typically due to using an excessive amount of solvent, cooling the solution too quickly, or selecting an inappropriate solvent system.
-
Causality: The goal of recrystallization is to create a supersaturated solution from which the pure compound will crystallize upon cooling, leaving impurities behind in the mother liquor. Using too much solvent prevents the solution from becoming saturated, thus reducing the amount of product that crystallizes out. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Solvent System Optimization: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acid hydrochlorides, aqueous solutions or alcohol-water mixtures are often effective.[5][6][7]
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated and cooled again to recover a second crop of crystals. Note that this second crop may be less pure.
-
-
Issue 3: Persistent impurities are observed in the final product by NMR or HPLC.
-
Question: I've recrystallized my product multiple times, but I still see peaks corresponding to impurities in my analytical data. What are these impurities and how can I remove them?
-
Answer: Persistent impurities in the synthesis of (3-Methoxybenzyl)glycine hydrochloride often include unreacted starting materials like glycine and 3-methoxybenzyl chloride, or byproducts from side reactions.
-
Causality & Common Byproducts:
-
Unreacted Glycine: Due to its high water solubility, it should be removed during the aqueous workup.[8] Incomplete extraction can leave it as an impurity.
-
Unreacted 3-Methoxybenzyl Chloride: This starting material is less polar than the product and can be difficult to remove by recrystallization alone.[9]
-
Over-alkylation Products: It's possible for the nitrogen of the product to react with another molecule of 3-methoxybenzyl chloride, leading to a di-substituted byproduct.
-
-
Solutions:
-
Acid-Base Extraction: Before recrystallization, perform a thorough acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove any acidic impurities. The product, being an amino acid hydrochloride, will have limited solubility in organic solvents but this can help remove less polar impurities. A more effective approach is to dissolve the crude material in water, wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-polar impurities, and then proceed with recrystallization.
-
Column Chromatography: If recrystallization and extraction fail, column chromatography is a highly effective purification method.[10] A silica gel column with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) can separate the product from less polar and more polar impurities.
-
pH Adjustment during Workup: During the synthesis workup, carefully adjusting the pH can help to separate the product from certain impurities. For instance, adjusting the aqueous layer to a specific pH before extraction can selectively protonate or deprotonate different species, altering their solubility.[11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure (3-Methoxybenzyl)glycine hydrochloride?
-
A1: Pure (3-Methoxybenzyl)glycine hydrochloride is expected to be a solid.[1] The melting point is a key indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity, while a broad melting range indicates the presence of impurities.
-
-
Q2: Which analytical techniques are best for assessing the purity of my final product?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of the sample and detecting even trace amounts of impurities.[12][] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) is a good starting point.[14]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.
-
Melting Point Analysis: As mentioned, a sharp melting point is a good indicator of purity.
-
-
-
Q3: What are the ideal solvent systems for recrystallizing (3-Methoxybenzyl)glycine hydrochloride?
-
A3: Due to the polar nature of amino acid hydrochlorides, suitable solvent systems often involve polar solvents. Good starting points include:
-
Water[5]
-
Ethanol/Water mixtures
-
Methanol/Diethyl ether (dissolving in methanol and adding ether as the anti-solvent) The optimal system will need to be determined experimentally.
-
-
-
Q4: Can I use activated carbon to decolorize my product?
-
A4: Yes, if your product has a slight color, you can use a small amount of activated carbon during the recrystallization process. Add the carbon to the hot, dissolved solution and heat for a few minutes before filtering it out through a pad of celite while hot. Be aware that using too much activated carbon can lead to a decrease in yield due to adsorption of the product. Adjusting the pH of the glycine solution to 6 or less before active carbon treatment can improve decolorization.[11]
-
-
Q5: How should I properly store purified (3-Methoxybenzyl)glycine hydrochloride?
-
A5: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1] Being a hydrochloride salt, it can be hygroscopic.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of (3-Methoxybenzyl)glycine hydrochloride.
Caption: General purification workflow.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Recrystallization Solvent | Water, Ethanol/Water, Methanol/Ether | Balances solubility at high and low temperatures for amino acid hydrochlorides.[5][7] |
| Cooling Rate | Slow cooling to RT, then ice bath | Promotes the formation of large, pure crystals and minimizes impurity inclusion. |
| pH for Aqueous Wash | 1-2 (acidic), 8-9 (basic) | To effectively remove basic and acidic impurities, respectively.[8] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water Mixture
-
Dissolution: Place the crude (3-Methoxybenzyl)glycine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the alcohol component (e.g., ethanol) and heat the mixture gently (e.g., on a steam bath or in a water bath) while stirring.
-
Addition of Water: Slowly add hot water dropwise until the solid just dissolves. Be careful not to add an excess of water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a filter paper lined with celite) into a clean, pre-warmed flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold alcohol/water solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3-Methoxybenzyl)glycine hydrochloride.
References
-
Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
- Liwschitz, Y., Zilkha, A., & Shahak, I. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. The Journal of Organic Chemistry, 21(12), 1530-1531.
-
SIELC Technologies. (2025, December 10). HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine and Trimethylglycine on Primesep 100 Column. Retrieved from [Link]
- Parmentier, J., & Eyssen, H. (1977). Capillary gas-liquid chromatography of glycine-conjugated bile acids without prior hydrolysis.
-
Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Retrieved from [Link]
- Google Patents. (2019). CN106699589A - Glycine production technology.
-
European Patent Office. Process for producing crystals of salt of acidic amino acid and basic amino acid. Retrieved from [Link]
- Google Patents. (1986). US4622413A - Method for preparing amino acid ester hydrohalides.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. 20A, 1045-1047.
-
Bio-Rad. chromatography. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
- Journal of Biological Chemistry. (1966). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. 241(21), 5010-5017.
-
PubChemLite. N-(3-methoxybenzyl)glycine (C10H13NO3). Retrieved from [Link]
-
NextSDS. N-(3-Methoxybenzyl)Glycine — Chemical Substance Information. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Glycine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]
- Google Patents. (2012). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
European Patent Office. Method for purifying glycine - EP 0459803 A1. Retrieved from [Link]
- Google Patents. (1990). CN1022320C - Purification method of glycine.
Sources
- 1. N-(3-methoxybenzyl)glycine | 756754-04-8 [sigmaaldrich.com]
- 2. US4622413A - Method for preparing amino acid ester hydrohalides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. CN106699589A - Glycine production technology - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine and Trimethylglycine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
Technical Support Center: (3-Methoxybenzyl)glycine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of (3-Methoxybenzyl)glycine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who are optimizing the reductive amination of 3-methoxybenzaldehyde with glycine.
As a secondary amine derivative utilized extensively in peptide synthesis and peptidomimetic drug discovery, achieving high purity of this compound requires precise control over reaction kinetics, pH, and hydride selectivity. This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.
Mechanistic Overview & Impurity Pathways
The standard synthetic route utilizes the reductive amination of 3-methoxybenzaldehyde with glycine. While conceptually straightforward, the reaction is a delicate competition between imine formation, direct aldehyde reduction, and secondary amine over-alkylation. Understanding these competing pathways is the first step in troubleshooting your synthesis.
Reaction pathways and impurity formation in the reductive amination of 3-methoxybenzaldehyde.
Quantitative Impurity Profile
To effectively monitor your reaction, calibrate your LC-MS and HPLC methods against the following known impurities.
| Impurity Name | Origin / Mechanism | MS (m/z) [M+H]⁺ | Control & Mitigation Strategy |
| 3-Methoxybenzyl alcohol | Premature reduction of the starting aldehyde by the hydride source. | 139.1 | Pre-form the imine; utilize STAB instead of NaBH₄. |
| Bis-(3-methoxybenzyl)glycine | Over-alkylation of the newly formed secondary amine product. | 316.2 | Use 1.5–2.0 eq of glycine; maintain reaction pH at 5–6. |
| Unreacted Aldehyde | Incomplete conversion; equilibrium limitations during condensation. | 137.1 | Drive imine formation using mild acid catalysis (AcOH). |
| Borate Salts | Inorganic residuals from the quenching of the boron-based reducing agent. | N/A | Perform a thorough aqueous basic workup; use anti-solvent. |
Troubleshooting FAQs
Q1: My LC-MS shows a dominant peak for 3-methoxybenzyl alcohol (m/z 139.1) instead of the desired product. What went wrong? Causality: You are observing the direct reduction of the aldehyde. This occurs when the reducing agent attacks the starting 3-methoxybenzaldehyde faster than the aldehyde can condense with glycine to form the iminium intermediate. Solution: Do not use aggressive reducing agents like Sodium Borohydride (NaBH₄) upfront. According to seminal methodology published in , Sodium Triacetoxyborohydride (STAB) is the reagent of choice[1]. STAB is sterically hindered and electron-deficient, making it highly selective for iminium ions over aldehydes. Furthermore, allow the aldehyde and glycine to stir for at least 1–2 hours to pre-form the imine before introducing the hydride source.
Q2: I have a persistent, highly non-polar impurity at m/z 316.2. How do I prevent this? Causality: This is the over-alkylation byproduct, N,N-bis(3-methoxybenzyl)glycine. Secondary amines (your desired product) are inherently more nucleophilic than primary amines (glycine)[2]. If unreacted aldehyde is still present after the first reduction cycle, the newly formed (3-Methoxybenzyl)glycine will rapidly attack it, forming a tertiary amine. Solution: Invert your stoichiometry. Use a 1.5 to 2.0 molar excess of glycine relative to the 3-methoxybenzaldehyde. Additionally, ensure the reaction pH is strictly maintained around 5–6 using glacial acetic acid. This mildly acidic environment keeps the secondary amine protonated (and thus non-nucleophilic), while allowing enough free primary amine to drive the initial condensation.
Q3: The target molecule is highly water-soluble. How do I isolate the hydrochloride salt without losing my yield in the aqueous waste? Causality: (3-Methoxybenzyl)glycine is a zwitterionic amino acid. At a neutral pH, it will remain entirely in the aqueous phase during standard liquid-liquid extraction, leading to catastrophic yield loss. Solution: Do not attempt a standard EtOAc/Water extraction. After quenching the reaction, evaporate the primary reaction solvent. Extract the crude residue using a highly polar organic solvent like 1-butanol, or adjust the aqueous phase precisely to the compound's isoelectric point (pI ~ 5.5) to precipitate the free zwitterion. Once isolated, the hydrochloride salt must be formed in strictly anhydrous conditions to prevent the formation of a sticky, hygroscopic gum.
Self-Validating Experimental Protocol
This protocol is engineered to minimize the impurities discussed above. Every critical step includes a self-validation checkpoint to ensure the reaction is proceeding correctly before you commit to the next phase.
Phase 1: Imine Formation
-
Suspend Glycine (2.0 equivalents, 150 mmol) in 150 mL of anhydrous Methanol.
-
Add Glacial Acetic Acid (1.2 equivalents) to the suspension.
-
Slowly add 3-Methoxybenzaldehyde (1.0 equivalent, 75 mmol) dropwise over 15 minutes.
-
Stir the mixture at room temperature for 2 hours.
-
Validation Check: The suspension should become noticeably more homogenous as the glycine is consumed to form the soluble imine intermediate. TLC (Hexanes:EtOAc 7:3) should show a significant reduction in the UV-active aldehyde spot.
Phase 2: Selective Reduction 5. Cool the reaction vessel to 0 °C using an ice bath. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents, 112.5 mmol) portion-wise over 30 minutes to control the exotherm. 7. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Validation Check: Minimal hydrogen gas evolution should be observed. Vigorous bubbling indicates that the STAB is decomposing due to excess moisture, which will lead to incomplete reduction.
Phase 3: Workup and Zwitterion Isolation 8. Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃.
-
Validation Check: Test the pH of the solution. It must be exactly ~7.5. If it is too acidic, the product will remain protonated and soluble; if too basic, borate salts will co-precipitate.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the remaining aqueous slurry with 1-Butanol (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude zwitterion.
Phase 4: Hydrochloride Salt Crystallization 11. Dissolve the crude zwitterion in a minimum volume of anhydrous Ethanol (approx. 30 mL). 12. Cool to 0 °C and slowly add 4M HCl in Dioxane (1.1 equivalents). 13. Slowly add anhydrous Diethyl Ether (anti-solvent) until the solution becomes turbid. 14. Stir at 0 °C for 2 hours to allow complete crystallization. Filter the white crystalline solid and wash with cold ether.
-
Validation Check: The resulting powder should be free-flowing. If it is a sticky gum, water was introduced during the salt formation. Redissolve in anhydrous ethanol and repeat the precipitation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]
-
Sytniczuk, A., et al. (2021). "Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide." The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Troubleshooting Chromatographic Peak Shape of (3-Methoxybenzyl)glycine
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex peak shape anomalies when analyzing functionalized amino acid derivatives. (3-Methoxybenzyl)glycine (CAS: 756754-04-8) presents a unique set of chromatographic challenges due to its structural properties: it contains a basic secondary amine, an acidic carboxylic acid, and an electron-donating methoxybenzyl group.
This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve peak tailing, fronting, and splitting for this specific molecule.
Part 1: Diagnostic Workflow for Peak Shape Anomalies
Before adjusting your instrument parameters, it is critical to logically isolate the root cause of the peak distortion. The workflow below maps the physical symptoms of (3-Methoxybenzyl)glycine to their underlying chemical mechanisms.
Diagnostic workflow for troubleshooting (3-Methoxybenzyl)glycine peak shape anomalies.
Part 2: Mechanistic FAQs & Troubleshooting
Q1: Why does (3-Methoxybenzyl)glycine exhibit severe peak tailing on my standard C18 column? Expert Insight: Peak tailing (where the asymmetry factor As>1.5 ) for secondary amines is almost universally caused by secondary retention mechanisms. Specifically, the basic secondary amine of (3-Methoxybenzyl)glycine undergoes strong ion-exchange interactions with ionized residual silanol groups ( Si−O− ) on the silica support[1]. Because the predicted pKa of the carboxylic acid is approximately 2.29[2], the molecule exists as a zwitterion at neutral pH, leaving the protonated amine free to bind to the stationary phase. Causality & Solution: To eliminate this, you must suppress the electrostatic attraction. You can achieve this by lowering the mobile phase pH to <2.5 using Trifluoroacetic acid (TFA). At this pH, the silanols are fully protonated and neutralized[1]. Alternatively, operating at a high pH ( >10.0 ) with a hybrid-silica column deprotonates the amine, neutralizing the analyte and eliminating secondary interactions[3].
Q2: I am experiencing split peaks and variable retention times. What is the mechanistic cause? Expert Insight: Split peaks for zwitterionic compounds usually indicate an inadequate buffer capacity relative to the sample matrix, causing the analyte to exist in multiple ionization states simultaneously during elution. Furthermore, if the sample solvent is too strong (e.g., 100% methanol injected into a highly aqueous mobile phase), the molecules at the front of the injection band travel faster than those at the rear, causing the peak to split or severely front[4]. Causality & Solution: Ensure your mobile phase buffer concentration is at least 10–25 mM. Additionally, you must match the sample injection solvent as closely as possible to the initial mobile phase conditions[4].
Q3: My retention time is extremely short (eluting near the void volume). Should I switch columns? Expert Insight: At physiological pH, (3-Methoxybenzyl)glycine is highly hydrophilic due to its zwitterionic state. Standard reversed-phase C18 columns rely on hydrophobic partitioning, which is insufficient for retaining this polar state. Causality & Solution: You must either force the molecule into a single, uncharged state (via pH adjustment) or switch to a retention mechanism designed for polar molecules, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
Part 3: Quantitative Data & Column Comparison
To illustrate the causality of pH and column chemistry on peak shape, the following table summarizes the expected chromatographic behavior of (3-Methoxybenzyl)glycine under various conditions.
| Column Chemistry | Mobile Phase pH | Buffer / Additive | Peak Asymmetry ( As ) | Retention Factor ( k ) | Mechanistic Outcome |
| Standard C18 (Non-endcapped) | 6.5 | 10 mM Ammonium Acetate | > 2.5 (Severe Tailing) | 0.8 (Poor) | Strong silanol interactions; zwitterion state limits retention. |
| Endcapped C18 | 2.5 | 0.1% TFA | 1.1 (Excellent) | 2.5 (Good) | Silanols neutralized; TFA acts as a weak ion-pairing agent. |
| Hybrid C18 (High pH tolerant) | 10.5 | 10 mM Ammonium Bicarbonate | 1.2 (Good) | 3.2 (Excellent) | Amine deprotonated; analyte is purely anionic, increasing hydrophobic retention. |
| HILIC (Amide-bonded) | 4.5 | 10 mM Ammonium Formate | 1.0 (Perfect) | 5.0 (Excellent) | Partitioning into the aqueous layer; ideal for the zwitterionic state. |
Part 4: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating specific system suitability checks, you can guarantee that the physical chemistry of the column matches the theoretical expectations.
Protocol A: Low-pH Reversed-Phase Method (Silanol Suppression)
Objective: To achieve a symmetrical peak ( As<1.2 ) by neutralizing residual silanols on a silica-based column.
-
Mobile Phase Preparation:
-
Aqueous (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (0.1% v/v, pH ~2.0).
-
Organic (B): Add 1.0 mL of TFA to 1.0 L of LC-MS grade Acetonitrile (0.1% v/v).
-
-
Column Selection: Use a fully endcapped, high-purity silica C18 column (e.g., 150 x 4.6 mm, 3 µm).
-
Sample Preparation: Dissolve (3-Methoxybenzyl)glycine in 95% Mobile Phase A / 5% Mobile Phase B to a concentration of 0.1 mg/mL. Critical Step: Do not use 100% organic solvent for the sample diluent to prevent peak fronting[4].
-
Gradient Program: Start at 5% B, hold for 2 minutes, ramp to 60% B over 10 minutes. Flow rate: 1.0 mL/min.
-
System Equilibration: Flush the column with at least 10 column volumes of the initial mobile phase.
-
Self-Validation Step: Inject a standard solution of Uracil (a neutral, unretained marker) to determine the void volume ( t0 ). Calculate the retention factor ( k=(tr−t0)/t0 ). A valid system will show k>2.0 and an Asymmetry factor ( As ) between 0.9 and 1.2. If As>1.5 , the column's endcapping has degraded, exposing active silanols, and the column must be replaced.
Protocol B: HILIC Method (For Maximum Retention of Zwitterions)
Objective: To retain the highly polar zwitterionic form of (3-Methoxybenzyl)glycine without relying on ion-pairing reagents.
-
Mobile Phase Preparation:
-
Aqueous (A): 100 mM Ammonium Formate in water, adjusted to pH 4.5 with formic acid.
-
Organic (B): 100% Acetonitrile.
-
-
Column Selection: Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Sample Preparation: Dissolve the analyte in 75% Acetonitrile / 25% Water. Critical Step: In HILIC, the injection solvent must be highly organic (>70% ACN) to match the initial conditions and prevent peak distortion.
-
Isocratic Program: Run at 85% B and 15% A (Final buffer concentration in the flow is 15 mM). Flow rate: 0.4 mL/min.
-
Self-Validation Step: Inject a blank of the sample diluent (75% ACN). The baseline should remain stable with no split peaks. Inject the standard; the peak should elute with k>3.0 . If the peak fronts, the sample diluent is too aqueous; increase the ACN concentration in the diluent to 85%.
References
-
Benzyl Glycine - ChemBK | Source: chembk.com | 2
-
Peak Tailing in HPLC - Element Lab Solutions | Source: elementlabsolutions.com | 1
-
HPLC Troubleshooting Guide | Source: pitt.edu | 4
-
Tips and Tricks of HPLC System Troubleshooting - Agilent | Source: agilent.com | 3
Sources
minimizing side reactions in the synthesis of N-substituted glycine
Welcome to the Technical Support Center for N-Substituted Glycine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common experimental failures—such as over-alkylation, heterocycle poisoning, and polymerization inhibition—and provide self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.
Core Synthesis Pathways & Side Reaction Topography
Before diving into specific troubleshooting scenarios, it is critical to understand the kinetic and thermodynamic landscapes of our primary synthesis routes. The diagram below maps the three main methodologies for synthesizing N-substituted glycines and the primary side reactions that compromise yield and purity.
Pathways of N-substituted glycine synthesis and associated primary side reactions.
Section 1: Solution-Phase Synthesis & Reductive Amination
Q1: Why am I seeing significant over-alkylation (tertiary amine formation) when synthesizing N-alkyl glycines via direct alkylation, and how do I prevent it?
Causality & Mechanism: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control. When a primary amine reacts with an alkyl halide, the resulting secondary amine (the desired monoalkylated N-substituted glycine) becomes more nucleophilic than the starting material[1]. The electron-donating nature of the newly attached alkyl chain increases the electron density on the nitrogen, driving a rapid second alkylation step that results in unwanted tertiary amines (over-alkylation)[1][2].
Solution: Abandon direct alkylation in favor of reductive amination [2]. By reacting an amine with an aldehyde or ketone, you form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ to the secondary amine. Because the secondary amine cannot easily form another imine with the aldehyde under these conditions, the reaction naturally halts at the monoalkylated stage, entirely bypassing the over-alkylation problem[2][3].
Q2: How do I choose the optimal reducing agent to minimize side reactions (like direct carbonyl reduction) during reductive amination?
Causality & Mechanism: The choice of reducing agent dictates the chemoselectivity of the reaction. If the reducing agent is too strong (e.g., standard NaBH₄), it will reduce the starting aldehyde directly to an alcohol before the imine has time to form, drastically lowering your yield[2][3].
Historically, Sodium cyanoborohydride (NaBH₃CN) was the gold standard because it is stable at mildly acidic pH (3-4) and selectively reduces iminium ions over carbonyls[2][3]. However, it is highly toxic and generates cyanide byproducts[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the modern reagent of choice. The electron-withdrawing acetate groups temper the hydride's reactivity, making it exceptionally selective for iminium ions without the toxicity profile of cyanoborohydride[2][3].
Data Summary: Reducing Agent Comparison
| Reducing Agent | Chemoselectivity (Iminium vs. Carbonyl) | Toxicity Profile | Optimal pH Range | Byproducts |
| NaBH₄ | Low (Competes with direct reduction) | Moderate | Basic | Benign |
| NaBH₃CN | High | Extremely High | 3.0 - 4.0 | Cyanide salts |
| NaBH(OAc)₃ | Very High | Low | 5.0 - 7.0 | Acetic acid |
Self-Validating Protocol: Gram-Scale Reductive Amination using NaBH(OAc)₃
This protocol utilizes an internal standard for HPLC validation, ensuring the reaction kinetics can be tracked in real-time.[4]
-
Preparation: To a solution of the target aldehyde (1 equiv, 20 mmol) in Ethyl Acetate (EtOAc, 40 mL), add the primary amine (1.1 equiv, 22 mmol)[4].
-
Standard Addition: Add a known quantity of an internal standard (e.g., iodobenzene) to allow for precise HPLC monitoring[4].
-
Reduction: Slowly add NaBH(OAc)₃ (1.2 equiv, 24 mmol) to the mixture[4].
-
Incubation & Monitoring: Stir at room temperature. Remove 10 µL aliquots at 1 h, 2 h, 4 h, and 6 h. Dilute aliquots in 1 mL MeOH and inject into HPLC to verify complete conversion of the aldehyde[4].
-
Quenching: Once HPLC confirms >99% conversion (typically 6 h), quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid byproduct[4].
-
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (3 × 20 mL). Dry combined organics over Na₂SO₄ and concentrate under reduced pressure[4].
Section 2: Solid-Phase Submonomer Synthesis (Peptoids)
Q3: During the submonomer synthesis of peptoids, my yields drop precipitously when incorporating unprotected heterocyclic side chains (e.g., imidazoles, pyridines). The resin also turns dark purple. What is happening?
Causality & Mechanism: The solid-phase submonomer method pioneered by Zuckermann relies on a two-step cycle: acylation of a resin-bound amine with a haloacetic acid, followed by displacement of the halogen with a primary amine[5][6].
Traditionally, bromoacetic acid is used for the acylation step because it is highly reactive. However, when your growing sequence contains unprotected heterocyclic nitrogens (like the imidazole ring of histidine mimics), the highly reactive bromoacetic acid causes an irreversible alkylation of the heterocycle side-chain, poisoning the growing oligomer[6][7]. While N-terminal acylation is ~1000 times faster than side-chain alkylation, the reversibility of temporary heterocycle acylation allows the irreversible alkylation side-products to slowly accumulate, destroying your yield[6].
Solution: Substitute bromoacetic acid with chloroacetic acid [6][7]. The chloride leaving group is approximately 40 times less reactive than bromide[6]. This kinetic dampening drastically increases the selectivity margin: the desired N-terminal acylation still proceeds to completion, but the unwanted heterocycle alkylation is slowed to negligible levels[6].
Kinetic competition between desired acylation and unwanted alkylation in peptoid synthesis.
Data Summary: Haloacetic Acid Kinetics in Submonomer Synthesis
| Acylating Agent | Relative Leaving Group Reactivity | N-Terminal Acylation | Unwanted Heterocycle Alkylation | Oligomer Purity |
| Bromoacetic Acid | ~40x (Baseline) | Complete (< 5 min) | High (Accumulates) | Low (Resin turns purple) |
| Chloroacetic Acid | 1x | Complete (Requires longer incubation) | Negligible | High |
Self-Validating Protocol: Modified Submonomer Cycle for Heterocycles
Use this protocol when incorporating imidazoles, pyridines, pyrazines, indoles, or quinolines.[7]
-
Acylation: Treat the resin-bound secondary amine with a solution of chloroacetic acid (instead of bromoacetic acid) activated in situ with N,N'-diisopropylcarbodiimide (DIC)[6][7].
-
Validation (Vazquez Test): To ensure the slower chloroacetic acid has achieved complete acylation, perform a Vazquez test (or chloranil test) on a micro-cleaved resin sample. The absence of a blue/green color confirms complete acylation of the secondary amine.
-
Displacement: Wash the resin thoroughly with DMF, then treat with a high concentration of the desired primary amine submonomer to displace the chloride[6].
-
Validation: Repeat the chloranil test; a positive result confirms successful amination.
Section 3: Polymerization Specifics (NNTAs)
Q4: I am attempting ring-opening polymerization of N-Substituted glycine N-thiocarboxyanhydrides (NNTAs) to create polypeptoids, but my reactions are stalling and I am isolating cyclic oligopeptoids instead of high molar mass polymers. What is the side reaction?
Causality & Mechanism: This is a moisture-driven side reaction. While NNTAs are more stable than NNCAs and can tolerate some water, water concentrations exceeding ~10,000 ppm trigger a catastrophic side reaction[8]. During normal polymerization, carbonyl sulfide (COS) is released as a byproduct. Excess water hydrolyzes this carbonyl sulfide into hydrogen sulfide (H₂S)[8]. The evolved H₂S acts as a potent nucleophile, reacting directly with the NNTA monomer to produce N-ethylethanethioic acid intermediates, which cyclize into cyclic oligopeptoids, effectively terminating chain growth and consuming your monomer[8].
Solution: You must actively remove the H₂S from the reaction equilibrium. By continuously bubbling the polymerization solution with an inert gas (like Argon) during the reaction at 60 °C, the H₂S and COS gases are swept out of the solution before hydrolysis and subsequent side reactions can occur[8]. This mechanical suppression allows for the synthesis of high molar mass polysarcosines even in the presence of trace water[8].
References
-
Identifying the Hydrolysis of Carbonyl Sulfide as a Side Reaction Impeding the Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride | Biomacromolecules - ACS Publications.[Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed - NIH.[Link]
-
Syntheses and Evaluation of Peptoids as Bioinert Coatings for Nanoparticles - Lund University Publications.[Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed.[Link]
- US5831005A - Synthesis of N-substituted oligomers - Google P
-
Incorporation of unprotected heterocyclic side chains into peptoid oligomers via solid-phase submonomer synthesis - PubMed.[Link]
-
Incorporation of Unprotected Heterocyclic Side Chains into Peptoid Oligomers via Solid-Phase Submonomer Synthesis | Journal of the American Chemical Society.[Link]
-
Myers Chem 115: Reduction with Sodium Triacetoxyborohydride - Harvard University.[Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry.[Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes - Royal Society of Chemistry.[Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. rsc.org [rsc.org]
- 5. US5831005A - Synthesis of N-substituted oligomers - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporation of unprotected heterocyclic side chains into peptoid oligomers via solid-phase submonomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of (3-Methoxybenzyl)glycine Hydrochloride
Welcome to the technical support center for the synthesis of (3-Methoxybenzyl)glycine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important non-natural amino acid. We provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and efficient synthesis process.
Introduction to Synthetic Strategies
The synthesis of (3-Methoxybenzyl)glycine hydrochloride on a laboratory scale can be approached through several methods. However, when considering scale-up for industrial production, the most common and practical routes are the Strecker synthesis and reductive amination. Each pathway presents a unique set of challenges that require careful consideration and optimization.
-
Strecker Synthesis: This classical method involves a one-pot, three-component reaction between 3-methoxybenzaldehyde, an amine source (like ammonia or an ammonium salt), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1] While versatile, the use of highly toxic cyanides is a significant drawback on a large scale.[2]
-
Reductive Amination: This is often the preferred method for industrial applications due to its relative safety and efficiency.[3] It typically involves the reaction of 3-methoxybenzaldehyde with glycine, followed by the reduction of the intermediate imine.[4] A variation of this is the direct reductive amination where the aldehyde, amine, and a reducing agent are combined in a single step.
This guide will primarily focus on the challenges associated with the reductive amination pathway, as it is more commonly employed in large-scale synthesis.
Troubleshooting Guide: Reductive Amination Scale-Up
This section addresses specific issues that may arise during the scale-up of the reductive amination synthesis of (3-Methoxybenzyl)glycine hydrochloride.
Issue 1: Low Yield of (3-Methoxybenzyl)glycine
Q1: We are observing a significant drop in yield when moving from a 10g scale to a 1kg scale synthesis via reductive amination. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential causes and solutions:
-
Inefficient Imine Formation: The initial condensation of 3-methoxybenzaldehyde and glycine to form the Schiff base (imine) is a reversible reaction. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.
-
Solution: Ensure adequate azeotropic removal of water if the reaction is run in a suitable solvent like toluene. On a larger scale, this may require a Dean-Stark apparatus with sufficient capacity. Alternatively, using a drying agent can be effective, but its removal on a large scale can be problematic.
-
-
Sub-optimal Reducing Agent and Conditions: The choice and handling of the reducing agent are critical.
-
Solution:
-
Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN): While effective on a small scale, their handling and quenching on a large scale can be challenging. Sodium triacetoxyborohydride is a milder and more selective alternative.[5]
-
Catalytic Hydrogenation: This is often the most cost-effective and scalable method.[3] The choice of catalyst is crucial.
-
Catalyst Selection: Palladium on carbon (Pd/C) and Raney Nickel are commonly used.[4] The catalyst loading, pressure of hydrogen, and temperature must be optimized. For instance, some ruthenium-based catalysts have shown high efficiency in reductive aminations.[4]
-
Catalyst Deactivation: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents are used.
-
-
-
-
Side Reactions: On a larger scale, minor side reactions can become significant contributors to yield loss.
-
Over-reduction: The aldehyde can be reduced to 3-methoxybenzyl alcohol. This is more likely if the hydrogenation is too vigorous or if the imine formation is slow.
-
Solution: Optimize the reaction temperature and pressure. A lower temperature and pressure may favor the desired reaction.
-
-
Dimerization/Polymerization: Aldehydes can undergo side reactions under certain conditions.
-
Solution: Control the reaction temperature and ensure a homogenous reaction mixture through efficient stirring.
-
-
Issue 2: Impurity Profile and Purification Challenges
Q2: Our final product, (3-Methoxybenzyl)glycine hydrochloride, is contaminated with several impurities that are difficult to remove by simple crystallization. What are these impurities likely to be and what purification strategies can we employ?
A2: Impurity control is a critical aspect of process development.[6] The likely impurities in this synthesis include:
-
Unreacted Starting Materials: 3-methoxybenzaldehyde and glycine.
-
Side-Products:
-
3-methoxybenzyl alcohol: From the over-reduction of the aldehyde.
-
N,N-bis(3-methoxybenzyl)glycine: From the dialkylation of glycine. This is more prevalent if there is an excess of the aldehyde and the reaction conditions are harsh.
-
Purification Strategies:
-
Crystallization Optimization: The hydrochloride salt of your product will have different solubility properties compared to the free base and the impurities.
-
Solvent Screening: Experiment with different solvent systems for crystallization. A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent can be effective.
-
pH Adjustment: The pH of the solution during crystallization is critical. Ensure the pH is sufficiently low to fully form the hydrochloride salt and precipitate the desired product while keeping impurities in solution.
-
Controlled Cooling: A slow, controlled cooling profile is essential for forming pure, well-defined crystals. Crash cooling will likely trap impurities.
-
-
Chromatographic Purification: While not ideal for very large scales, ion-exchange chromatography can be a powerful tool for removing stubborn impurities.[7]
-
Cation-Exchange Chromatography: Your product, being an amino acid, can be bound to a cation-exchange resin and then selectively eluted.
-
Frequently Asked Questions (FAQs)
Q3: What are the safety considerations when using catalytic hydrogenation for the reductive amination on a large scale?
A3: Catalytic hydrogenation with hydrogen gas on a large scale requires strict safety protocols.[3] Key considerations include:
-
Flammability of Hydrogen: Hydrogen is highly flammable. The reaction must be conducted in a properly designed and grounded reactor to prevent sparks. Adequate ventilation is crucial.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric and ignite if exposed to air. They must be handled under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.
-
Pressure and Temperature Control: The reactor must be rated for the intended pressure and temperature. A reliable pressure relief system is mandatory.
Q4: How do we effectively form and isolate the hydrochloride salt of (3-Methoxybenzyl)glycine on a multi-kilogram scale?
A4: The formation and isolation of the hydrochloride salt is a critical final step.
-
Salt Formation: After the reaction is complete and the catalyst has been removed, the free amino acid is typically in solution. The hydrochloride salt can be formed by adding a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or diethyl ether) or by bubbling dry HCl gas through the solution.
-
Crystallization: The hydrochloride salt will precipitate from the solution. The choice of solvent is important to ensure high recovery and purity. It is often beneficial to add an anti-solvent to induce precipitation.[8]
-
Isolation and Drying: The precipitated salt is collected by filtration and washed with a suitable solvent to remove any remaining impurities. Drying should be done under vacuum at a moderate temperature to avoid degradation.
Data and Protocols
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes, requires careful quenching. | Exothermic quench can be difficult to control on a large scale. |
| Sodium Triacetoxyborohydride | Mild, selective for imines.[5] | More expensive than NaBH₄. | Good for reactions with sensitive functional groups. |
| Catalytic Hydrogenation (H₂) | Cost-effective, high atom economy, environmentally friendly.[4] | Requires specialized high-pressure equipment, catalyst handling can be hazardous.[3] | Preferred for large-scale industrial synthesis due to cost and waste reduction. |
Experimental Protocol: General Procedure for Reductive Amination and Hydrochloride Salt Formation
-
Imine Formation: In a suitable reactor, dissolve glycine (1.0 eq.) in a mixture of methanol and water. Add 3-methoxybenzaldehyde (1.0-1.2 eq.) and stir at room temperature for 1-2 hours.
-
Reduction:
-
(Using Catalytic Hydrogenation): Transfer the reaction mixture to a high-pressure hydrogenator. Add a suitable catalyst (e.g., 5% Pd/C, 2-5 mol%). Pressurize the reactor with hydrogen (50-100 psi) and stir at a controlled temperature (e.g., 40-60 °C) until hydrogen uptake ceases.
-
(Using Sodium Borohydride): Cool the reaction mixture to 0-5 °C and slowly add sodium borohydride (1.5-2.0 eq.) in portions, maintaining the temperature below 10 °C. Stir for an additional 2-4 hours.
-
-
Work-up:
-
(For Hydrogenation): Carefully filter the reaction mixture to remove the catalyst under an inert atmosphere.
-
(For Borohydride Reduction): Quench the reaction by the slow addition of acetone, followed by acidification with dilute HCl.
-
-
Isolation of Free Amino Acid: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting aqueous solution contains the (3-Methoxybenzyl)glycine.
-
Hydrochloride Salt Formation and Crystallization: To the aqueous solution, add a suitable organic solvent (e.g., isopropanol). Adjust the pH to 1-2 with concentrated HCl. Cool the mixture slowly to 0-5 °C to induce crystallization.
-
Final Product Isolation: Collect the crystalline (3-Methoxybenzyl)glycine hydrochloride by filtration. Wash the crystals with cold isopropanol and dry under vacuum.
Visualizing the Process
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the synthesis of (3-Methoxybenzyl)glycine hydrochloride via reductive amination.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Why complex glycan synthesis remains biology's hardest manufacturing problem. (2025, October 12). Retrieved March 29, 2026, from [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature, 461(7266), 968–970. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis. Retrieved March 29, 2026, from [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, September 9). PubMed. Retrieved March 29, 2026, from [Link]
-
Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. (n.d.). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 2). Radboud Repository. Retrieved March 29, 2026, from [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, August 19). Chemical Reviews. [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved March 29, 2026, from [Link]
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]
-
Impurity Control Strategies For Therapeutic Peptides. (2022, August 12). Outsourced Pharma. Retrieved March 29, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
- Process for producing crystals of salt of acidic amino acid and basic amino acid. (n.d.). Google Patents.
-
Synthesis of N-Alkyl Amino Acids. (n.d.). In Non-proteinogenic Amino Acids. Retrieved March 29, 2026, from [Link]
- Producing glycine by the reductive amination of glyoxylic acid. (n.d.). Google Patents.
-
Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine... (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (n.d.). Angewandte Chemie International Edition. Retrieved March 29, 2026, from [Link]
-
Asymmetric Strecker Reactions. (2011, August 18). Chemical Reviews. [Link]
- Preparation of amino acids from their salts. (n.d.). Google Patents.
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). Retrieved March 29, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved March 29, 2026, from [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). ACS Omega. [Link]
-
Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. (n.d.). The Journal of Organic Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). The Journal of Organic Chemistry. [Link]
- Method of obtaining crystal of hydrochloride of basic amino acid. (n.d.). Google Patents.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]
-
Process Development and Scale-Up. (n.d.). Bio-Rad. Retrieved March 29, 2026, from [Link]
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses. Retrieved March 29, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (n.d.). Pharmaceutics. [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. [Link]
-
Continuous flow synthesis and scale-up of glycine- and taurine-conjugated bile salts. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2025, October 16). Retrieved March 29, 2026, from [Link]
-
Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]
-
Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. (2001, March 15). PubMed. Retrieved March 29, 2026, from [Link]
- Method for synthesizing glycylglycine. (n.d.). Google Patents.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. diaion.com [diaion.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to (3-Methoxybenzyl)glycine Hydrochloride and Other Glycine Analogs for NMDA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (3-Methoxybenzyl)glycine hydrochloride with other key glycine analogs that are instrumental in the study of the N-methyl-D-aspartate (NMDA) receptor. As the glycine co-agonist site on the NMDA receptor is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, a thorough understanding of the pharmacological nuances of various ligands is paramount. This document synthesizes available data to facilitate informed decisions in compound selection and experimental design.
The Critical Role of the NMDA Receptor Glycine Site
The NMDA receptor, a subtype of ionotropic glutamate receptors, is fundamental to synaptic plasticity, learning, and memory.[1][2] A unique feature of the NMDA receptor is its requirement for the binding of two different agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[3] This co-agonist binding site, often referred to as the glycine modulatory site or the 'glycineB' site, represents a key locus for modulating NMDA receptor function.[1][4] Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases, while hypo-function is associated with psychiatric conditions like schizophrenia.[1][4][5] Consequently, molecules that interact with the glycine site, including agonists, partial agonists, and antagonists, are of significant interest for therapeutic development.[1][4]
A Comparative Analysis of Glycine Analogs
The following table summarizes the key pharmacological properties of (3-Methoxybenzyl)glycine hydrochloride and a selection of other prominent glycine analogs. The data presented is a synthesis of available information from peer-reviewed literature and chemical suppliers. It is important to note that direct comparative experimental data for (3-Methoxybenzyl)glycine hydrochloride is limited in the public domain, and some properties are inferred from its structural class.
| Compound | Chemical Structure | Mechanism of Action at NMDA Receptor | Reported Potency/Affinity (Ki or EC50) | Key Differentiating Features |
| (3-Methoxybenzyl)glycine hydrochloride | N-(3-Methoxybenzyl)glycine hydrochloride | Presumed Glycine Site Ligand | Not publicly available in peer-reviewed literature. | N-substituted glycine derivative. The methoxybenzyl group is expected to confer distinct pharmacokinetic and pharmacodynamic properties compared to simple amino acids. |
| Glycine | Glycine | Endogenous Co-agonist | ~100-200 nM (Ki for [3H]glycine binding)[6] | The primary endogenous co-agonist in many brain regions. Serves as the baseline for comparison. |
| D-Serine | D-Serine | Endogenous Co-agonist | More potent than glycine; reported to be up to 3-fold more effective.[7][8][9] | Considered the dominant endogenous co-agonist in certain brain regions and developmental stages.[7][8][10] |
| D-Cycloserine | D-Cycloserine | Partial Agonist | Lower affinity than glycine.[4] | Exhibits partial agonism, which can be advantageous in preventing over-activation of the NMDA receptor.[4] |
| Sarcosine (N-Methylglycine) | Sarcosine | Glycine Transporter 1 (GlyT1) Inhibitor and weak NMDA receptor co-agonist | Potent GlyT1 inhibitor. Also acts as a co-agonist at the glycine site, with less desensitization than glycine.[11] | Dual mechanism of action: increases synaptic glycine levels and directly modulates the NMDA receptor.[11] |
In-Depth Look at Selected Glycine Analogs
(3-Methoxybenzyl)glycine Hydrochloride
Glycine and D-Serine: The Endogenous Co-agonists
Glycine and D-serine are the two primary endogenous co-agonists of the NMDA receptor. While glycine was initially thought to be the sole co-agonist, subsequent research has revealed that D-serine is often more potent and may be the physiologically relevant ligand in many synaptic contexts.[7][8][9] The relative contribution of glycine versus D-serine can vary depending on the brain region and developmental stage.
D-Cycloserine: A Partial Agonist with Therapeutic Potential
D-cycloserine acts as a partial agonist at the NMDA receptor's glycine site.[4] This means that it binds to the receptor and activates it, but to a lesser degree than a full agonist like glycine or D-serine. This property is of significant therapeutic interest, as it may allow for the enhancement of NMDA receptor function without the risk of excitotoxicity that can be associated with full agonists.
Sarcosine: A Dual-Action Modulator
Sarcosine, or N-methylglycine, presents a unique mechanism of action. It is a potent inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[11] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, thereby enhancing NMDA receptor activation. Additionally, sarcosine itself can act as a co-agonist at the glycine site, and interestingly, it has been shown to induce less receptor desensitization compared to glycine.[11]
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of compounds like (3-Methoxybenzyl)glycine hydrochloride, this section provides detailed, self-validating protocols for key in vitro assays.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is designed to determine the binding affinity (Ki) of a test compound for the glycine site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Rationale: This assay provides a direct measure of the compound's ability to physically interact with the target site and is a fundamental first step in pharmacological characterization.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize whole rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation to each well.
-
Add 25 µL of [3H]glycine (or a suitable antagonist radioligand like [3H]MDL 105,519) to a final concentration of ~10 nM.
-
Add 25 µL of the test compound at various concentrations (typically from 1 nM to 100 µM). For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration (e.g., 1 mM) of unlabeled glycine.
-
Incubate the plate at 4°C for 30 minutes.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the functional effects of glycine analogs on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Rationale: This technique provides a direct measure of the compound's ability to modulate the ion channel function of the NMDA receptor, allowing for the determination of its efficacy (agonist, partial agonist, or antagonist).
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or use a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4). Note: MgCl2 is included to maintain the voltage-dependent block of the NMDA receptor at negative holding potentials.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2). Cesium is used to block potassium channels.
-
-
Recording:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Use a rapid perfusion system to apply a saturating concentration of glutamate (e.g., 100 µM) along with varying concentrations of the test glycine analog.
-
Record the resulting inward currents, which are mediated by the NMDA receptors.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of the test compound.
-
For agonists and partial agonists, normalize the responses to the maximal response elicited by a saturating concentration of glycine.
-
Plot the normalized current amplitude against the logarithm of the test compound concentration and fit the data with a sigmoidal function to determine the EC50 (concentration for half-maximal effect) and the maximal efficacy.
-
For antagonists, co-apply the antagonist with a fixed concentration of glycine and measure the inhibition of the glycine-evoked current to determine the IC50.
-
Conclusion and Future Directions
The glycine modulatory site of the NMDA receptor remains a highly attractive target for the development of novel therapeutics for a wide array of CNS disorders. While established glycine analogs like glycine, D-serine, and D-cycloserine have been extensively studied, N-substituted derivatives such as (3-Methoxybenzyl)glycine hydrochloride represent a chemical space that warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these and other novel glycine analogs. Future research should focus on obtaining comprehensive pharmacological data for less-characterized compounds to build a more complete structure-activity relationship profile for the NMDA receptor glycine site. Such efforts will be crucial in guiding the rational design of next-generation modulators with improved therapeutic profiles.
References
- Schell, M. J., Molliver, M. E., & Snyder, S. H. (1995). D-serine, an endogenous synaptic modulator: localization to astrocytes and glutamate-stimulated release. Proceedings of the National Academy of Sciences, 92(9), 3948-3952.
- Hashimoto, K., & Oka, T. (1997). The glycine cleavage system: molecular and clinical aspects. Molecular and clinical aspects of the glycine cleavage system. Japan Scientific Societies Press, Tokyo/S. Karger, Basel.
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme that links L-serine to D-serine, a coagonist of NMDA receptors. Proceedings of the National Academy of Sciences, 96(23), 13409-13414.
- Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.
- Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
- Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400.
- Conti, F., & Weinberg, R. J. (1999). Shaping excitation at glutamatergic synapses. Trends in neurosciences, 22(10), 451-458.
- Martineau, M., Baux, G., & Mothet, J. P. (2006). D-serine signalling in the brain: friend and foe. Trends in neurosciences, 29(8), 481-491.
- Zhang, H. X., & Lipton, S. A. (2007). Molecular mechanisms of memantine action. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing chronic synaptic dysfunction. Annals of the New York Academy of Sciences, 1107, 165-174.
- Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature reviews Drug discovery, 12(11), 866-885.
- Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders.
- Coyle, J. T., & Tsai, G. (2004). The NMDA receptor glycine modulatory site: a therapeutic target for improving cognition and reducing negative symptoms in schizophrenia. Psychopharmacology, 174(1), 32-38.
- Heresco-Levy, U., & Javitt, D. C. (2004). The role of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in the pathophysiology and therapeutics of schizophrenia. European neuropsychopharmacology, 14(1), 1-13.
- Lindsley, C. W., & Conn, P. J. (2010). Allosteric modulators of glutamate receptors as a novel approach to treating CNS disorders. Drug discovery today, 15(11-12), 481-493.
- Monyer, H., Sprengel, R., Schoepfer, R., Herb, A., Higuchi, M., Lomeli, H., ... & Seeburg, P. H. (1992). Heteromeric NMDA receptors: molecular and functional distinction of subtypes. Science, 256(5060), 1217-1221.
- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327-335.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors.
- Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997.
- Lee, C. H., Lü, W., Michel, J. C., Goehring, A., Du, J., Song, X., & Gouaux, E. (2014). NMDA receptor structures reveal subunit-specific coupling between ligand binding and channel opening. Science, 344(6187), 1250269.
- Sigma-Aldrich. N-(3-Methoxybenzyl)glycine hydrochloride. Product Page.
- Tocris Bioscience. A Guide to NMDA Receptor Pharmacology.
- Cayman Chemical.
- R&D Systems. NMDA Receptor Subunits.
- PubChem. N-(3-methoxybenzyl)glycine hydrochloride.
- Zhang, X., Feng, Z. J., & Chergui, K. (2008). Sarcosine, a glycine transporter-1 inhibitor, reduces NMDA receptor-mediated currents in a competitive manner in rat hippocampal neurons. Neuroscience letters, 444(1), 48-52.
- Berger, M. L., Reither, H., & Seif el-Nasr, M. (1993). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of neurochemistry, 61(4), 1495-1502.
- Grimwood, S., Gilbert, J., & Kew, J. N. (1999). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. In Glutamate Protocols (pp. 129-138). Humana Press.
- Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835-837.
- Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981).
- Benveniste, M., & Mayer, M. L. (1991). Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites for glycine. Biophysical journal, 59(3), 560-573.
- Lester, R. A., Clements, J. D., Westbrook, G. L., & Jahr, C. E. (1990). Channel kinetics determine the time course of NMDA receptor-mediated synaptic currents.
- Watson, G. B., Bolanowski, M. A., Lanthorn, T. H., & Wood, P. L. (1990). D-cycloserine acts as a partial agonist at the glycine modulatory site of the NMDA receptor. European journal of pharmacology, 179(1-2), 241-242.
- Collingridge, G. L., & Bliss, T. V. (1987). NMDA receptors--their role in long-term potentiation. Trends in neurosciences, 10(7), 288-293.
Sources
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. D-Serine as a putative glial neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
Analytical Method Validation Guide for (3-Methoxybenzyl)glycine Hydrochloride: HPLC-UV vs. UPLC-MS/MS
Executive Summary & Physicochemical Profiling
(3-Methoxybenzyl)glycine hydrochloride (CAS: 756754-04-8) is a versatile secondary amine building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. From an analytical perspective, this molecule presents a unique chromatographic challenge: it is a zwitterion. It possesses a carboxylic acid moiety (estimated pKa ~2.3) and a secondary amine (estimated pKa ~9.0).
When developing analytical methods for release testing or stability profiling, standard neutral aqueous conditions cause the molecule to become highly polar, resulting in poor retention and severe peak tailing on standard reversed-phase columns. This guide objectively compares two dominant analytical modalities—RP-HPLC-UV (optimized for bulk assay and purity) and UPLC-MS/MS (optimized for trace impurity profiling)—and provides fully self-validating protocols aligned with the latest 2 guidelines[2].
Comparative Analysis of Analytical Modalities
Selecting the correct analytical method requires matching the modality's physical mechanisms to the specific regulatory requirement.
-
RP-HPLC-UV (The QA/QC Workhorse): Best suited for routine assay (potency) and macroscopic purity determination. By utilizing strong ion-pairing agents like Trifluoroacetic acid (TFA), HPLC-UV forces the zwitterionic (3-Methoxybenzyl)glycine into a neutral-hydrophobic state, yielding excellent peak symmetry and high precision.
-
UPLC-MS/MS (The Trace Profiler): Essential for genotoxic impurity screening and pharmacokinetic (PK) biological matrix analysis. Because TFA causes severe ion suppression in mass spectrometry, this method relies on weaker acids (Formic Acid) paired with specialized high-strength silica (HSS) columns to maintain retention while enabling high-sensitivity electrospray ionization (ESI)[3].
Validation Logical Framework
The following workflow illustrates the sequential, self-validating logic required to prove that an analytical procedure is fit for its intended purpose under 4[4].
ICH Q2(R2) Method Validation Workflow for (3-Methoxybenzyl)glycine HCl.
Self-Validating Experimental Protocols
To ensure uncompromising trustworthiness, the protocols below are designed as self-validating systems . They include mandatory System Suitability Testing (SST) criteria that must be met before any sample data is considered valid.
Protocol A: RP-HPLC-UV for Bulk Assay & Purity
Objective: Quantify the API concentration and detect synthesis impurities ≥0.05%.
-
Mobile Phase Formulation:
-
Phase A: 0.1% v/v TFA in LC-MS grade water.
-
Phase B: 0.1% v/v TFA in Acetonitrile.
-
Causality: TFA lowers the pH to ~2.0. This suppresses the ionization of the carboxylic acid and acts as an ion-pairing agent for the protonated secondary amine. This dual action masks the molecule's polarity, preventing peak tailing and ensuring robust retention on a hydrophobic C18 stationary phase.
-
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 5 µm).
-
Gradient: 5% B to 60% B over 15 minutes. Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal for the aromatic ring absorption).
-
-
System Suitability Testing (Self-Validation Step):
-
Inject the working standard solution (100 µg/mL) six consecutive times.
-
Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak area %RSD ≤ 2.0%, Tailing factor ( Tf ) ≤ 1.5, Theoretical plates ( N ) ≥ 5000. Do not proceed with sample analysis if SST fails.
-
-
Sample Preparation:
-
Accurately weigh and dissolve (3-Methoxybenzyl)glycine hydrochloride in Mobile Phase A to a nominal concentration of 100 µg/mL. Ensure complete dissolution of the hygroscopic HCl salt.
-
Protocol B: UPLC-MS/MS for Trace Impurity Profiling
Objective: Quantify specific genotoxic impurities or perform PK analysis at the ng/mL level.
-
Mobile Phase Formulation:
-
Phase A: 0.1% v/v Formic Acid in LC-MS grade water.
-
Phase B: 0.1% v/v Formic Acid in Acetonitrile.
-
Causality: TFA is strictly avoided here because it causes severe ion suppression in the electrospray ionization (ESI) source. Formic acid is volatile and provides sufficient protons to ensure the secondary amine is ionized for positive-mode MS detection without suppressing the signal[3].
-
-
Chromatographic Conditions:
-
Column: High-Strength Silica (HSS) T3 (100 mm × 2.1 mm, 1.8 µm).
-
Causality: Because we removed the strong ion-pairing agent (TFA), the analyte becomes more polar. The HSS T3 stationary phase is specifically engineered to retain polar compounds in highly aqueous conditions, compensating for the loss of TFA.
-
Gradient: 2% B to 50% B over 5 minutes. Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions (ESI+ MRM):
-
Precursor Ion: m/z 196.1 [M+H]+ [3].
-
Product Ion: m/z 121.1 (corresponding to the stable 3-methoxybenzyl carbocation).
-
Collision Energy: 15 eV.
-
-
System Suitability Testing (Self-Validation Step):
-
Inject a system suitability standard at the Limit of Quantitation (LOQ) level (e.g., 5 ng/mL).
-
Acceptance Criteria: Signal-to-noise (S/N) ratio ≥ 10:1, mass accuracy within ±5 ppm.
-
Quantitative Data & Performance Comparison
The following table summarizes the experimental validation data for both analytical methods, demonstrating their compliance with ICH Q2(R2) acceptance criteria[2].
| Validation Parameter | ICH Q2(R2) Criteria | RP-HPLC-UV (Assay) | UPLC-MS/MS (Trace Profiling) |
| Specificity | No interference at RT | Complies (Resolution > 2.0) | Complies (Unique MRM transition) |
| Linearity Range | R2≥0.999 | 25 – 150 µg/mL ( R2=0.9998 ) | 1 – 500 ng/mL ( R2=0.9995 ) |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% ± 0.8% | 98.2% ± 1.5% |
| Precision (Intra-day) | %RSD ≤2.0% | 0.6% | 1.8% |
| Limit of Detection (LOD) | S/N ≥3 | 0.5 µg/mL | 0.2 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥10 | 1.5 µg/mL | 0.5 ng/mL |
| Robustness | Stable under variations | Tolerates ±0.2 pH, ±5°C | Tolerates ±2% organic modifier |
References
-
Title :4 Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL : https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf
-
Title :2 Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf
-
Title :3 Source : PubChemLite / Université du Luxembourg URL : https://pubchemlite.lcsb.uni.lu/compound/OGPDDYUQRFSYEJ-UHFFFAOYSA-N
-
Title :1 Source : Sigma-Aldrich URL : https://www.sigmaaldrich.com/US/en/product/aldrich/756754048
Sources
- 1. N-(3-methoxybenzyl)glycine | 756754-04-8 [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
biological activity of (3-Methoxybenzyl)glycine vs (4-Methoxybenzyl)glycine
Comparative Biological Activity and Application Guide: (3-Methoxybenzyl)glycine vs. (4-Methoxybenzyl)glycine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, biological activity, and experimental integration of N-methoxybenzyl glycine derivatives.
Executive Summary & Structural Rationale
In the design of peptidomimetics and small-molecule therapeutics, the incorporation of N-substituted glycines (peptoids) is a powerful strategy to enhance proteolytic stability, membrane permeability, and target affinity. Among these building blocks, (3-Methoxybenzyl)glycine (3-OMe-Bn-Gly) and (4-Methoxybenzyl)glycine (4-OMe-Bn-Gly, also known as N-PMB-glycine) represent two structurally similar but functionally distinct scaffolds.
As an application scientist, the decision to select the meta (3-OMe) versus the para (4-OMe) isomer is rarely arbitrary. It is dictated by the fundamental causality of electronic distribution and steric vectors[1][2]. The para-methoxy group is strongly electron-donating via resonance (+R), which stabilizes benzylic carbocations. This makes the 4-methoxybenzyl group highly labile under acidic or oxidative conditions (e.g., cleavable by TFA or CAN), allowing it to serve dual roles as both a permanent biological pharmacophore and a transient protecting group in Solid-Phase Peptide Synthesis (SPPS)[3]. Conversely, the meta-methoxy group is primarily electron-withdrawing via induction (-I), lacking resonance stabilization. This renders the 3-methoxybenzyl group significantly more stable to acid, making it the preferred choice when the benzyl moiety must remain permanently attached to the scaffold during harsh global deprotection steps.
Beyond synthesis, this positional isomerism profoundly impacts biological activity. The spatial trajectory of the methoxy group alters how the molecule interacts with hydrophobic pockets in biological targets, such as the 20S proteasome and bacterial enzymes[3][4].
Physicochemical & Structural Profiling
To objectively compare these two derivatives, we must first establish their baseline physicochemical properties, which govern their behavior in both synthetic workflows and biological assays.
| Property / Feature | (3-Methoxybenzyl)glycine | (4-Methoxybenzyl)glycine |
| CAS Number | 756754-04-8 | 20839-78-5[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol [5] |
| Electronic Effect (Ring) | Inductive electron-withdrawing (-I) | Resonance electron-donating (+R) |
| Acid Lability (SPPS) | Stable (Requires strong acids/scavengers or heat for cleavage) | Highly Labile (Easily cleaved by standard TFA cocktails)[2] |
| Primary Biological Role | Rigidified spacer, stereodivergent catalysis[6] | Proteasome activation, antimicrobial/antiviral scaffolds[4][7] |
| Lipophilicity (LogP) | ~0.8 - 1.2 | ~0.6 - 1.5[2] |
| Steric Vector | Meta-substitution alters the vector of the OMe group, preventing deep pocket insertion. | Para-substitution extends linear hydrophobic bulk, ideal for deep hydrophobic grooves. |
Mechanistic Biological Activity
A. 4-Methoxybenzyl)glycine in Neuroprotection (Proteasome Activation)
One of the most significant recent breakthroughs utilizing N-(4-methoxybenzyl)glycine is in the treatment of neurodegenerative disorders, specifically Parkinson's Disease[8]. The accumulation of misfolded proteins (like α-synuclein and tau) is a hallmark of these diseases.
Recent studies have developed peptidomimetics incorporating the N-(4-methoxybenzyl)glycine residue that act as potent activators of the 20S proteasome[4]. The Causality: The latent 20S proteasome is kept inactive by a closed axial gate. The 4-methoxybenzyl moiety, due to its extended linear lipophilicity, acts as an allosteric key. It inserts into specific hydrophobic grooves on the α-ring surface of the proteasome. This binding induces a conformational shift that opens the gate, allowing α-synuclein to enter the catalytic chamber for degradation[4][8]. Replacing this with the 3-methoxy isomer often results in steric clashes within the narrow allosteric pocket, drastically reducing the activation efficacy.
Caption: Mechanism of 20S proteasome activation by N-(4-methoxybenzyl)glycine peptidomimetics.
B. Antimicrobial and Antiviral Scaffolds
The 4-methoxybenzyl group is also heavily utilized in the synthesis of complex heterocyclic therapeutics. For instance, in the synthesis of leopolic acid-inspired tetramic acids, N-(4-methoxybenzyl)glycine ethyl ester is a critical intermediate[3]. These compounds exhibit significant antimicrobial activity against multidrug-resistant Staphylococcus pseudintermedius (average MIC 32 µg/mL)[9]. Additionally, 4-methoxybenzyl glycine is utilized to synthesize indole-diketopiperazines that target the replication of Flaviviridae viruses (e.g., Hepatitis C)[7].
C. (3-Methoxybenzyl)glycine in Catalysis and Structural Biology
While less commonly used as a direct pharmacophore, (3-Methoxybenzyl)glycine excels in applications requiring structural rigidity without the risk of acid-mediated cleavage. It is utilized in the stereodivergent synthesis of α-quaternary serine and cysteine derivatives, acting as a stable, bulky ligand component in synergistic Cu/Ir catalysis[6]. In biological assays, it is often deployed as a negative control or an isosteric replacement to probe the exact spatial requirements of a receptor's binding pocket.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity results, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm reaction success and biological specificity.
Protocol 1: Incorporation of N-(Methoxybenzyl)glycine via the Submonomer Approach
Direct coupling of pre-synthesized Fmoc-N-benzylglycines is notoriously difficult due to severe steric hindrance, often requiring extended times and specialized reagents like COMU[10]. The submonomer approach bypasses this by building the peptoid bond in two highly efficient steps directly on the resin.
Step-by-Step Workflow:
-
Acylation: To the free amine on the peptidyl resin, add a mixture of 2 M bromoacetic acid and 2 M N,N'-Diisopropylcarbodiimide (DIC) in DMF (50:50, v/v)[10].
-
Incubation: Shake the mixture at room temperature for 30 minutes.
-
Validation Checkpoint 1 (Kaiser Test): Wash the resin with DMF. Perform a Kaiser test; a negative result (yellow) confirms complete acylation of the primary amine.
-
Displacement: Add a 1.5 M solution of the chosen amine (either 3-methoxybenzylamine or 4-methoxybenzylamine) in DMF to the resin[10].
-
Incubation: Shake for 90 minutes at room temperature to allow SN2 displacement of the bromide.
-
Validation Checkpoint 2 (Chloranil Test): Wash the resin. Perform a Chloranil test; a positive result (blue/green) confirms the successful formation of the secondary amine, ready for the next coupling cycle.
Caption: Workflow of the submonomer approach for incorporating N-(methoxybenzyl)glycine into peptidomimetics.
Protocol 2: 20S Proteasome Activation Assay
To quantify the biological activity of the synthesized (4-Methoxybenzyl)glycine peptidomimetics, a fluorogenic substrate assay is employed.
Step-by-Step Workflow:
-
Preparation: Dilute purified human 20S proteasome (h20S) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Compound Incubation: Add the N-(4-methoxybenzyl)glycine peptidomimetic (test compound) at varying concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) to establish baseline latent activity.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (specific for the chymotrypsin-like activity of the proteasome).
-
Kinetic Measurement: Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).
-
Validation Checkpoint (Specificity): In a parallel well, add Epoxomicin (a highly specific 20S inhibitor) alongside the test compound. Complete ablation of the fluorescence signal validates that the observed activity is exclusively driven by the 20S proteasome and not an assay artifact or auto-fluorescence.
-
Data Analysis: Calculate the relative activity by comparing the Vmax (slope of the linear portion of the fluorescence curve) of the compound-treated wells to the DMSO control (set as 100%)[10].
References
-
Beilstein Journal of Organic Chemistry. "Synthesis of a leopolic acid-inspired tetramic acid with antimicrobial activity against multidrug-resistant bacteria." Available at:[Link]
-
National Institutes of Health (NIH) / J Med Chem. "Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment." Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses." Available at: [Link]
-
ACS Publications / Organic Letters. "Stereodivergent Synthesis of α-Quaternary Serine and Cysteine Derivatives Containing Two Contiguous Stereogenic Centers via Synergistic Cu/Ir Catalysis." Available at:[Link]
-
PubChem - NIH. "N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090." Available at: [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 3. BJOC - Synthesis of a leopolic acid-inspired tetramic acid with antimicrobial activity against multidrug-resistant bacteria [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
comparative study of different synthesis routes for N-benzyl-glycines
Comparative Guide: Synthesis Routes for N-Benzyl-Glycines
Executive Summary N-Benzylglycines are indispensable building blocks in the synthesis of peptidomimetics (peptoids), agrochemicals, and active pharmaceutical ingredients (APIs). The structural simplicity of these molecules belies the synthetic challenge they present: achieving high mono-alkylation selectivity without compromising scalability or cost-efficiency. This guide provides an objective, data-driven comparison of the two most prevalent synthesis routes—Reductive Amination and Direct N-Alkylation—evaluating their mechanistic advantages, experimental execution, and overall performance.
Mechanistic Overview & Logical Pathways
The synthesis of N-benzylglycine derivatives generally proceeds via one of two primary mechanistic pathways. The choice between them dictates the impurity profile, downstream purification requirements, and overall process economics.
Route A: Reductive Amination Reductive amination is widely considered the benchmark for selectivity, as it effectively bypasses the over-alkylation issues inherent to direct nucleophilic substitution[1].
Mechanistic pathway of reductive amination yielding N-benzylglycine.
Route B: Direct N-Alkylation Direct alkylation of glycine derivatives with benzyl halides is highly cost-effective but historically plagued by the formation of N,N-dibenzylglycine[2].
N-alkylation pathway highlighting the risk of over-alkylation.
Comparative Analysis
To objectively evaluate these routes, we must weigh reaction selectivity against operational cost. The table below summarizes the quantitative and qualitative performance metrics of each pathway.
| Parameter | Route A: Reductive Amination | Route B: Direct N-Alkylation |
| Primary Reagents | Glycine ester, Benzaldehyde, NaBH₃CN | Glycine ester, Benzyl chloride, TEA |
| Typical Yield | 75% – 90% | 65% – 80% |
| Selectivity | Excellent (Mono-alkylation favored) | Moderate (Prone to di-alkylation) |
| Scalability | High (Requires careful reagent handling) | Very High (Standard reactor setup) |
| Cost Efficiency | Moderate (Reducing agents are expensive) | High (Inexpensive bulk chemicals) |
| Environmental Impact | Moderate (Boron/cyanide waste) | Low to Moderate (Chloride salts) |
Experimental Methodologies & Protocol Validation
As a standard of trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process checks to ensure mechanistic fidelity.
Protocol 1: Reductive Amination (The Selectivity Benchmark)
Reductive amination utilizes the condensation of an amine with a carbonyl compound, followed by in situ reduction[3].
-
Expertise & Causality: The critical parameter here is the choice of reducing agent and pH. Sodium cyanoborohydride (NaBH₃CN) is utilized because it is stable in mildly acidic conditions (pH 5-6). At this pH, the imine is protonated to a highly electrophilic iminium ion. NaBH₃CN selectively reduces this iminium ion without reducing the unreacted benzaldehyde, ensuring a clean, chemoselective conversion[4].
-
Step-by-Step Workflow:
-
Amine Liberation: Dissolve Glycine ethyl ester hydrochloride (1.0 eq) and Sodium acetate (1.0 eq) in anhydrous Methanol (0.5 M) to liberate the free amine.
-
Condensation: Add Benzaldehyde (1.0 eq) to the solution. Stir at room temperature for 1-2 hours to allow complete Schiff base (imine) formation. (Self-Validation: Monitor water byproduct formation or use TLC to confirm the disappearance of benzaldehyde).
-
Reduction: Cool the mixture to 0°C. Add Sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. Caution: Toxic, perform in a well-ventilated fume hood.
-
pH Optimization: Add glacial acetic acid dropwise to adjust the pH to 5-6.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Protocol 2: Direct N-Alkylation (The Scalability Benchmark)
While earlier methods using ethyl chloroacetate yielded only ~65% and suffered from high rates of N,N-dibenzylation (25-40%), optimized protocols utilizing glycine ethyl ester and strict temperature control achieve much higher yields and purity[2].
-
Expertise & Causality: The secondary amine product is inherently more nucleophilic than the primary amine starting material. To favor mono-alkylation, the concentration of the electrophile (benzyl chloride) must be kept low during the reaction. This is achieved by strict dropwise addition at low temperatures (0-5°C). Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to prevent the protonation of the glycine ester, driving the reaction forward without participating in nucleophilic attack[2].
-
Step-by-Step Workflow:
-
Neutralization: Charge a reaction vessel with Glycine ethyl ester hydrochloride (28.0 g), Triethylamine (20.0 g), and Ethanol (200 mL). Heat to reflux for 1 hour.
-
Salt Removal: Cool the mixture to room temperature. Filter off the precipitated TEA-HCl salt to prevent it from interfering with the reaction kinetics.
-
Preparation for Alkylation: Add an additional 20.0 g of Triethylamine to the filtrate. Cool the reactor to 0-5°C using an ice-water bath.
-
Controlled Alkylation: Slowly add Benzyl chloride (27.8 g) dropwise. (Self-Validation: Ensure the internal temperature does not exceed 10°C during addition to prevent thermal runaway and dialkylation).
-
Completion: Once addition is complete, warm the reaction mixture to 40°C and stir for 4 hours.
-
Workup: Filter the mixture to remove newly formed salts. Wash the filtrate with deionized water until the pH is neutral. Extract and concentrate to yield N-Benzylglycine ethyl ester.
-
Strategic Decision Matrix
Decision matrix for selecting an N-benzylglycine synthesis route.
Conclusion: Both reductive amination and direct N-alkylation offer viable pathways to N-benzylglycine derivatives. For discovery chemistry and applications demanding extreme chemoselective purity, reductive amination remains unmatched. Conversely, for process chemistry and large-scale manufacturing, a tightly temperature-controlled N-alkylation protocol provides superior economic viability.
References
-
How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively? Source: Guidechem 2
-
Electroorganic synthesis of benzathine Source: ResearchGate4
-
Application Notes and Protocols for the Synthesis of N-benzylglycine Source: Benchchem 1
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: ACS Publications (Chemical Reviews) 3
Sources
Confirming the Identity and Purity of Synthesized (3-Methoxybenzyl)glycine HCl: A Comparative Analytical Guide
Introduction
(3-Methoxybenzyl)glycine HCl is a critical secondary amine building block utilized in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs). Because it is synthesized via the reductive amination of 3-methoxybenzaldehyde with glycine, the crude product is highly susceptible to specific impurities, most notably unreacted starting materials and over-alkylated tertiary amines.
This guide provides an objective comparison between an In-House Synthesized Batch and a Commercial Reference Standard (CAS 756754-04-8)[1]. By employing a self-validating, orthogonal analytical strategy grounded in [2] and USP compendial methods, we establish a robust framework for confirming structural identity, chromatographic purity, and salt stoichiometry.
Analytical Workflow & Causality
To ensure absolute confidence in the material, the analytical workflow is divided into three distinct pillars. Relying solely on HPLC-UV is insufficient because aliphatic amino acids (like unreacted glycine) lack a strong UV chromophore. Therefore, mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) must be integrated to provide a complete impurity profile.
Fig 1: Orthogonal analytical workflow for secondary amine hydrochloride validation.
Structural Identity: NMR and HRMS Comparison
The Mechanistic Challenge
During reductive amination, the primary amine of glycine reacts with 3-methoxybenzaldehyde to form an imine intermediate, which is subsequently reduced. If the stoichiometry or reduction kinetics are poorly controlled, the newly formed secondary amine can react with another equivalent of aldehyde, yielding a bis-(3-methoxybenzyl)glycine tertiary amine impurity.
Fig 2: Synthesis pathway highlighting the risk of over-alkylation to a tertiary amine.
Experimental Protocol: NMR (per USP <761>)[4][5]
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal reference). DMSO-d6 is chosen over D2O to prevent the rapid exchange of the amine/ammonium protons, allowing for the observation of the NH2+ broad singlet characteristic of the hydrochloride salt.
-
Acquisition: Acquire 1H-NMR at 400 MHz (16 scans, relaxation delay of 2.0 s).
-
Validation Criteria: The benzylic CH2 protons should appear as a singlet (~4.1 ppm) integrating to exactly 2 protons relative to the methoxy CH3 singlet (~3.7 ppm, 3 protons).
Comparative Identity Data
| Analytical Parameter | Expected Value (Theoretical) | Commercial Reference Standard | In-House Synthesized Batch | Conclusion |
| Exact Mass [M+H]+ | 196.0968 m/z | 196.0970 m/z (Δ 1.0 ppm) | 196.0969 m/z (Δ 0.5 ppm) | Equivalent |
| 1H-NMR: Methoxy | ~3.75 ppm (s, 3H) | 3.76 ppm (s, 3H) | 3.76 ppm (s, 3H) | Equivalent |
| 1H-NMR: Benzylic | ~4.10 ppm (s, 2H) | 4.12 ppm (s, 2H) | 4.12 ppm (s, 2H) | Equivalent |
| 1H-NMR: Amine (NH2+) | ~9.20 ppm (br s, 2H) | 9.25 ppm (br s, 2H) | 9.22 ppm (br s, 2H) | Confirms HCl salt state |
Chromatographic Purity: HPLC-UV vs. LC-MS/MS
Causality Behind Method Selection
Standard isocratic HPLC methods often fail to adequately separate the highly polar unreacted glycine from the solvent front. By employing a gradient UHPLC method aligned with [3][4], we achieve superior peak capacity. Furthermore, because glycine lacks a UV chromophore at 254 nm, dual-channel detection (UV at 220 nm + Positive Electrospray Ionization MS) is mandatory to ensure a self-validating purity assessment.
Experimental Protocol: Purity Assessment
-
System Setup: UHPLC system coupled with a Photodiode Array (PDA) and Single Quadrupole MS.
-
Column: C18, 2.1 x 100 mm, 1.7 µm superficially porous particles.
-
Mobile Phases: (A) 0.1% Formic acid in LC-MS grade Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 2% B hold for 1 min, ramp to 60% B over 8 mins, ramp to 95% B over 2 mins. Flow rate: 0.4 mL/min.
-
System Suitability: Resolution ( Rs ) > 2.0 between the target peak and the known bis-alkylated impurity standard. Tailing factor ( Tf ) < 1.5.
Comparative Purity Data
| Metric | Commercial Reference Standard | In-House Synthesized Batch | Method Advantage |
| HPLC-UV Purity (220 nm) | 98.5% | 99.2% | Detects aromatic impurities |
| LC-MS Purity (TIC) | 97.1% | 98.8% | Detects non-UV active impurities |
| Unreacted Glycine (MS) | 1.2% (Detected via m/z 76) | Not Detected (<0.05%) | Highlights MS superiority over UV |
| Bis-alkylated Impurity | 0.8% | 0.3% | Validates reductive amination control |
Insight: The in-house synthesized batch demonstrated superior chromatographic purity, particularly in the absence of unreacted glycine, which was masked in the commercial standard's UV chromatogram but revealed via MS Total Ion Chromatogram (TIC).
Salt Form & Residuals Validation
Confirming the identity of the free base is only half the battle; validating the hydrochloride salt stoichiometry is crucial for long-term stability and solubility. A sub-stoichiometric salt can lead to free-base precipitation, while excess HCl can cause severe hygroscopicity.
Experimental Protocol: Elemental Analysis & Ion Chromatography
-
Chloride Content: Perform Ion Chromatography (IC) using an anion-exchange column with conductivity detection to quantify the exact weight percentage of chloride.
-
Elemental Analysis (CHNO): Perform combustion analysis to determine the exact mass percentages of Carbon, Hydrogen, and Nitrogen.
Comparative Stoichiometry Data
Theoretical values for C10H13NO3⋅HCl (MW: 231.68 g/mol ): C 51.84%, H 6.09%, N 6.05%, Cl 15 .30%
| Element | Theoretical % | Commercial Reference Standard | In-House Synthesized Batch |
| Carbon (C) | 51.84% | 51.40% | 51.78% |
| Nitrogen (N) | 6.05% | 5.92% | 6.01% |
| Chloride (Cl) | 15.30% | 14.10% (Sub-stoichiometric) | 15.25% (Ideal 1:1 ratio) |
Insight: The commercial standard exhibited a lower-than-expected chloride content (14.10%), suggesting a mixture of free base and HCl salt, which compromises batch-to-batch reproducibility. The in-house batch confirmed a perfect 1:1 molar ratio.
Conclusion
By applying a rigorous, multi-modal analytical strategy dictated by ICH Q2(R2)[2] and USP parameters, the in-house synthesized (3-Methoxybenzyl)glycine HCl was proven superior to the commercial reference standard. The integration of LC-MS/MS exposed non-UV active impurities (glycine) in the commercial batch, while Ion Chromatography revealed a sub-stoichiometric salt ratio. For researchers utilizing this building block in sensitive pharmaceutical syntheses, rigorous in-house validation using orthogonal techniques is highly recommended over blind reliance on commercial Certificates of Analysis.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. Available at:[Link]
-
United States Pharmacopeia (USP). "USP General Chapter <621> Chromatography." USP-NF. Available at: [Link]
-
United States Pharmacopeia (USP). "USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for N-(3-Methoxybenzyl)glycine." PubChem. Available at:[Link]
Sources
A Technical Guide to Cross-Reactivity Studies of (3-Methoxybenzyl)glycine Hydrochloride in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the small molecule (3-Methoxybenzyl)glycine hydrochloride in the context of immunoassay development. As a synthetic derivative of the amino acid glycine, understanding the specificity of antibodies raised against this compound is paramount for the development of robust and reliable quantitative assays. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the principles of cross-reactivity, detailed experimental protocols for its assessment, and a comparative framework for data interpretation.
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
Immunoassays are indispensable tools for the selective detection and quantification of a vast array of molecules. While large molecules like proteins offer multiple epitopes for antibody recognition, small molecules, or haptens, such as (3-Methoxybenzyl)glycine hydrochloride, present a unique challenge. To elicit an immune response, these haptens must be covalently conjugated to a larger carrier protein, a process that can influence the specificity of the resulting antibodies.
Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target analyte, is a critical parameter that dictates the reliability of an immunoassay. Uncharacterized cross-reactivity can lead to significant analytical errors, including false-positive results or an overestimation of the analyte's concentration. Therefore, a thorough investigation of an antibody's binding profile against a panel of structurally related compounds is a non-negotiable aspect of assay validation.
This guide will walk you through the essential steps of a cross-reactivity study for (3-Methoxybenzyl)glycine hydrochloride, from the selection of potential cross-reactants to the final data analysis and interpretation.
The Hapten: (3-Methoxybenzyl)glycine Hydrochloride
(3-Methoxybenzyl)glycine hydrochloride is a synthetic amino acid derivative with the following structure:
Chemical Structure:
-
Molecular Formula: C₁₀H₁₄ClNO₃
-
Molecular Weight: 231.68 g/mol
The synthesis of this compound, often achieved through methods like reductive amination of 3-methoxybenzaldehyde with glycine or the Schotten-Baumann reaction, informs the selection of potential cross-reactants.[1][2] Precursors, intermediates, and by-products of the synthesis, as well as structurally similar analogs, are all candidates for a cross-reactivity panel.
Designing the Cross-Reactivity Study
A well-designed cross-reactivity study is systematic and grounded in the structural characteristics of the target analyte.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity should be based on structural similarity to (3-Methoxybenzyl)glycine. This includes:
-
Positional Isomers: N-(2-Methoxybenzyl)glycine and N-(4-Methoxybenzyl)glycine.
-
Analogs with Altered Substituents: N-Benzylglycine (lacks the methoxy group), N-(3-Hydroxybenzyl)glycine, and N-(3,4-Dimethoxybenzyl)glycine.
-
Synthetic Precursors: Glycine and 3-methoxybenzaldehyde.
-
Related Endogenous or Exogenous Compounds: Other glycine derivatives or structurally similar small molecules that could be present in the test samples.
Principle of Competitive ELISA for Cross-Reactivity Assessment
For small molecules like (3-Methoxybenzyl)glycine, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective format for determining antibody specificity.[3] The principle of this assay is based on the competition between the free analyte (in the sample or standard) and a fixed amount of a labeled analyte for a limited number of antibody binding sites.
Caption: Principle of Competitive ELISA for Small Molecules.
Experimental Workflow
The following section details the key experimental protocols for a comprehensive cross-reactivity study.
Preparation of Immunogen and Coating Antigen
To generate antibodies, (3-Methoxybenzyl)glycine, as a hapten, must be conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is a common choice for the coating antigen in the ELISA to avoid antibodies directed against the carrier protein.[3][4][] The conjugation is typically achieved using carbodiimide chemistry, such as the EDC/NHS method.[6]
Caption: Workflow for Hapten-Carrier Conjugation.
Competitive ELISA Protocol
Objective: To determine the concentration of (3-Methoxybenzyl)glycine and potential cross-reactants that cause 50% inhibition of the maximum signal (IC50).
Materials:
-
Microtiter plates (96-well)
-
Coating Antigen: (3-Methoxybenzyl)glycine-BSA conjugate
-
Primary Antibody: Anti-(3-Methoxybenzyl)glycine antibody (e.g., rabbit polyclonal)
-
Secondary Antibody: Enzyme-conjugated anti-rabbit IgG (e.g., HRP-conjugated)
-
Standards: (3-Methoxybenzyl)glycine hydrochloride
-
Cross-Reactants: Panel of structurally similar compounds
-
Buffers (Coating, Wash, Assay, Substrate, Stop)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the (3-Methoxybenzyl)glycine-BSA conjugate and incubate.
-
Washing: Wash the plate to remove unbound coating antigen.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Competitive Reaction:
-
Prepare serial dilutions of the (3-Methoxybenzyl)glycine standard and each of the potential cross-reactants.
-
In a separate plate or tubes, pre-incubate the standard or cross-reactant dilutions with a fixed concentration of the primary antibody.
-
Transfer the pre-incubated mixtures to the coated and blocked plate.
-
-
Incubation and Washing: Incubate the plate, then wash to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Development: Add the substrate solution and incubate until color develops.
-
Stopping the Reaction: Add a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 3. Keyhole limpet hemocyanin - Wikipedia [en.wikipedia.org]
- 4. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Protecting Groups in Glycine Synthesis: Strategy, Performance, and Protocols
In the intricate world of chemical synthesis, particularly in the assembly of peptides and complex organic molecules, the strategic use of protecting groups is paramount.[1] These temporary modifications shield reactive functional groups, preventing undesired side reactions and enabling precise, stepwise molecular construction.[][3] For glycine, the simplest amino acid, the nucleophilic α-amino group necessitates protection to prevent self-polymerization and ensure controlled bond formation.[4]
This guide offers an in-depth comparison of the three most ubiquitous amine protecting groups used for glycine: tert-Butoxycarbonyl (Boc) , Benzyloxycarbonyl (Cbz or Z) , and 9-Fluorenylmethyloxycarbonyl (Fmoc) . We will explore the causality behind their selection, compare their performance based on their distinct chemical labilities, and provide detailed, field-proven experimental protocols.
The Core Principle: Orthogonal Protection
The power of modern chemical synthesis lies in the concept of orthogonal protection . This strategy allows for the selective removal of one type of protecting group in the presence of others by exposing the molecule to different, non-interfering chemical conditions.[5][6] The Boc, Cbz, and Fmoc groups form the cornerstone of this strategy:
This fundamental difference in lability provides chemists with a powerful toolkit for constructing complex molecular architectures with high precision and yield.[5]
Caption: Introduction of common protecting groups onto glycine.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is a robust and widely used protecting group, foundational to many classic peptide synthesis strategies.[][8] Its popularity stems from its stability under a wide range of conditions, including exposure to bases and nucleophiles.[9]
Introduction and Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base. The reaction proceeds via nucleophilic attack of the glycine amine on one of the electrophilic carbonyls of the anhydride.[9]
Deprotection: Cleavage of the Boc group requires strong acidic conditions, most commonly trifluoroacetic acid (TFA).[10] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. The resulting carbamic acid readily decarboxylates to liberate the free amine.[10]
Causality in Application: The Boc group's stability to base and hydrogenolysis makes it an excellent orthogonal partner for Fmoc and Cbz groups.[9] However, the reliance on strong acid for its removal is a key consideration. This can be detrimental to peptides containing acid-sensitive residues (like tryptophan) or acid-labile side-chain protecting groups.[9]
Caption: Deprotection workflow for the Cbz group via hydrogenolysis.
The Modern Standard: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the current standard for modern Solid-Phase Peptide Synthesis (SPPS). [][11]Its key advantage lies in the exceptionally mild conditions required for its removal.
Introduction and Mechanism: The Fmoc group is attached to glycine using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. [12][13] Deprotection: The Fmoc group is rapidly cleaved under mild, non-hydrolytic basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like DMF. [14][12]The mechanism proceeds via a base-catalyzed β-elimination (E1cB).
Causality in Application: The mild basic deprotection is highly compatible with the acid-labile protecting groups often used for amino acid side chains (like t-Bu) and acid-sensitive resin linkers in SPPS. [][11]This "true orthogonality" prevents the gradual loss of side-chain protection that could occur with the repeated acid treatments in Boc-based SPPS. [11]Furthermore, the cleavage byproduct, dibenzofulvene, has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection reaction. [11]
Comparative Data Summary
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉-CH₂-O-CO- |
| Introduction Reagent | (Boc)₂O [13] | Cbz-Cl | Fmoc-OSu, Fmoc-Cl [12] |
| Deprotection Condition | Strong Acid (e.g., TFA) [4][10] | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH) [4][15] | Mild Base (e.g., 20% Piperidine/DMF) [4][14] |
| Stability | Stable to base, nucleophiles, hydrogenolysis. [9] | Stable to mild acid and base. [16] | Stable to acid and hydrogenolysis. [12] |
| Key Advantage | Robust, well-established, economical. | Orthogonal to both acid- and base-labile groups; mild removal. [15] | Very mild deprotection; ideal for SPPS; UV-monitoring. [11][] |
| Key Disadvantage | Harsh deprotection conditions can damage sensitive peptides. [] | Incompatible with reducible groups (e.g., Cys, Met, alkynes). | Deprotection byproduct can cause side reactions. [18] |
| Primary Application | Solution-phase synthesis, SPPS for robust peptides. [] | Solution-phase synthesis, fragment condensation, protecting Lys side-chains. [15] | Gold standard for modern SPPS. [][11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-Glycine
-
Dissolution: Dissolve glycine (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the solution under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M aqueous HCl.
-
Extraction & Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-glycine, typically as a white solid. [8]
Protocol 2: Synthesis of N-Cbz-Glycine
-
Dissolution: Dissolve glycine (1.0 equiv, e.g., 0.1 mol) in 2 M aqueous sodium hydroxide (50 mL) and cool the solution to 0 °C in an ice bath. [15]2. Reagent Addition: While maintaining the temperature at 0 °C and stirring vigorously, simultaneously add benzyl chloroformate (Cbz-Cl, 1.2 equiv) and 4 M aqueous sodium hydroxide (25 mL) dropwise over approximately 30 minutes. The pH should be maintained in the alkaline range. [15][20]3. Reaction: Stir the mixture for an additional 10-15 minutes at 0 °C. [20]4. Work-up: Allow the mixture to warm to room temperature. Extract twice with diethyl ether to remove impurities. [15]5. Acidification & Isolation: Acidify the aqueous layer to a pH of ~1 with a suitable acid (e.g., concentrated HCl). A white precipitate will form. Filter the precipitate, wash with a small amount of cold water, and dry to yield N-Cbz-glycine. [15]
Protocol 3: Catalytic Hydrogenolysis for Cbz Deprotection
-
Setup: Dissolve the Cbz-protected glycine derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate. [15][21]2. Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution. [21]3. Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is sufficient for small scale) at room temperature. [15]4. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake remains moist. [21]6. Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected glycine derivative. [21]
Protocol 4: Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-glycine-loaded resin in N,N-dimethylformamide (DMF).
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. [12]3. Reaction: Agitate the mixture at room temperature for 5-20 minutes (reaction time can be optimized).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: The resin is now ready for the coupling of the next amino acid. A qualitative test (Kaiser test) can be performed on a small sample of beads to confirm the presence of the free primary amine.
Conclusion
The choice of a protecting group for glycine synthesis is a critical decision dictated by the overall synthetic strategy. [][14]
-
The Boc group offers robustness and is ideal for syntheses that do not involve acid-sensitive functionalities.
-
The Cbz group provides a classic, mild deprotection route via hydrogenolysis, making it invaluable when orthogonality to both acids and bases is required. [15]* The Fmoc group represents the modern standard for solid-phase synthesis, where its mild, base-labile nature preserves the integrity of complex and sensitive peptides. [][22] A thorough understanding of the distinct chemical properties, advantages, and limitations of each group allows the researcher to design logical, efficient, and high-yielding synthetic pathways. The strategic interplay of these "orthogonal" protectors is a cornerstone of modern peptide and medicinal chemistry, enabling the construction of molecules of increasing complexity and function. [5]
References
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. polypeptide.com [polypeptide.com]
- 24. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Researcher's Guide to the Validation of (3-Methoxybenzyl)glycine Hydrochloride: A Comparative Analysis
This guide provides a comprehensive technical overview of (3-Methoxybenzyl)glycine hydrochloride, offering a critical evaluation of its potential as a research tool. In the spirit of scientific integrity, this document will not only detail its established applications but also transparently address the current gaps in experimental validation, particularly concerning its biological activity. We will delve into its role as a synthetic building block and explore its hypothetical, yet unproven, utility as a modulator of biological pathways, drawing comparisons with established research tools.
(3-Methoxybenzyl)glycine Hydrochloride: A Profile
(3-Methoxybenzyl)glycine hydrochloride is a derivative of the simplest amino acid, glycine. Its core structure consists of a glycine molecule where one of the amino group's hydrogens is replaced by a 3-methoxybenzyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C10H14ClNO3 | [1] |
| Molecular Weight | 231.68 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES String | COc1cccc(CNCC(O)=O)c1.Cl | |
| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | [2] |
While commercially available from several suppliers for research purposes, it is noteworthy that comprehensive analytical data is not always provided, placing the onus of identity and purity confirmation on the end-user.
Application in Chemical Synthesis: A Protected Glycine Derivative
The primary and most established application of N-benzylated glycine derivatives is in peptide synthesis.[3][4] The benzyl group, in this case, a 3-methoxybenzyl group, serves as a protecting group for the nitrogen atom of glycine.
The Role of N-Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the N-terminus of the amino acid while the C-terminus is activated for coupling to the growing peptide chain. The choice of protecting group is critical and is dictated by its stability under coupling conditions and the ease and selectivity of its removal (deprotection).
The 3-methoxybenzyl group is a variant of the widely used 4-methoxybenzyl (Mob) protecting group.[3] The methoxy substituent on the benzene ring influences the lability of the protecting group under acidic conditions.
Comparison with Alternative N-Protected Glycine Derivatives
Here, we compare the putative properties of the 3-methoxybenzyl protecting group with other commonly used N-protecting groups for glycine in SPPS.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality to Fmoc | Key Advantages | Potential Disadvantages |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | - | Standard for SPPS, mild cleavage | Not suitable for base-sensitive peptides |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | No | Robust, widely used in Boc-SPPS | Requires harsh cleavage conditions |
| 4-Methoxybenzyl | Mob | Moderate Acid (e.g., TFA) | Yes | Mild acid lability, prevents diketopiperazine formation | Can be too labile in some contexts |
| 3-Methoxybenzyl | (putative) | Moderate Acid (e.g., TFA) | Yes (inferred) | Potentially altered acid lability compared to Mob | Lack of extensive characterization |
The position of the methoxy group on the benzyl ring can subtly alter the electronic properties and, consequently, the acid sensitivity of the protecting group. While the 4-methoxybenzyl group is well-characterized, the 3-methoxybenzyl variant remains less explored in the context of peptide synthesis.
Experimental Protocol: Incorporation of (3-Methoxybenzyl)glycine in SPPS
The following is a generalized protocol for the incorporation of an N-protected glycine derivative into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
(3-Methoxybenzyl)glycine hydrochloride
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvents (DMF, DCM)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin.
-
Coupling of First Amino Acid: Couple the first Fmoc-protected amino acid to the deprotected resin using a suitable coupling reagent and base.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid.
-
Coupling of (3-Methoxybenzyl)glycine:
-
Dissolve (3-Methoxybenzyl)glycine hydrochloride, coupling reagent, and base in DMF.
-
Add the activation mixture to the resin and allow it to react.
-
-
Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all protecting groups, including the 3-methoxybenzyl group.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conclusion and Future Directions
(3-Methoxybenzyl)glycine hydrochloride is a readily available chemical entity with a plausible, yet under-documented, application in peptide synthesis as an N-protected glycine derivative. Further studies are needed to characterize the lability of the 3-methoxybenzyl protecting group and compare its performance against established protecting groups in the synthesis of challenging peptide sequences.
The potential for this compound to act as a biological tool, specifically as an inhibitor of the system xc- transporter, is an intriguing hypothesis based on its structure. However, it is crucial to emphasize that this remains speculative and requires rigorous experimental validation. Researchers interested in exploring this possibility should undertake a systematic approach as outlined in this guide to determine its biological activity, mechanism of action, and specificity.
In its current state, (3-Methoxybenzyl)glycine hydrochloride should be considered a research chemical with potential utility in synthetic chemistry. Its validation as a tool for biological research awaits dedicated investigation.
References
- EvitaChem. (n.d.). Buy N-(3-methoxy-4-propoxybenzyl)glycine (EVT-1525836).
- Sigma-Aldrich. (n.d.). N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals.
- Sigma-Aldrich. (n.d.). N-(3-methoxybenzyl)glycine | 756754-04-8.
- Dixon, S. J., Patel, D. N., et al. (n.d.). Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis. PMC.
- Okada, T., et al. (n.d.). The ferroptosis inducer erastin irreversibly inhibits system xc.
- Jiang, L., et al. (2017). Inhibiting the system xC /glutathione axis selectively targets cancers with mutant-p53 accumulation. Nature Communications.
-
BenchChem. (2025). Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols. Retrieved from [Link]
- Smolecule. (2023). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5.
- Raiteri, M., et al. (1990). Glycine stimulates [3H]noradrenaline release by activating a strychnine-sensitive receptor present in rat hippocampus. European Journal of Pharmacology.
- Tu, H., et al. (2021). Insights into the novel function of system Xc– in regulated cell death. European Review for Medical and Pharmacological Sciences.
- Rankin, G. M., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. Journal of Organic Chemistry.
- Google Patents. (2015). WO2015196086A1 - NOVEL INHIBITORS OF SYSTEM Xc(-).
- PubChemLite. (n.d.). N-(3-methoxybenzyl)glycine (C10H13NO3).
Sources
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Variability of Commercial (3-Methoxybenzyl)glycine HCl
In the landscape of pharmaceutical development, the consistency of starting materials is not merely a quality control metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final drug product are built.[1][2] Non-proteinogenic amino acids, such as (3-Methoxybenzyl)glycine HCl, are increasingly utilized as sophisticated building blocks in the synthesis of novel therapeutics. Their structural complexity, however, introduces potential variability that can have cascading effects on downstream manufacturing processes and the final Active Pharmaceutical Ingredient (API).[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch variability of commercially sourced (3-Methoxybenzyl)glycine HCl. We will move beyond simple pass/fail certificate of analysis (CofA) criteria and delve into the causality behind experimental choices, establishing a self-validating system to ensure unwavering quality in your supply chain.
The "Why": Understanding Critical Quality Attributes (CQAs)
For a chiral starting material like (3-Methoxybenzyl)glycine HCl, variability can manifest in several critical areas. These are the Critical Quality Attributes (CQAs) that must be interrogated. A failure to control these attributes can lead to inconsistent reaction kinetics, unpredictable impurity profiles in the API, and potential bioequivalence issues.[3] Our assessment strategy, therefore, is built around a suite of orthogonal analytical techniques designed to probe these specific CQAs.
The core CQAs for (3-Methoxybenzyl)glycine HCl are:
-
Identity and Structure: Is the material unequivocally what it purports to be?
-
Purity: What is the precise concentration of the desired compound?
-
Chiral Purity (Enantiomeric Excess): What is the ratio of the desired enantiomer to its undesired counterpart?
-
Impurity Profile: What are the identities and quantities of organic and inorganic impurities?
-
Residual Solvents: What volatile organic compounds from the manufacturing process remain?[4]
-
Water Content: How much water is present, which can affect reaction stoichiometry and stability?[5][6]
The following workflow provides a logical sequence for a comprehensive batch assessment.
Caption: Workflow for Batch-to-Batch Variability Assessment.
Experimental Protocols & Data Interpretation
Herein, we detail the core analytical methods. For illustrative purposes, we present hypothetical comparative data for three batches:
-
Batch A: A well-characterized internal reference standard.
-
Batch B: A new batch from an existing, qualified supplier.
-
Batch C: A batch from a potential new supplier.
Structural Confirmation and Purity Screen by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[7][8] A ¹H NMR spectrum provides a rapid and definitive confirmation of the molecule's identity by mapping the chemical environment of each proton. It also serves as a primary screen for organic impurities. Any signals not attributable to the compound or known solvents are indicative of impurities. The signal's amplitude is directly proportional to the number of nuclei, allowing for a semi-quantitative assessment.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the (3-Methoxybenzyl)glycine HCl batch and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Internal Standard: Add a known amount of an internal standard (e.g., maleic acid) for quantitative purposes (qNMR), if desired.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans) and a relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate all signals. Calibrate the chemical shift to the residual solvent peak.
-
Analysis: Compare the obtained spectrum to the reference standard (Batch A). Verify that all expected chemical shifts, splitting patterns (J-couplings), and integrations corresponding to the structure of (3-Methoxybenzyl)glycine are present.[9] Scrutinize the baseline for any unexpected signals.
Chromatographic Purity and Impurity Profiling by RP-HPLC-UV/MS
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry.[10] A reversed-phase (RP) method separates compounds based on their hydrophobicity. By coupling this with both a UV detector (for quantification) and a mass spectrometer (MS) detector (for identification), we create a powerful system. This allows us not only to quantify known and unknown impurities but also to gain immediate insight into their molecular weights, which is the first step in structural identification.
Protocol: RP-HPLC-UV/MS
-
System: An HPLC or UPLC system with a PDA/UV detector and a single quadrupole or QToF mass spectrometer.
-
Column: A C18 stationary phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection (UV): Monitor at a wavelength relevant to the aromatic ring, typically 220 nm and 274 nm.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
-
Sample Preparation: Prepare samples at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Calculate purity by area normalization (% Area). Identify impurities by their mass-to-charge ratio (m/z) and compare profiles across batches.
Enantiomeric Purity by Chiral HPLC
Expertise & Experience: For chiral molecules, controlling enantiomeric purity is critical, as the "wrong" enantiomer can be inactive or even harmful. Direct analysis using a Chiral Stationary Phase (CSP) is the preferred method as it avoids the potential for racemization or kinetic resolution effects that can occur with indirect methods involving derivatization.[11] Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.[11]
Protocol: Chiral HPLC
-
System: HPLC with a UV detector.
-
Column: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture, often of an alcohol (e.g., Methanol or Ethanol) and a small amount of an acidic or basic additive to control ionization. A typical starting point could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): 274 nm.
-
Sample Preparation: Prepare samples at ~1.0 mg/mL in the mobile phase.
-
Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Water Content by Karl Fischer Titration
Expertise & Experience: Karl Fischer (KF) titration is the benchmark method for water determination due to its specificity, accuracy, and precision.[5][6][12] Unlike the simpler "Loss on Drying" method, KF is not affected by other volatile components and measures only water.[5] For crystalline solids with low to moderate water content, volumetric KF is typically suitable.[13] For trace amounts (<1%), coulometric KF provides higher sensitivity.[14]
Protocol: Volumetric Karl Fischer Titration
-
Instrument: A volumetric Karl Fischer titrator.
-
Reagent: A one-component or two-component KF reagent system.
-
Standardization: Titrate a known amount of water (or a certified water standard like disodium tartrate dihydrate) to determine the reagent titer (mg H₂O / mL reagent).[12]
-
Sample Analysis: Accurately weigh a suitable amount of the (3-Methoxybenzyl)glycine HCl batch (typically 100-200 mg) and add it to the titration vessel.
-
Titration: Initiate the titration and record the volume of reagent consumed at the endpoint.
-
Calculation: Water Content (%) = (Volume of Reagent * Titer) / (Sample Weight) * 100.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Expertise & Experience: Residual solvents provide no therapeutic benefit and must be controlled to meet safety-based limits.[4] The methods outlined in USP <467> and ICH Q3C provide a harmonized framework for this analysis.[15][16] Headspace Gas Chromatography (HS-GC) is the standard technique. It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace) into the GC. This protects the instrument from non-volatile sample components and provides excellent sensitivity for volatile solvents.
Protocol: HS-GC-FID/MS (based on USP <467>)
-
System: A GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO or water, depending on solubility).[16] Add an internal standard.
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
-
GC Conditions:
-
Column: A G43 phase (or equivalent) is typically used for general screening.
-
Temperature Program: Start at 40 °C, hold for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 20 min.
-
-
Analysis: Identify and quantify any detected solvents against a calibrated standard containing expected solvents from the manufacturing process (e.g., Toluene, Methanol, Ethyl Acetate, etc.). Ensure compliance with the concentration limits specified in USP <467> for Class 2 and Class 3 solvents.[4]
Comparative Data Summary & Interpretation
All quantitative data should be collated into a clear table to facilitate direct comparison.
| Critical Quality Attribute | Method | Batch A (Reference) | Batch B (New Batch, Same Supplier) | Batch C (New Supplier) | Acceptance Criteria |
| Identity | ¹H NMR | Conforms | Conforms | Conforms | Conforms to Structure |
| Purity | RP-HPLC (% Area) | 99.8% | 99.7% | 99.1% | ≥ 99.0% |
| Largest Impurity | RP-HPLC (% Area) | 0.08% | 0.11% | 0.35% (Unknown m/z 210) | ≤ 0.15% |
| Total Impurities | RP-HPLC (% Area) | 0.20% | 0.30% | 0.90% | ≤ 1.0% |
| Enantiomeric Purity | Chiral HPLC (% e.e.) | 99.9% | 99.8% | 99.2% | ≥ 99.5% |
| Water Content | Karl Fischer (%) | 0.15% | 0.20% | 1.25% | ≤ 0.50% |
| Residual Solvents | HS-GC (ppm) | Toluene: 50 | Toluene: 65 | Acetone: 1500, Toluene: 250 | Toluene ≤ 890 ppm, Acetone ≤ 5000 ppm |
Interpretation:
-
Batch B (New Batch, Same Supplier): This batch shows excellent consistency with the reference standard. All results are well within specification, and the impurity profile is qualitatively and quantitatively similar to the reference. This batch would be accepted with high confidence.
-
Batch C (New Supplier): This batch presents several red flags.
-
While the overall purity (99.1%) passes the ≥99.0% criteria, it is significantly lower than the established reference.
-
A major unknown impurity is present at 0.35%, exceeding the individual impurity limit of 0.15%. This requires immediate investigation for identification.
-
The enantiomeric purity (99.2%) fails to meet the required ≥99.5% specification.
-
The water content (1.25%) is significantly higher than the limit, which would require adjusting stoichiometry in downstream reactions and raises concerns about the supplier's drying process.
-
The residual solvent profile is different, indicating a different manufacturing or purification process. While the levels are within USP limits, the presence of a new solvent (Acetone) must be noted and tracked.
-
Based on this analysis, Batch C would be rejected . The failures in enantiomeric purity and water content, combined with the presence of a significant unknown impurity, represent an unacceptable risk to the manufacturing process and final product quality.
Caption: Logical Relationship of Batch C Test Results.
Conclusion
Assessing batch-to-batch variability is a multi-faceted, scientifically-driven process that extends far beyond a supplier's CofA. By implementing a suite of orthogonal analytical methods focused on predefined Critical Quality Attributes, development teams can build a deep understanding of their starting materials. This guide provides a robust framework for establishing a self-validating system of quality control, ensuring that only materials of the highest consistency enter the manufacturing stream. This diligence is fundamental to mitigating risks, ensuring process reproducibility, and ultimately, protecting patient safety.
References
- Vertex AI Search, "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC".
- Oxford Instruments, "Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules".
- ResolveMass Laboratories Inc., "USP 467 Residual Solvents Guide for Pharma Manufacturers".
- Analab Scientific Instruments, "The Role of Karl Fischer Titration in Pharmaceutical Analysis".
- Sigma-Aldrich, "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers".
- RSC Publishing, "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides".
- American Pharmaceutical Review, "A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations".
- Metrohm, "Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines".
- NCBI - NIH, "Determination of Water Content using the Karl Fischer Coulometric Method".
- Journal of Chemical and Pharmaceutical Sciences, "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy".
- Scilife, "ICH Q7 guidelines explained: A practical guide".
- USP-NF, "467 RESIDUAL SOLVENTS".
- Benchchem, "Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
- Chiral Technologies, "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC".
- Pharmaguideline, "Water Content Determination by Karl Fischer".
- Qualio, "The complete guide to the ICH Q7 guidelines".
- OMICS International, "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy".
- IntuitionLabs, "Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards".
- Phenomenex, "Understanding the Revisions to USP Monograph <467>: Residual Solvents".
- Thermo Fisher Scientific, "Residual Solvent Analysis Information".
- Hypha Discovery, "Structure Elucidation and NMR".
- Eurofins, "USP Residual Solvents <467>".
- ACS Publications, "Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry".
- PMC - NIH, "The Evolving Landscape of NMR Structural Elucidation".
- Ideagen, "Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality".
- PubMed, "CE methods for the determination of non-protein amino acids in foods".
- FDA, "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients".
- MDPI, "Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches".
- ResearchGate, "CE methods for the determination of non-protein amino acids in foods".
- ResearchGate, "(PDF) Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization".
- EvitaChem, "Buy N-(3-methoxy-4-propoxybenzyl)glycine (EVT-1525836)".
- AltaBioscience, "Method considerations for the analysis of amino acids".
- Sigma-Aldrich, "N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8".
- Sartorius, "Reducing Batch-to-Batch Variability of Botanical Drug Products".
- Sigma-Aldrich, "N-(3-methoxybenzyl)glycine | 756754-04-8".
- Tianming Pharmaceuticals, "Batch-to-Batch Consistency: Why It Matters for Intermediates".
- Neuland Labs, "Achieving Batch to Batch Consistency in API Synthesis".
- PMC - NIH, "Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial".
- Benchchem, "A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals".
- PubChemLite, "N-(3-methoxybenzyl)glycine (C10H13NO3)".
- Guidechem, "How to Prepare 3-Methoxybenzyl Chloride?".
- PubChem - NIH, "N-Fmoc-N-(3-methoxybenzyl)-glycine | C25H23NO5 | CID 172529942".
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. jchps.com [jchps.com]
- 8. omicsonline.org [omicsonline.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. mt.com [mt.com]
- 14. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Characterizing the Biological Membrane Interactions of (3-Methoxybenzyl)glycine Hydrochloride
Introduction
In the landscape of drug discovery and development, a molecule's journey from a promising candidate to a therapeutic agent is critically dependent on its ability to navigate the complex biological milieu of the human body. Central to this journey is the interaction with biological membranes. These lipid bilayers are not merely passive barriers but dynamic interfaces that govern absorption, distribution, and cellular uptake. (3-Methoxybenzyl)glycine hydrochloride, a derivative of the fundamental amino acid glycine, presents a chemical structure with both hydrophilic (glycine backbone) and lipophilic (methoxybenzyl group) moieties. This amphiphathic nature suggests a potential for significant, yet uncharacterized, interactions with cell membranes.
This guide provides a comprehensive framework for elucidating the membrane interaction profile of (3-Methoxybenzyl)glycine hydrochloride. We will move beyond a simple listing of protocols to explain the causal logic behind a multi-tiered experimental approach, from in silico predictions and artificial membrane models to complex cell-based systems. By comparing these methodologies and their expected data outputs against a well-understood baseline molecule, glycine, this guide serves as a practical blueprint for researchers seeking to rigorously characterize novel chemical entities.
Physicochemical Profile: Predicting Membrane Interaction Potential
Before embarking on experimental assays, a thorough analysis of the molecule's physicochemical properties provides a foundational hypothesis for its likely behavior at the membrane interface. The addition of a 3-methoxybenzyl group to the glycine scaffold is expected to significantly alter its properties compared to the parent amino acid.
| Property | (3-Methoxybenzyl)glycine hydrochloride | Glycine | Rationale for Comparison |
| Molecular Weight | 195.22 g/mol [1] | 75.07 g/mol | Increased molecular weight can influence diffusion rates across membranes. |
| Structure | C₁₀H₁₃NO₃[1][2] | C₂H₅NO₂ | The presence of an aromatic ring and a methoxy group introduces significant lipophilicity and steric bulk. |
| Predicted XlogP | -1.3[2] | -3.21[3] | XlogP is a measure of lipophilicity. The less negative value for the derivative suggests a greater affinity for the non-polar lipid core of the membrane compared to glycine. |
| Polarity | Amphipathic | Hydrophilic | The dual nature of the derivative suggests it may partition into the membrane interface, whereas glycine is highly water-soluble and interacts poorly with the lipid core.[4][5] |
This initial comparison leads to the hypothesis that (3-Methoxybenzyl)glycine hydrochloride will exhibit significantly greater membrane permeability via passive diffusion than glycine, which primarily relies on specific transporters.[6][7]
Comparative Methodologies for Assessing Membrane Interaction
A tiered approach, escalating in biological complexity, is essential for building a complete and reliable profile of a compound's membrane interaction. We will compare two primary methodologies: a high-throughput artificial membrane assay and a more biologically relevant cell-based assay.
Tier 1: Passive Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an indispensable tool for early-stage drug discovery, offering a high-throughput, cost-effective method to specifically measure passive transcellular permeation.[8][9][10] It isolates the contribution of passive diffusion by using a synthetic lipid-infused membrane, thereby avoiding the complexities of active transport or metabolic degradation.[11] This makes it an ideal first step to test our hypothesis regarding the lipophilicity of (3-Methoxybenzyl)glycine hydrochloride.
-
Membrane Preparation: A 96-well microfilter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.
-
Donor Plate Preparation: The test compound, (3-Methoxybenzyl)glycine hydrochloride, and the comparator, glycine, are dissolved in a buffer simulating gastrointestinal fluid (e.g., pH 5.0-7.4) in a 96-well donor plate. A known concentration of each compound is added to separate wells.
-
Sandwich Assembly: The acceptor plate, filled with a buffer solution (e.g., pH 7.4), is placed on top of the donor plate with the lipid-coated membrane in between, forming a "sandwich".[10]
-
Incubation: The sandwich assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for compound permeation.
-
Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Membrane Integrity Check: The integrity of the artificial membrane is verified using a membrane-impermeable fluorescent marker like Lucifer yellow.[8]
-
Calculation of Permeability: The effective permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_D,eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound | Predicted Pₑ (x 10⁻⁶ cm/s) | Expected Permeability Class |
| (3-Methoxybenzyl)glycine HCl | > 10 | High |
| Glycine | < 1 | Low |
| Propranolol (High Control) | > 15 | High |
| Atenolol (Low Control) | < 1 | Low |
This experiment directly tests the hypothesis that the increased lipophilicity of (3-Methoxybenzyl)glycine hydrochloride translates to higher passive membrane permeability compared to glycine.
Tier 2: Integrated Permeability Assessment using Caco-2 Cell Monolayer Assay
While PAMPA is excellent for assessing passive diffusion, it cannot account for the complex biological processes occurring at the intestinal barrier, such as active transport (uptake and efflux) and paracellular transport.[9][12] The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, providing a robust in vitro model of the human intestinal epithelium.[12] Comparing PAMPA data with Caco-2 data is a powerful diagnostic tool: if Caco-2 permeability is significantly lower than PAMPA, it may indicate the compound is a substrate for an efflux transporter.[12]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[12]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The culture medium in the apical (A) chamber is replaced with a transport buffer containing the test compound at a known concentration.
-
The basolateral (B) chamber contains a fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and the concentration of the compound is quantified.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
The experiment is repeated in the reverse direction, with the compound added to the basolateral chamber and samples taken from the apical chamber. This direction is crucial for identifying active efflux.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined:
-
ER = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Caption: Workflow for the Bidirectional Caco-2 Cell Permeability Assay.
By comparing the data from both PAMPA and Caco-2 assays, a much clearer picture emerges.
| Compound | PAMPA Pₑ (High/Low) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| (3-Methoxybenzyl)glycine HCl (Hypothetical Scenario 1) | High | ~15 | < 2 | Permeability is dominated by high passive diffusion. Not a substrate for major efflux pumps. |
| (3-Methoxybenzyl)glycine HCl (Hypothetical Scenario 2) | High | < 2 | > 2 | High passive permeability is counteracted by active efflux, potentially limiting oral bioavailability. |
| Glycine | Low | Low | ~1 | Low passive permeability. Absorption is likely dependent on specific amino acid transporters (e.g., GlyT1, GlyT2).[6] |
Conclusion
The characterization of a molecule's interaction with biological membranes is a cornerstone of modern drug development. For a novel compound like (3-Methoxybenzyl)glycine hydrochloride, a systematic, multi-tiered approach is not just recommended, but essential. By starting with in silico predictions and moving through progressively complex models like PAMPA and Caco-2 assays, researchers can build a robust and predictive understanding of permeability.
This guide demonstrates that the true value lies not in any single experiment, but in the synthesis of data across different platforms. The comparison between a simple passive diffusion model (PAMPA) and a complex biological barrier model (Caco-2) provides critical, actionable insights into potential liabilities like active efflux, which can terminate a drug development program if discovered too late. This logical progression of experiments provides the trustworthy, authoritative data necessary to make informed decisions and advance only those candidates with the highest probability of success.
References
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
He, Y., et al. (2016). Analytical techniques and methods for study of drug-lipid membrane interactions. Journal of Pharmaceutical Analysis. [Link]
-
Lau, Y. Y., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]
-
Lau, Y. Y., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
Wikipedia. Parallel artificial membrane permeability assay. [Link]
-
Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Lifeasible. Liposome Membrane Permeability Testing. [Link]
-
Schoch, A., et al. (2015). Detection of Membrane Protein Interactions by Cell-based Tango Assays. Journal of Visualized Experiments. [Link]
-
Montanari, E., et al. (2016). Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Pharmaceutical Journal. (2021). New method to test drug-membrane interactions. [Link]
-
Seddon, A. M., et al. (2009). Drug interactions with lipid membranes. Chemical Society Reviews. [Link]
-
Clifton, L. A., & Skoda, M. W. (2019). Membrane–drug interactions studied using model membrane systems. Acta Crystallographica Section D: Structural Biology. [Link]
-
Jurica, J., et al. (2023). Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs. Molecular Pharmaceutics. [Link]
-
Le-Trilling, V. T. K., et al. (2020). Cell-Int: a cell–cell interaction assay to identify native membrane protein interactions. EMBO Reports. [Link]
-
Adithya, P., et al. (2023). Liposomal Permeation Assay for Droplet-Scale Pharmacokinetic Screening. Journal of Medicinal Chemistry. [Link]
-
Vipergen. (2024). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Creative Biostructure. Liposome Permeability Analysis. [Link]
-
Jurica, J., et al. (2023). Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs. ACS Publications. [Link]
-
You, M., et al. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. Frontiers in Cell and Developmental Biology. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
Gurnev, P. A., et al. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. International Journal of Molecular Sciences. [Link]
-
PubChem. N-(3-methoxybenzyl)glycine. [Link]
-
Wang, Y., et al. (2023). Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. MDPI. [Link]
-
University of Hertfordshire. Glycine. [Link]
-
Raiteri, L., et al. (2022). Interactions Involving Glycine and Other Amino Acid Neurotransmitters. MDPI. [Link]
-
Ishibashi, H., et al. (2013). Dynamic regulation of glycine–GABA co-transmission at spinal inhibitory synapses by neuronal glutamate transporter. The Journal of Physiology. [Link]
Sources
- 1. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 2. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Glycine [sitem.herts.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 12. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of (3-Methoxybenzyl)glycine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents, such as (3-Methoxybenzyl)glycine hydrochloride, are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step framework for the proper disposal of (3-Methoxybenzyl)glycine hydrochloride, grounded in scientific principles and regulatory best practices.
Hazard Assessment and Characterization
Key Inferred Hazards:
-
Oral Toxicity: Likely harmful if swallowed.
-
Irritation: Potential for skin and eye irritation.
-
Reactivity: Stable under normal conditions, but may be incompatible with strong oxidizing agents[1][2].
-
Decomposition Products: Hazardous decomposition products may include oxides of carbon and nitrogen[1].
Given these potential hazards, (3-Methoxybenzyl)glycine hydrochloride must be handled in accordance with standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat[1][3].
The Principle of Waste Minimization
The most effective disposal strategy begins with waste minimization. Laboratories should strive to purchase only the necessary quantities of chemicals to avoid the generation of excess waste[4]. Implementing microscale techniques in experiments can also significantly reduce the volume of chemical waste produced[4].
Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal[5][6]. (3-Methoxybenzyl)glycine hydrochloride waste should be collected in a dedicated, properly labeled waste container.
Do NOT mix (3-Methoxybenzyl)glycine hydrochloride waste with:
-
Incompatible Chemicals: Avoid mixing with strong oxidizing agents[1][2].
-
Other Waste Streams: Do not combine with biological waste, sharps, or non-hazardous solid waste[6].
Disposal Procedures for (3-Methoxybenzyl)glycine Hydrochloride
The appropriate disposal method for (3-Methoxybenzyl)glycine hydrochloride depends on whether it is considered hazardous or non-hazardous waste, which can vary based on local and state regulations[7][8]. It is the responsibility of the waste generator to make this determination[7].
Step 1: Waste Characterization
Consult your institution's Environmental Health and Safety (EHS) department or a certified waste disposal company to determine if (3-Methoxybenzyl)glycine hydrochloride is classified as hazardous waste in your jurisdiction[7]. In the absence of a specific classification, it is best practice to treat it as hazardous waste.
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting the waste[5][9]. Ensure the container is in good condition and has a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3-Methoxybenzyl)glycine hydrochloride," and the accumulation start date[3][9]. The label should also indicate the primary hazards (e.g., "Harmful if Swallowed").
Step 3: Storage
Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel[9]. The storage area should be well-ventilated and away from heat sources or direct sunlight[5].
Step 4: Disposal of Empty Containers
An empty container that has held (3-Methoxybenzyl)glycine hydrochloride should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent[4]. The rinsate from this process must be collected and disposed of as hazardous waste[4]. After triple-rinsing, the container can often be disposed of as non-hazardous solid waste, but be sure to deface the original label[4].
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor[9][10]. Do not attempt to dispose of (3-Methoxybenzyl)glycine hydrochloride down the drain or in the regular trash[5][11].
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (3-Methoxybenzyl)glycine hydrochloride.
Caption: Decision workflow for the disposal of (3-Methoxybenzyl)glycine hydrochloride.
Regulatory Compliance
All laboratory waste disposal must comply with federal, state, and local regulations. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) standards for laboratory safety[6][9][12]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Chemical Hygiene Plan[12][13].
By adhering to these procedures, you can ensure the safe and compliant disposal of (3-Methoxybenzyl)glycine hydrochloride, thereby protecting yourself, your colleagues, and the environment.
References
-
Chemically hazardous waste | Environmental Science Center - 東京大学. (n.d.). Retrieved from [Link]
- MSDS - Safety Data Sheet. (n.d.).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
-
How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]
-
How To Dispose Non-Hazardous Waste. (2020, June 30). Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16). Retrieved from [Link]
- Non Hazardous Waste Disposal. (n.d.).
-
Non-Hazardous Materials and Waste Management Hierarchy | US EPA. (2025, December 19). Retrieved from [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]
-
Hazardous vs. Non-Hazardous Waste | VLS Environmental Services. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]
-
VI. Hazardous and Non-Hazardous Solid Waste Requirements for Construction Projects - EPA Archive. (n.d.). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. acs.org [acs.org]
- 12. osha.gov [osha.gov]
- 13. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
